pyridin-2-yl sulfenyl chloride
Description
BenchChem offers high-quality pyridin-2-yl sulfenyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pyridin-2-yl sulfenyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
59089-57-5 |
|---|---|
Molecular Formula |
C5H4ClNS |
Molecular Weight |
145.61 g/mol |
IUPAC Name |
pyridin-2-yl thiohypochlorite |
InChI |
InChI=1S/C5H4ClNS/c6-8-5-3-1-2-4-7-5/h1-4H |
InChI Key |
LPSGLVVLTUUMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCl |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of pyridin-2-yl sulfenyl chloride from 2-mercaptopyridine
An In-Depth Technical Guide for Research & Development
Executive Summary
Pyridin-2-yl sulfenyl chloride (2-pyridinesulfenyl chloride, Py-SCl ) is a highly reactive electrophilic sulfur species used primarily for the introduction of the thiopyridyl moiety into nucleophilic substrates (e.g., indoles, alkenes, thiols).[1][2][3] Unlike its oxidized counterpart, pyridine-2-sulfonyl chloride (
This guide details the in situ generation of Py-SCl from 2,2'-dipyridyl disulfide.[1] This method is superior to direct chlorination of 2-mercaptopyridine because it avoids over-oxidation and allows for precise stoichiometric control, preventing the formation of polychlorinated byproducts.
Part 1: Critical Technical Distinctions
Before commencing synthesis, researchers must distinguish between three chemically distinct species often confused in literature databases due to nomenclature similarities.
| Compound | Formula | Oxidation State (S) | Stability | Primary Use |
| Pyridin-2-yl sulfenyl chloride | Py-SCl | +2 | Low (Use in situ) | Electrophilic sulfenylation |
| Pyridine-2-sulfonyl chloride | +6 | Low (Solid/Oil) | Sulfonylation / Sulfonamide synthesis | |
| 3-Nitro-2-pyridinesulfenyl chloride | +2 | High (Stable Solid) | Cysteine protection (Peptide chem) |
Warning: Attempting to store Py-SCl for extended periods (>24 hours) even at -20°C often leads to degradation. The protocols below are designed for immediate consumption of the generated reagent.
Part 2: Mechanistic Pathway
The synthesis relies on the oxidative cleavage of the disulfide bond in 2,2'-dipyridyl disulfide using a chlorinating agent. Sulfuryl chloride (
Reaction Scheme:
Mechanism Visualization
Caption: Oxidative cleavage of 2,2'-dipyridyl disulfide via sulfuryl chloride to generate Py-SCl.
Part 3: Experimental Protocol
Protocol A: Generation from 2,2'-Dipyridyl Disulfide (Recommended)
This route guarantees a 1:1 stoichiometry of sulfur to chlorine, minimizing over-chlorination.
Reagents:
-
2,2'-Dipyridyl disulfide (CAS: 2127-03-9)[3]
-
Sulfuryl chloride (
) (CAS: 7791-25-5) - Must be distilled if yellow/impure. -
Dichloromethane (DCM), anhydrous.[4]
-
Inert gas (Nitrogen or Argon).[4]
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel (or a septum for syringe addition).
-
Substrate Preparation: Charge the flask with 2,2'-dipyridyl disulfide (1.0 eq, e.g., 2.20 g, 10 mmol). Add anhydrous DCM (40 mL, 0.25 M) to dissolve the solid. The solution will be colorless to pale yellow.
-
Cooling: Cool the reaction mixture to -10°C using an ice/salt bath.
-
Chlorination:
-
Prepare a solution of sulfuryl chloride (1.0 eq, 10 mmol, ~0.81 mL) in anhydrous DCM (10 mL).
-
Add the
solution dropwise over 15 minutes. -
Observation: The solution will turn a distinct yellow/orange color, indicating the formation of the sulfenyl chloride.
gas will evolve; ensure proper venting through a bubbler.
-
-
Completion: Stir at -10°C for 15 minutes, then warm to 0°C for 30 minutes.
-
Utilization: The resulting solution contains ~20 mmol of Py-SCl. Do not work up. Use this solution directly for the subsequent nucleophilic trapping step (e.g., addition of an alkene, indole, or thiol).
Protocol B: Generation from 2-Mercaptopyridine (Alternative)
Use this only if the disulfide is unavailable. It requires 2 equivalents of oxidant (one to form disulfide, one to cleave it) or careful control of chlorine gas.
-
Dissolve 2-mercaptopyridine (20 mmol) in anhydrous DCM.
-
Cool to 0°C .
-
Slowly bubble Chlorine gas (
) or add Sulfuryl Chloride (10 mmol initially to form disulfide, then another 10 mmol to cleave).-
Note: This method is prone to over-chlorination on the pyridine ring nitrogen if temperature is not strictly controlled. Route A is significantly more reliable.
-
Part 4: Handling & Stability Data[4]
The instability of Py-SCl necessitates rigorous exclusion of moisture.[4] Hydrolysis yields Pyridine-2-sulfenic acid (unstable)
Stability Profile:
| Solvent | Temperature | Half-Life ( | Observation |
| DCM (Anhydrous) | -20°C | > 48 Hours | Stable solution. |
| DCM (Anhydrous) | 25°C | ~6-12 Hours | Gradual darkening (decomposition). |
| DCM (Wet) | Any | < 10 Minutes | Rapid hydrolysis to white precipitate. |
| Neat (Isolated) | 25°C | < 1 Hour | Violent decomposition possible. |
Storage Recommendation: If isolation is absolutely necessary, remove solvent under high vacuum at < 0°C to obtain a yellow solid. Store under Argon at -80°C. However, in situ use is the industry standard.
Part 5: Applications & Workflow
Py-SCl is a versatile "S-Py" transfer reagent.
-
Sulfenylation of Indoles: Reacts at the C3 position of indoles to form 3-(pyridin-2-ylthio)indoles.
-
Alkene Addition: Adds across double bonds (AdE mechanism) to form
-chloro sulfides. -
Thiol Activation: Reacts with R-SH to form unsymmetrical disulfides (R-S-S-Py), which are activated for further disulfide exchange (similar to the Npys protecting group strategy).
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis and application of Py-SCl.
References
- Review of Sulfenyl Chlorides: Drabowicz, J., et al. "Synthesis of Sulfenyl Halides and Sulfenamides." Comprehensive Organic Synthesis, Vol 6.
-
Disulfide Cleavage Method: Barton, D. H. R., et al. "The synthesis of sulfenyl chlorides from disulfides." Tetrahedron Letters, 1985.
-
Npys-Cl Stability Comparison: Matsueda, R., et al. "3-Nitro-2-pyridinesulfenyl chloride (NpysCl): Synthesis and Stability."[5] Int. J. Pept.[6][7] Protein Res., 1993.[6]
- Reaction with Indoles: Atkinson, J. G., et al.
-
General Properties of 2-Mercaptopyridine: "2-Mercaptopyridine." Wikipedia.
Sources
- 1. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,2'-Dipyridyldisulfide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Pyridin-2-yl Sulfenyl Chloride: Synthesis, Reactivity, and Applications
The following is an in-depth technical guide on Pyridin-2-yl Sulfenyl Chloride.
Executive Summary & Critical Distinction
Warning: Identity Confusion
Researchers frequently conflate Pyridin-2-yl Sulfenyl Chloride (
-
Sulfenyl Chloride (
): Highly reactive, electrophilic sulfur species, typically unstable and generated in situ. Used for electrophilic additions and heterocycle synthesis. -
Sulfonyl Chloride (
): Stable, commercially available reagent (CAS 66715-65-9) used for sulfonylation (forming sulfonamides).
This guide focuses exclusively on the Sulfenyl Chloride (
Chemical Identity & Structural Properties
Pyridin-2-yl sulfenyl chloride features a sulfur atom bonded to the C2 position of a pyridine ring and a chlorine atom. Its reactivity is dominated by the polarization of the S-Cl bond, making the sulfur atom highly electrophilic.
Structural Characterization
| Property | Description |
| Chemical Structure | Pyridine ring substituted at C2 with a chlorosulfanyl group (-SCl). |
| Molecular Formula | |
| Molecular Weight | 145.61 g/mol |
| Electronic State | The pyridine nitrogen lone pair provides weak intramolecular stabilization to the electrophilic sulfur (S···N interaction), distinguishing it from phenyl sulfenyl chloride. |
| Physical State | Unstable yellow/orange solid or oil. Highly hygroscopic. |
| Stability Profile | Low. Prone to hydrolysis (forming disulfide and thiosulfonate) and thermal decomposition. Typically generated in situ. |
| Stabilized Variant | 3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) (CAS 68206-45-1).[1][2] The nitro group stabilizes the S-Cl bond, allowing isolation as a stable yellow solid (MP ~205°C dec). |
Synthesis & Preparation Protocols
Due to its instability, Pyridin-2-yl sulfenyl chloride is best generated immediately prior to use. The standard industrial and laboratory method involves the chlorinolysis of 2,2'-dipyridyl disulfide.
Protocol: In Situ Generation from Disulfide
Reagents:
-
Precursor: 2,2'-Dipyridyl disulfide (CAS 2127-03-9).
-
Chlorinating Agent: Sulfuryl chloride (
) or Chlorine gas ( ). -
Solvent: Anhydrous Dichloromethane (
) or Carbon Tetrachloride ( ).
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Dissolution: Charge the flask with 2,2'-dipyridyl disulfide (1.0 equiv) and anhydrous
(0.1 M concentration). -
Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Higher temperatures promote decomposition.
-
Chlorination:
-
Option A (
): Add sulfuryl chloride (1.0 equiv) dropwise over 15 minutes. -
Option B (
): Bubble dry chlorine gas through the solution until a persistent yellow/orange color is observed (approx. 1.0 equiv).[3]
-
-
Reaction: Stir at 0°C for 15–30 minutes. The solution now contains 2.0 equivalents of Pyridin-2-yl sulfenyl chloride.
-
Usage: Use this solution immediately for subsequent nucleophilic trapping or alkene addition steps.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the generation of Pyridin-2-yl sulfenyl chloride via chlorinolysis.
Reactivity Profile & Mechanisms
The utility of Pyridin-2-yl sulfenyl chloride lies in its "soft" electrophilicity. It reacts distinctively with alkenes and nucleophiles.
Electrophilic Addition to Alkenes ( )
Unlike simple chlorination, the reaction with alkenes proceeds via a bridged Episulfonium Ion intermediate. This mechanism ensures high stereocontrol (typically anti-addition).
-
Regioselectivity: Follows Markovnikov trends; the chloride attacks the more substituted carbon of the episulfonium ring.[4]
-
Stereoselectivity: Strictly trans (anti) addition.
Mechanism Visualization
Figure 2: Mechanism of electrophilic sulfenylation of alkenes via the episulfonium ion.
Applications in Drug Discovery
Heterocycle Synthesis
The
Peptide Chemistry: The Npys Group
While the parent Py-SCl is unstable, its 3-nitro derivative, Npys-Cl , is a cornerstone in peptide synthesis.[5]
-
Function: Protects cysteine thiols as a mixed disulfide (
). -
Activation: The Npys group activates the sulfur for subsequent disulfide bond formation with a second thiol, enabling the controlled synthesis of cyclic peptides (e.g., oxytocin analogs).
-
Advantage: The Npys group is stable to TFA (acidolysis) but highly reactive toward free thiols, allowing orthogonal protection strategies.
Handling & Safety Protocols
Safety Data (GHS Classification):
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).
-
Respiratory Irritant: Avoid inhalation of dust or vapors.
Storage & Stability:
-
Parent (
): Do not store. Generate in situ. If isolation is attempted, store under Argon at -20°C; expect degradation within hours/days. -
Derivative (Npys-Cl): Store at +2°C to +8°C in a desiccator. Stable for months if kept dry.
Disposal:
Quench excess sulfenyl chloride with aqueous sodium bisulfite (
References
-
Synthesis from Disulfide: BenchChem. Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Retrieved from .
-
Peptide Applications (Npys): Matsueda, R., et al. "Compatibility of the S-(3-nitro-2-pyridinesulfenyl) protecting group with DCC/HOBt coupling chemistry."[6][7] Peptide Research, 1992.[6]
-
Physical Properties (Npys-Cl): Sigma-Aldrich.[7] Product Specification: 3-Nitro-2-pyridinesulfenyl chloride. Retrieved from .
-
Reaction Mechanisms: Master Organic Chemistry. Alkene Addition Reactions: Regioselectivity and Stereoselectivity. Retrieved from .
-
Structural Data: PubChem. Pyridine-2-sulfonyl Chloride (Related Compound Data). CID 3787675. Retrieved from .
Sources
- 1. 3-Nitro-2-pyridinesulfenyl chloride | CAS 68206-45-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Nitro-2-pyridinesulfenyl chloride 95 68206-45-1 [sigmaaldrich.com]
- 7. 3-ニトロ-2-ピリジンスルフェニルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]
Pyridine-2-Sulfonyl Chloride (CAS 66715-65-9): A Comprehensive Technical Guide to Synthesis, Reactivity, and Pharmaceutical Applications
Executive Summary
Pyridine-2-sulfonyl chloride (CAS 66715-65-9) is a highly reactive, versatile electrophile utilized extensively in organic synthesis and medicinal chemistry. As an aromatic sulfonyl chloride derived from pyridine, it serves as a critical building block for synthesizing sulfonamides, sulfonate esters, and complex heterocyclic scaffolds[1]. In modern drug development, it is most notably recognized as a key intermediate and tracked impurity in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB)[2], as well as a precursor for Hypoxia-inducible factor-1 (HIF-1) pathway inhibitors[3].
Due to the inherent instability of the sulfonyl chloride moiety adjacent to the pyridine nitrogen, handling this compound requires strict adherence to temperature-controlled protocols and anhydrous conditions[4]. This whitepaper provides a deep-dive into its physicochemical properties, validated synthetic methodologies, stabilization strategies, and supplier landscape.
Physicochemical Profiling & Structural Dynamics
Pyridine-2-sulfonyl chloride typically presents as a colorless to pale yellow viscous liquid or crystalline solid with a highly pungent odor[1]. The proximity of the electron-withdrawing sulfonyl chloride group to the electronegative pyridine nitrogen creates a highly electrophilic sulfur center. This structural dynamic facilitates rapid nucleophilic substitution but also renders the molecule highly susceptible to hydrolysis in the presence of ambient moisture.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Pyridine-2-sulfonyl chloride |
| CAS Number | 66715-65-9 |
| Alternative CAS | 111480-84-3 (Hydrochloride salt)[5] |
| Molecular Formula | C5H4ClNO2S[6] |
| Molecular Weight | 177.61 g/mol [2] |
| Density | 1.489 g/cm³[6] |
| Boiling Point | 284.16°C at 760 mmHg[6] |
| Flash Point | 125.65°C[6] |
| Vapor Pressure | 0.005 mmHg at 25°C[6] |
| Storage Temperature | -20°C (Moisture sensitive / Argon atmosphere)[2] |
Note: The hydrochloride salt (CAS 111480-84-3) is frequently utilized in analytical chemistry and exhibits slightly different solubility profiles, though it yields the same reactive species in basic media[5].
Synthetic Methodologies & Experimental Protocols
The direct C-H sulfonation of pyridine is thermodynamically unfavorable. Therefore, the synthesis of pyridine-2-sulfonyl chloride relies on multi-step pathways, primarily utilizing 2-mercaptopyridine, 2,2'-dipyridyl disulfide, or sodium pyridine-2-sulfinate as starting materials[4].
Protocol: Oxidative Chlorination of 2-Mercaptopyridine
This protocol relies on the oxidation of the thiol group to a sulfonyl chloride using sodium hypochlorite. The causality of the strict thermal control is critical: the resulting sulfonyl chloride is highly prone to hydrolysis back into pyridine-2-sulfonic acid. Keeping the reaction near 0°C kinetically suppresses this side reaction[4].
Reagents:
-
2-Mercaptopyridine or 2,2'-dipyridyl disulfide (1.0 eq)
-
Aqueous Sodium Hypochlorite (10-15% active Cl, 15-20 mmol)[4]
-
Concentrated HCl (for acidification)
-
Dichloromethane (DCM) (Extraction solvent)
Step-by-Step Methodology:
-
Preparation: Suspend 2-mercaptopyridine in a mixture of water and concentrated HCl. Cool the reaction vessel in an ice-salt bath to achieve an internal temperature of 0°C.
-
Oxidant Addition: Slowly add the aqueous sodium hypochlorite solution dropwise via an addition funnel with vigorous mechanical stirring.
-
Critical Parameter: The internal temperature must not exceed 10°C during addition to prevent the premature hydrolysis of the forming sulfonyl chloride[4].
-
-
Maturation: Once addition is complete, maintain the reaction mixture at 0°C for exactly 1 hour to ensure complete conversion[4].
-
Quenching & Extraction: Add cold distilled water (10 mL) to the mixture. Immediately extract the aqueous layer with cold dichloromethane (3 x 20 mL)[4].
-
Purification: Wash the combined organic phases with cold brine, dry over anhydrous magnesium sulfate (
), and concentrate in vacuo at a low temperature to yield a yellowish viscous liquid[4]. Use immediately or store at -20°C under an inert atmosphere[2].
Protocol: Chlorination of Sodium Pyridine-2-sulfinate
For smaller scale or milder conditions, sodium pyridine-2-sulfinate can be reacted with N-chlorosuccinimide (NCS) in dichloromethane. The reaction typically reaches completion within 1 hour at room temperature, after which the mixture is filtered through a Celite plug to remove succinimide byproducts, yielding a crude sulfonyl chloride solution ready for immediate downstream sulfonamidation[7].
Stability Workarounds: The TCP Ester Strategy
Because pyridine-2-sulfonyl chloride degrades rapidly at room temperature, researchers often convert it into a bench-stable surrogate. According to literature from the American Chemical Society (ACS), reacting the unstable sulfonyl chloride with 2,4,6-trichlorophenyl chlorosulfate (TCPC) yields a TCP pyridine-2-sulfonate ester[8].
Mechanistic Advantage: The TCP ester acts as a highly reactive electrophile—more reactive than standard phenyl sulfonates—yet it can be stored at room temperature for months without decomposition. It can be isolated via silica gel flash chromatography and subsequently reacted with amines under vigorous conditions to form the desired sulfonamides[8].
Applications in Drug Development
Vonoprazan API Synthesis
Pyridine-2-sulfonyl chloride is a pivotal reagent in the synthesis of Vonoprazan Fumarate. During the final stages of API manufacturing, it is reacted with the amine precursor to form the sulfonamide linkage. Consequently, unreacted pyridine-2-sulfonyl chloride is strictly monitored as an impurity (e.g., Vonoprazan Impurity 42) in Quality Control (QC) applications to comply with USP/EP pharmacopeial standards[1][2][9].
HIF-1 Pathway Inhibitors
In oncology research, heteroarylsulfonamides derived from pyridine-2-sulfonyl chloride have been synthesized to inhibit Hypoxia-inducible factor-1 (HIF-1) transcription. The mechanism of action involves the disruption of the interaction between the HIF-1
Transition-Metal-Free Amination
Recent advances demonstrate that pyridine-2-sulfonyl chloride can undergo transition-metal-free amination using magnesium amides (
Visualizing the Synthetic Workflow
The following diagram illustrates the upstream synthesis of pyridine-2-sulfonyl chloride, its stabilization pathway, and its downstream pharmaceutical applications.
Caption: Synthetic routes to Pyridine-2-sulfonyl chloride and its downstream pharmaceutical applications.
Global Supplier Landscape & Sourcing Strategy
Due to its instability and classification as a Dangerous Good for transport[11], sourcing pyridine-2-sulfonyl chloride requires careful vendor selection. It is typically shipped on blue ice and must be stored at -20°C upon arrival[2].
-
LGC Standards: Provides technical grade neat formats (TRC-P991550) and specific Vonoprazan impurity reference materials for analytical method validation[2].
-
Santa Cruz Biotechnology (SCBT): Supplies the biochemical for proteomics research, noting strict shipping requirements due to its reactivity[11].
-
CymitQuimica: Offers various purities (up to 90%+) and specifically lists it as "Vonoprazan Impurity 42" for pharmaceutical QC[1].
-
Axios Research: Provides fully characterized reference standards compliant with regulatory guidelines for API traceability[9].
References
- US9381260B2 - Hypoxia inducible factor-1 pathway inhibitors and uses as anticancer and imaging agents. Google Patents.
-
pyridine-2-sulfonyl chloride - CAS - 66715-65-9 - Axios Research. Axios Research. Available at: [Link]
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters - ACS Publications. ACS Publications. Available at:[Link]
-
NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
Sources
- 1. CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. 2-Pyridinesulfonyl Chloride, Technical Grade [lgcstandards.com]
- 3. US9381260B2 - Hypoxia inducible factor-1 pathway inhibitors and uses as anticancer and imaging agents - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy Pyridine-2-sulfonyl chloride hydrochloride | 111480-84-3 [smolecule.com]
- 6. Pyridine-2-sulfonyl chloride | 66715-65-9 [chemnet.com]
- 7. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pyridine-2-sulfonyl chloride - CAS - 66715-65-9 | Axios Research [axios-research.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Pyridinesulfonyl Chloride | CAS 66715-65-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Guide: Reactivity and Mechanism of Pyridin-2-yl Sulfenyl Chloride
This guide details the reactivity, mechanism, and practical handling of pyridin-2-yl sulfenyl chloride (
Executive Summary
Pyridin-2-yl sulfenyl chloride (
While standard sulfenyl chlorides add to alkenes to form
Chemical Identity & Stability Profile[1][2]
| Property | Description |
| Structure | Pyridine ring substituted at C2 with a chlorosulfanyl group (-SCl).[1] |
| Stability | Unstable. Prone to dimerization and hydrolysis. Rarely isolated. |
| Storage | Not recommended. Generate in situ and use immediately. |
| Active Species | Pyridin-2-yl sulfenium cation equivalent ( |
| Precursor | 2,2'-Dipyridyl disulfide ( |
The Stability Challenge
Unlike 3-nitro-2-pyridinesulfenyl chloride (NpysCl), which is a stable solid used in peptide chemistry, the unsubstituted
Synthesis & Preparation Protocol
Due to instability,
Protocol: In Situ Generation of PySCl
Reagents:
-
2,2'-Dipyridyl disulfide (1.0 equiv)
-
Sulfuryl chloride (
) (1.0 equiv) OR Chlorine gas ( ) -
Solvent: Anhydrous
(DCM) or
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with
or Ar. -
Dissolution: Dissolve 2,2'-dipyridyl disulfide in anhydrous DCM (0.1 M concentration).
-
Activation: Cool the solution to -20°C to 0°C .
-
Chlorination: Add
dropwise over 10 minutes.-
Observation: The solution will turn from colorless/pale to a distinct yellow/orange color, indicating
formation.
-
-
Usage: Stir for 15–30 minutes at 0°C. Do not isolate. Add the nucleophile (alkene, enol ether, or ketone) directly to this solution.
Expert Insight:
is preferred overgas for stoichiometry control. Excess can lead to over-chlorination of the pyridine ring or sulfur oxidation.
Mechanistic Features: The "Pyridyl Effect"
The defining feature of
Comparison of Pathways
-
Phenyl Sulfenyl Chloride (
): Adds to alkene Episulfonium ion Chloride attack -Chloro sulfide (Open chain). -
Pyridin-2-yl Sulfenyl Chloride (
): Adds to alkene Episulfonium ion Nitrogen attack Thiazolo[3,2-a]pyridinium salt (Fused Ring).
Mechanism Diagram (Graphviz)
Figure 1: Divergent mechanistic pathways. The green path highlights the dominant "Pyridyl Effect" leading to fused heterocycles.
Reactivity Profile & Applications
Reaction with Alkenes (Annulation)
When
-
Stereochemistry: Trans-addition (anti-addition). The nitrogen attacks the face opposite to the sulfur bridge.
-
Regiochemistry: For unsymmetrical alkenes, the sulfur attaches to the less substituted carbon (anti-Markovnikov-like steric control) or the position allowing the most stable carbocation for the nitrogen to attack.
Reaction with Active Methylenes & Ketones
reacts with ketones (via their enol forms) or silyl enol ethers.-
Mechanism: Electrophilic sulfenylation of the
-carbon. -
Product:
-(Pyridin-2-ylthio) ketones. -
Follow-up: These intermediates can often be cyclized under acidic conditions or heat to form indolizine derivatives or thiazolo-fused systems, depending on the specific substituents.
Reaction with Alkynes
Similar to alkenes, alkynes react to form fused salts, but the resulting product contains a double bond in the thiazole ring (thiazolo[3,2-a]pyridinium).
-
Note: This reaction often requires strict stoichiometry to prevent double addition or polymerization.
Experimental Data Summary
| Substrate Class | Reaction Partner | Primary Product | Mechanism Type |
| Alkene | Cyclohexene | Hexahydro-thiazolo[3,2-a]pyridinium chloride | AdE (Electrophilic Addition) + Cyclization |
| Enol Ether | Vinyl Ethyl Ether | 3-Ethoxy-2,3-dihydrothiazolo[3,2-a]pyridinium | Regioselective Annulation |
| Ketone | Acetophenone | ||
| Disulfide | PySCl (Reagent) | Oxidative Chlorinolysis |
References
-
Synthesis and Stability of Pyridine-sulfenyl Chlorides
- Source: BenchChem & ChemicalBook Technical D
- Context: Protocols for in situ generation
-
Regioselective Reactions of Pyridine-2-sulfenyl Halides
- Title: Regioselective Reactions of Pyridine-2-sulfenyl Bromide with Vinyl and Allyl Ethers
- Source: ResearchGate / Russian Journal of Organic Chemistry
- Context: Detailed mechanism of thiazolopyridinium form
-
Thiazolopyridinium Salts Synthesis
-
Electrophilic Sulfenyl
- Title: Direct Synthesis of -Sulfenyl
- Source: Journal of Organic Chemistry
- Context: General reactivity of sulfenyl chlorides with enol
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new thiazolo[3,2-a]pyridines and related heterocyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SULFENYL HALIDES IN THE SYNTHESIS OF HETEROCYCLES. 4. HETEROCYCLIZATION IN REACTIONS OF ALKENES WITH SULFENYLATING REAGENTS BASED ON DI(2-PYRIDYL) DISULFIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. Thiazolopyridinium salts. Part I. Synthesis of some thiazolo[3,2-a]-pyridinium salts - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
pyridin-2-yl sulfenyl chloride molecular weight and formula
Pyridin-2-yl Sulfenyl Chloride and Its Derivatives: Molecular Properties, Synthesis, and Applications in Drug Development
Executive Summary
The precise construction of disulfide bridges is a critical bottleneck in the synthesis of cyclic peptides, antibody-drug conjugates (ADCs), and complex biotherapeutics. Pyridin-2-yl sulfenyl chloride and its highly optimized derivative, 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), serve as premier thiol-activating agents in modern peptide chemistry[1]. By facilitating directed, chemoselective thiol-disulfide exchange, these reagents eliminate the unpredictability of spontaneous oxidation, enabling researchers to engineer complex molecular architectures with high fidelity. This whitepaper details the physicochemical properties, mechanistic causality, and self-validating experimental protocols for utilizing these sulfenyl chlorides in drug development workflows.
Physicochemical Profiling: Molecular Weight & Formula
While the base compound, pyridin-2-yl sulfenyl chloride, is effective, the introduction of a nitro group at the 3-position of the pyridine ring (Npys-Cl) fundamentally alters the molecule's reactivity profile[1].
Table 1: Quantitative Comparison of Pyridin-2-yl Sulfenyl Chlorides
| Property | Pyridin-2-yl Sulfenyl Chloride | 3-Nitro-2-pyridinesulfenyl Chloride (Npys-Cl) |
| CAS Number | 59089-57-5[2] | 68206-45-1 |
| Molecular Formula | C₅H₄ClNS[2] | C₅H₃ClN₂O₂S |
| Molecular Weight | 145.61 g/mol [2] | 190.61 g/mol |
| Appearance | Yellowish oil/liquid | Yellow to orange crystalline powder |
| Electrophilicity | Moderate | High (Enhanced by NO₂ group) |
| Leaving Group Stability | Good (2-pyridinethiol) | Excellent (3-nitro-2-pyridinethiol) |
Causality of Structural Modification: The electron-withdrawing nature of the nitro group in Npys-Cl serves a dual purpose. First, it increases the electrophilicity of the sulfur atom, making it highly reactive toward nucleophilic attack by free thiols. Second, upon thiol-disulfide exchange, it stabilizes the resulting 3-nitro-2-pyridinethiol leaving group. This thermodynamic driving force ensures that the reaction proceeds rapidly and irreversibly toward the desired mixed disulfide[1].
Mechanistic Insights: Thiol-Disulfide Exchange
The utility of Npys-Cl lies in its ability to act as a highly selective electrophile. When introduced to a peptide containing a free cysteine side chain, Npys-Cl reacts instantly to form an activated Cys(Npys) mixed disulfide intermediate. This intermediate is stable under acidic and neutral conditions but remains highly primed for nucleophilic attack by a second, unprotected thiol. Upon introduction of the target thiol, a clean exchange occurs, forming the final disulfide bond and releasing the chromogenic 3-nitro-2-pyridinethiol byproduct[1].
Mechanism of Thiol Activation and Disulfide Bond Formation via Npys-Cl.
Experimental Protocols: Self-Validating Systems
To guarantee scientific integrity, the following protocols are designed as self-validating systems, ensuring that each step provides measurable feedback before proceeding to the next.
Protocol A: Synthesis of 3-Nitro-2-pyridinesulfenyl Chloride (Npys-Cl)
Objective: Generate highly pure Npys-Cl from its stable disulfide precursor.
-
Preparation: Dissolve 1.0 equivalent of 2,2'-dithiobis(3-nitropyridine) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.
-
Cooling: Submerge the reaction flask in an ice bath to reach 0 °C. Causality: Low temperatures prevent the thermal decomposition of the highly reactive sulfenyl chloride product.
-
Activation: Add 1.2 equivalents of sulfuryl chloride (SO₂Cl₂) dropwise over 10 minutes. Causality: SO₂Cl₂ is utilized instead of Cl₂ gas because it allows for precise stoichiometric control, preventing over-oxidation to the sulfonyl chloride[1].
-
Isolation: Stir for 30 minutes, then remove the solvent and excess SO₂Cl₂ under reduced pressure.
-
Validation Step: Analyze the resulting yellow powder via melting point apparatus. A sharp melting point at 205 °C (dec.) confirms the successful synthesis and purity of Npys-Cl.
Protocol B: Solid-Phase Activation of Cysteine Thiols
Objective: Convert a resin-bound Cys-SH to the activated Cys(Npys) intermediate.
-
Swelling: Swell the peptide-resin containing a free Cys residue in a 1:1 mixture of DMF/CH₂Cl₂ for 30 minutes.
-
Coupling: Add a solution of Npys-Cl (3.0 equivalents relative to resin loading) dissolved in CH₂Cl₂. Causality: A 3-fold excess drives the reaction to absolute completion, preventing the formation of symmetrical peptide dimers.
-
Agitation: Shake the suspension at room temperature for 2 hours.
-
Washing: Drain the reactor and wash the resin sequentially with CH₂Cl₂ (5x) and DMF (5x). Causality: Rigorous washing removes all unreacted Npys-Cl, which would otherwise indiscriminately cross-react with the target thiol in the next step.
-
Validation Step (Ellman's Test): Cleave a micro-aliquot of the resin and perform an Ellman's test. A colorless result (absence of yellow 2-nitro-5-thiobenzoate anion) mathematically validates the 100% conversion of free thiols to the Cys(Npys) intermediate.
Applications in Drug Development
Directed Disulfide Bond Formation in Cyclic Peptides The synthesis of constrained, cyclic peptides (e.g., oxytocin, somatostatin, and conotoxins) requires exact disulfide pairing. By protecting one cysteine with an acid-labile group (e.g., Trt) and another with Npys, researchers can sequentially deprotect and oxidize specific pairs. The Npys group acts both as a protecting group during chain elongation and as an in-situ activating agent for cyclization, drastically increasing overall yield compared to air-oxidation methods[1].
Reversible Affinity Labeling of Opioid Receptors
Beyond synthesis, Npys-derivatives are powerful pharmacological probes. In neuropharmacology, Npys-activated enkephalin analogs have been engineered to probe
Conclusion
Pyridin-2-yl sulfenyl chloride, and specifically its 3-nitro derivative (Npys-Cl), are indispensable assets in the biochemical toolkit. By exploiting the predictable causality of thiol-disulfide exchange, drug development professionals can leverage these reagents to construct complex macrocycles, engineer targeted bioconjugates, and map intricate receptor-ligand interactions with unparalleled precision.
References
-
Rentier, C., Fukumoto, K., Taguchi, A., & Hayashi, Y. (2017). The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry. Journal of Peptide Science. URL:[Link]
-
Yasunaga, T., Motoyama, S., Nose, T., Kodama, H., Kondo, M., & Shimohigashi, Y. (1996). Reversible Affinity Labeling of Opioid Receptors via Disulfide Bonding: Discriminative Labeling of μ and δ Subtypes by Chemically Activated Thiol-Containing Enkephalin Analogs. The Journal of Biochemistry. URL:[Link]
-
Chemsrc. (n.d.). pyridin-2-yl thiohypochlorite | CAS#:59089-57-5. URL:[Link]
Sources
Theoretical Calculations on Pyridin-2-yl Sulfenyl Chloride: A Computational Guide
This technical guide details the theoretical framework for modeling pyridin-2-yl sulfenyl chloride (2-PySCl) , a specialized electrophilic reagent used in heterocyclization. It synthesizes computational protocols with experimental validation from the fields of organosulfur and heterocyclic chemistry.
Executive Summary & Chemical Context
Pyridin-2-yl sulfenyl chloride (2-PySCl) is a bifunctional reagent possessing both a nucleophilic nitrogen and an electrophilic sulfur center. Unlike simple sulfenyl chlorides (e.g., PhSCl), 2-PySCl exhibits unique "chameleon-like" reactivity due to the proximity of the pyridine nitrogen to the sulfenyl group.
For computational chemists and drug developers, accurate modeling of 2-PySCl is critical for predicting:
-
Atropisomerism: The rotational barrier of the C(2)–S bond.
-
Chalcogen Bonding: The stabilizing non-covalent interaction (NCI) between the pyridine nitrogen and the sulfur atom (N···S).
-
Regioselectivity: The competition between kinetic thiiranium formation and thermodynamic thiazolopyridinium cyclization in reactions with alkenes.
Computational Methodology Standards
To achieve results comparable to experimental X-ray and NMR data, the following levels of theory are recommended.
Recommended Model Chemistries
| Parameter | Standard Protocol | High-Accuracy Protocol | Notes |
| Functional | B3LYP-D3(BJ) | M06-2X or | Dispersion correction (-D3) is mandatory to capture N···S interactions. |
| Basis Set | 6-311G(d,p) | def2-TZVP | Sulfur and Chlorine require polarization functions to model hypervalency/polarization. |
| Solvation | IEF-PCM (CH2Cl2) | SMD (Acetonitrile) | Gas-phase calculations fail to predict the stability of ionic transition states. |
| Analysis | NBO 6.0 | QTAIM (AIMAll) | Essential for quantifying the |
Structural Analysis: The N···S Chalcogen Bond
The defining feature of 2-PySCl is the intramolecular interaction between the pyridine nitrogen lone pair and the sulfur center. This is not merely steric; it is a chalcogen bond .
Conformational Landscape
The molecule exists in equilibrium between two primary conformers:
-
Syn-Conformer (Global Minimum): The S–Cl bond is coplanar with the pyridine ring, with Cl pointing away from N, allowing the N lone pair to donate into the S–Cl
orbital. -
Anti-Conformer (High Energy): The S–Cl bond rotates 180°, breaking the N···S interaction.
Visualization of Conformational Locking
The following diagram illustrates the rotational energy scan and the stabilizing interaction.
Figure 1: Conformational equilibrium of 2-PySCl. The Syn-conformer is stabilized by a specific orbital overlap, creating a "locked" pre-reactive state.
Quantitative Metrics for Validation
When validating your optimized geometry, ensure your parameters fall within these ranges (based on analogs and DFT benchmarks):
-
d(N···S): 2.70 – 2.90 Å (Significantly shorter than sum of vdW radii ~3.35 Å).
-
∠(N-C-S-Cl): ~180° (Planar).
-
Wiberg Bond Index (N-S): 0.05 – 0.10 (Indicating partial covalent character).
Reactivity & Mechanism: Electrophilic Cyclization
The primary application of 2-PySCl is the synthesis of fused heterocycles (e.g., thiazolo[3,2-a]pyridinium salts) via reaction with alkenes. Theoretical modeling reveals a two-stage mechanism.
The Mechanism
-
Electrophilic Attack: The sulfur atom attacks the alkene double bond.
-
Thiiranium Intermediate: A bridged thiiranium ion forms.
-
Intramolecular Cyclization: The pyridine nitrogen acts as an internal nucleophile, attacking the thiiranium ring to close the second ring.
Mechanistic Pathway Diagram[1]
Figure 2: Reaction coordinate for the cyclization of 2-PySCl with alkenes. The thiiranium ion is the pivotal bifurcation point for regioselectivity.
Experimental Validation & Case Studies
Theoretical predictions must be grounded in experimental reality. Use the following case studies to calibrate your computational results.
Case Study A: Reaction with Styrene
-
Experimental Outcome: Reaction yields 2,3-dihydrothiazolo[3,2-a]pyridinium chloride.
-
Computational Check: The transition state for Nitrogen attacking the benzylic carbon (5-endo-tet vs 6-endo-tet rules) should be lower in energy than external chloride attack.
-
Key Reference: Potapov et al. demonstrated that this "addition-cyclization" is highly regioselective, driven by the stability of the fused cationic system.
Case Study B: Stability of the Reagent
-
Observation: 2-PySCl is more stable than simple alkyl sulfenyl chlorides but can decompose if moisture is present.
-
Computational Insight: Calculate the hydrolysis barrier. The N···S interaction raises the barrier for nucleophilic attack by water at the sulfur atom compared to PhSCl.
References
-
Khrustalev, V. N., et al. (2016). An unusually stable pyridine-2-selenenyl chloride: structure and reactivity. Structural Chemistry. Link
- Note: Defines the N···Chalcogen interaction protocol applicable to the sulfur analog.
-
Potapov, V. A., et al. (2012). Sulfenyl halides in the synthesis of heterocycles. Heterocyclization in reactions of alkenes with sulfenylating reagents. Chemistry of Heterocyclic Compounds. Link
- Note: Primary experimental source for the addition-cycliz
-
Borisov, A. V., et al. (2013). Heterocyclization in reactions of alkenes with sulfenylating reagents based on di(2-pyridyl) disulfide. Chemistry of Heterocyclic Compounds. Link
-
Niewodniczański, W., et al. (2005).[2] Reinvestigation of molecular structure and barrier to internal rotation of pyridinium N-phenolate betaine dye. Journal of Molecular Modeling. Link
- Note: Benchmarks for DFT rot
-
Grygorenko, O. O., et al. (2013). Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid residue. Organic & Biomolecular Chemistry. Link
- Note: Discusses N···S interactions in similar heterocycles.
Sources
Methodological & Application
Application Note: Directed Disulfide Bond Formation in Peptides Using Pyridin-2-yl Sulfenyl Chloride Derivatives
Executive Summary & Mechanistic Rationale
The precise formation of disulfide bonds is critical for the structural integrity, folding, and biological activity of a vast number of therapeutic peptides, toxins, and hormones[1]. While random oxidation methods (e.g., air or DMSO oxidation) are sufficient for peptides containing a single disulfide bridge, the synthesis of multi-disulfide bridged peptides requires a sophisticated, orthogonal approach to prevent isomeric scrambling and oligomerization[2].
Pyridin-2-yl sulfenyl chloride—and specifically its highly reactive derivative 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) —serves as a premier reagent for regioselective disulfide bond formation[3]. The Npys moiety functions dually as a robust thiol-protecting group and a highly potent activating agent[4].
The Causality of the Chemistry: The electron-withdrawing 3-nitro group on the pyridine ring significantly enhances the electrophilicity of the adjacent sulfur atom. When a free thiol attacks this activated mixed disulfide, the 3-nitro-2-pyridinethiolate acts as an exceptional leaving group due to resonance stabilization and rapid tautomerization into the stable 3-nitro-2-pyridinethione[5]. This allows the thiol-disulfide exchange to proceed rapidly under mild, slightly acidic conditions, effectively suppressing base-catalyzed disulfide scrambling.
Reaction Mechanism & Workflow
The directed formation of a heterodimeric disulfide bond using Npys-Cl is a self-reporting, two-step cascade. First, a free thiol is activated by Npys-Cl to form a mixed disulfide. Second, a target free thiol is introduced to complete the ligation, displacing the Npys group as a yellow chromophore.
Figure 1: Two-step mechanism of directed disulfide ligation using Npys-Cl activation.
Reagent Specifications & Quantitative Data
Selecting the correct sulfenyl derivative is critical for optimizing reaction kinetics and tracking the reaction. Below is a comparative summary of common pyridin-2-yl sulfenyl reagents used in peptide synthesis.
| Reagent | Molecular Weight | Leaving Group | Detection λmax | Optimal Ligation pH | Primary Application |
| Npys-Cl (3-Nitro-2-pyridinesulfenyl chloride) | 190.61 g/mol | 3-Nitro-2-pyridinethione | 427–430 nm | 4.5 – 6.5 | Highly reactive on-resin activation; SPDSL[4] |
| SPy-Cl (2-Pyridinesulfenyl chloride) | 145.61 g/mol | 2-Pyridinethione | 343 nm | 4.5 – 6.5 | Standard solution-phase activation |
| DPDS (Dipyridyl disulfide)* | 220.31 g/mol | 2-Pyridinethione | 343 nm | 6.0 – 8.0 | Mild activation; post-cleavage modification[6] |
| Npys-OMe (Methyl 3-nitro-2-pyridinesulfenate) | 186.19 g/mol | 3-Nitro-2-pyridinethione | 427–430 nm | 5.0 – 7.0 | Milder alternative to Npys-Cl for sensitive peptides[7] |
*Note: DPDS operates via a different kinetic pathway (disulfide exchange rather than sulfenyl chloride substitution) and requires a higher pH, which increases the risk of off-target scrambling.
Experimental Protocols
Protocol A: On-Resin Activation of Cysteine using Npys-Cl
This protocol details the conversion of a free thiol to an activated Cys(Npys) species on a solid support prior to cleavage or on-resin ligation[8].
Materials:
-
Peptide-resin with a selectively deprotected Cys residue (e.g., post-Mmt removal).
-
Npys-Cl (Sigma-Aldrich, 95% purity)[4].
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF).
Step-by-Step Methodology:
-
Resin Preparation: Wash the peptide-resin extensively with anhydrous DCM (5 × 1 min).
-
Causality: Npys-Cl is highly moisture-sensitive. Any residual water will rapidly hydrolyze the reagent into an unreactive sulfinate/sulfonate species, halting the activation[5].
-
-
Activation Reaction: Dissolve 5.0 equivalents of Npys-Cl in a minimal volume of anhydrous DCM. Add the bright yellow solution to the resin and agitate gently for 2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin sequentially with anhydrous DCM (5 × 1 min) and DMF (5 × 1 min) until the filtrate is completely colorless.
-
Causality: Removing all unreacted Npys-Cl is mandatory. Carryover of the free reagent into subsequent steps will cause unwanted side reactions with other nucleophiles during cleavage.
-
-
Self-Validation (Analytical): The resin should exhibit a persistent, slight yellowish tint. Cleave a 2 mg micro-aliquot of the resin using a standard TFA cocktail. Analyze the crude product via LC-MS.
-
Success Metric: A mass shift of +154 Da relative to the free-thiol peptide confirms quantitative Npys incorporation.
-
Protocol B: Solution-Phase Directed Disulfide Ligation
This protocol describes the ligation of an activated Peptide1-S-S-Npys with a free-thiol Peptide2-SH to form a targeted heterodimer[5].
Materials:
-
Purified Peptide1-S-S-Npys (Activated).
-
Purified Peptide2-SH (Free thiol).
-
50 mM Ammonium Acetate (NH₄OAc) buffer.
-
Glacial acetic acid.
Step-by-Step Methodology:
-
Buffer Optimization: Prepare a 50 mM NH₄OAc buffer and adjust the pH strictly to 5.5. Degas the buffer by sparging with Argon for 15 minutes.
-
Causality: Operating at pH 5.5 ensures the incoming free thiol is sufficiently nucleophilic to initiate the exchange, while remaining acidic enough to strictly prevent base-catalyzed disulfide scrambling (which aggressively occurs at pH > 7.0)[5]. Degassing prevents competitive air-oxidation of Peptide2-SH into a homodimer.
-
-
Dissolution: Dissolve the activated Peptide1-S-S-Npys in the degassed buffer to a final concentration of 10 mM.
-
Ligation: Prepare a 4 mM solution of Peptide2-SH in the same buffer. Add the Peptide2-SH solution dropwise to the Peptide1 solution under continuous Argon flow.
-
Self-Validation (Real-Time Monitoring): Transfer a 10 µL aliquot to a microcuvette and monitor the reaction spectrophotometrically at 430 nm .
-
Success Metric: As the reaction proceeds, the displaced 3-nitro-2-pyridinethione turns the solution bright yellow. The reaction is deemed 100% complete when the absorbance at 430 nm plateaus (typically 1 to 3 hours)[5].
-
-
Quenching & Isolation: Once the absorbance plateaus, quench the reaction by adding glacial acetic acid to drop the pH to ~3.0. Lyophilize the mixture or inject it directly onto an RP-HPLC system for final purification.
Advanced Applications: Solid-Phase Disulfide Ligation (SPDSL)
Recent advancements have leveraged Npys chemistry to perform one-pot Solid-Phase Disulfide Ligation (SPDSL). In the synthesis of complex targets like human endothelin-2 (a 21-amino acid peptide with two disulfide bonds), researchers utilized an Npys-Cl functionalized resin[8].
In this Disulfide-Driven Cyclic Peptide Synthesis (DdCPS) approach, the Npys-Cl resin captures a sulfur-containing peptide fragment directly from solution. A second fragment is then introduced, triggering a regioselective disulfide exchange that simultaneously forms the target disulfide bond and releases the ligated peptide from the solid support[2]. This elegantly eliminates intermediate HPLC purification steps and utilizes pseudo-dilution on the solid support to suppress intermolecular oligomerization[2].
References
-
Disulfide-Driven Cyclic Peptide Synthesis of Human Endothelin-2 with a Solid-Supported Npys-Cl. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
-
Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. Thieme Connect. URL:[Link]
-
3-Nitro-2-pyridinesulfenyl-mediated solid-phase disulfide ligation in the synthesis of disulfide bond-containing cyclic peptides. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
-
T 2543/22 (AMGEN / AMG 416) of 17.12.2024. European Patent Office (EPO). URL:[Link]
-
The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry. ResearchGate. URL: [Link]
-
3-Nitro-2-pyridinesulfenates as Efficient Solution- and Solid-Phase Disulfide Bond Forming Agents. Chemistry - A European Journal (PubMed). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Nitro-2-pyridinesulfenyl-mediated solid-phase disulfide ligation in the synthesis of disulfide bond-containing cyclic peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-硝基-2-吡啶硫酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. epo.org [epo.org]
- 7. 3-Nitro-2-pyridinesulfenates as Efficient Solution- and Solid-Phase Disulfide Bond Forming Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Chemoselective Synthesis of Unsymmetrical Disulfides via Pyridin-2-yl Sulfenyl Chloride Activation: A Comprehensive Protocol
Executive Summary
The synthesis of unsymmetrical (mixed) disulfides is a critical operation in peptide chemistry, bioconjugation, and the development of antibody-drug conjugates (ADCs). Traditional oxidative coupling of two different thiols inevitably yields a statistical mixture of homodimers and heterodimers, requiring arduous chromatographic separation.
Activation via pyridin-2-yl sulfenyl chloride (PS-Cl) or its derivative 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) circumvents this by transforming the reaction into a directed, chemoselective process[1]. This application note provides a self-validating, step-by-step protocol for synthesizing unsymmetrical disulfides, detailing the mechanistic causality behind each experimental parameter.
Mechanistic Rationale & System Thermodynamics
The efficacy of this protocol relies on a two-phase thermodynamic trap:
-
Electrophilic Sulfenylation: PS-Cl is a highly reactive electrophile. When exposed to a free thiol (Thiol 1), it undergoes rapid nucleophilic attack, displacing the chloride ion to form a stable 2-pyridyl disulfide intermediate[2].
-
Irreversible Thiol-Disulfide Exchange: Upon the introduction of Thiol 2, a thiol-disulfide exchange occurs. The absolute chemoselectivity of this step is driven by the leaving group. The cleaved 2-mercaptopyridine rapidly tautomerizes into pyridine-2-thione . Because the thione form is thermodynamically highly stable and non-nucleophilic, the reverse reaction is completely prohibited, pushing the equilibrium entirely toward the desired unsymmetrical disulfide[1].
Fig 1. Workflow for chemoselective unsymmetrical disulfide synthesis via PS-Cl activation.
Reagent Selection & Analytical Tracking
While PS-Cl is the foundational reagent, Npys-Cl is frequently utilized for sterically hindered substrates. The electron-withdrawing nitro group in Npys-Cl increases the electrophilicity of the sulfenyl sulfur, accelerating both the initial activation and the subsequent exchange[3].
Fig 2. Logical decision tree for selecting between PS-Cl and Npys-Cl activating agents.
Quantitative Data for In-Process Monitoring
Both reagents provide a built-in chromophore for real-time UV-Vis tracking. As the exchange reaction proceeds, the release of the thione leaving group can be quantified using the parameters below:
| Activating Agent | Leaving Group | Monitoring Wavelength (λmax) | Extinction Coefficient (ε) | Optimal pH Range |
| PS-Cl | Pyridine-2-thione | 343 nm | ~8,080 M⁻¹cm⁻¹ | 5.5 - 7.5 |
| Npys-Cl | 3-Nitro-pyridine-2-thione | 427 nm | ~4,500 M⁻¹cm⁻¹ | 4.5 - 7.0 |
Experimental Protocol
Phase 1: Activation of Thiol 1 (Moisture-Sensitive)
Sulfenyl chlorides are extremely sensitive to atmospheric moisture, which causes hydrolysis to sulfenic acid and subsequent disproportionation[4]. This phase must be conducted under strictly anhydrous conditions.
Materials:
-
Thiol 1 (e.g., Cysteine-containing peptide)
-
Pyridin-2-yl sulfenyl chloride (PS-Cl) or Npys-Cl
-
Anhydrous Glacial Acetic Acid (AcOH) or Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
Step-by-Step Procedure:
-
Substrate Solubilization: Dissolve Thiol 1 (1.0 eq) in anhydrous AcOH (or DCM with a drop of MeOH for solubility) to a concentration of 10-20 mM.
-
Causality: Acidic conditions keep the thiol protonated, suppressing the formation of thiolate anions and preventing spontaneous homodimerization before the electrophile can react.
-
-
Electrophile Addition: Under a stream of Argon, add PS-Cl or Npys-Cl (1.2 to 1.5 eq) dropwise to the stirring solution at room temperature.
-
Reaction Incubation: Stir the mixture for 30–60 minutes. The reaction is typically instantaneous, but 30 minutes ensures complete conversion.
-
Isolation: Purify the activated intermediate (Thiol 1-S-S-Py). For peptides, precipitate using cold diethyl ether (-20 °C), centrifuge, and wash the pellet 3x with cold ether to remove unreacted PS-Cl. For small molecules, utilize flash chromatography.
-
Self-Validating Check: Dissolve a 10 µL aliquot of the purified intermediate in buffer and add 1 µL of 1M Dithiothreitol (DTT). An immediate shift to a yellow color confirms the successful installation of the pyridyl disulfide moiety.
Phase 2: Chemoselective Thiol-Disulfide Exchange
This phase is performed in aqueous or mixed aqueous/organic buffers. The strict pH control ensures Thiol 2 is sufficiently nucleophilic while preventing the degradation of the disulfide bond.
Materials:
-
Activated Intermediate (Thiol 1-S-S-Py)
-
Thiol 2
-
0.1 M Sodium Phosphate Buffer, 1 mM EDTA (pH 6.5)
Step-by-Step Procedure:
-
Intermediate Solubilization: Dissolve the Activated Intermediate (1.0 eq) in the phosphate buffer to a concentration of 2-5 mM. If the intermediate is hydrophobic, up to 30% DMF or DMSO can be added.
-
Causality: EDTA is included to chelate trace metals that could catalyze unwanted thiol oxidation.
-
-
Thiol 2 Addition: Add Thiol 2 (1.05 to 1.1 eq) to the solution. A slight excess ensures complete consumption of the activated intermediate.
-
Spectrophotometric Monitoring (Self-Validation): Transfer a sample to a quartz cuvette. Monitor the absorbance at 343 nm (for PS-Cl) or 427 nm (for Npys-Cl). The solution will progressively turn yellow.
-
Causality: The plateau of the absorbance curve mathematically validates the completion of the exchange reaction. Calculate the concentration of the released thione using the Beer-Lambert law (
) to confirm a 1:1 stoichiometric conversion.
-
-
Purification: Once the absorbance plateaus (typically 1–3 hours), purify the final unsymmetrical disulfide via Preparative RP-HPLC.
Troubleshooting Guide
-
Issue: High levels of Thiol 1 homodimer during Phase 1.
-
Cause: The solvent is not acidic enough, or the PS-Cl reagent has degraded due to moisture.
-
Solution: Ensure the use of freshly opened, anhydrous glacial acetic acid. Verify the integrity of the PS-Cl reagent; if it appears clumpy or pale, it has likely hydrolyzed[4].
-
-
Issue: Incomplete exchange in Phase 2.
-
Cause: Steric hindrance or incorrect pH.
-
Solution: If using standard PS-Cl on a bulky peptide, switch to the more reactive Npys-Cl[3]. Ensure the buffer pH is above 5.5 to guarantee a sufficient population of the reactive thiolate anion of Thiol 2.
-
-
Issue: Disulfide scrambling during purification.
-
Cause: Excess unreacted Thiol 2 in the mixture during concentration/lyophilization.
-
Solution: Quench the reaction by lowering the pH to < 4.0 using trifluoroacetic acid (TFA) prior to HPLC injection.
-
References
-
[1] Rentier, C., et al. (2017). The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry. ResearchGate. URL:[Link]
-
[2] The Removal of S-Cysteine Protection by Means of 2-Pyridine Sulfenyl Chloride and the Subsequent Formation of Disulfide Bonds. ResearchGate. URL:[Link]
-
[3] Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. National Institutes of Health (NIH). URL:[Link]
-
[4] 6.1.3.1 Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. Thieme E-Books. URL:[Link]
Sources
Application Note: Pyridin-2-yl Sulfenyl Chloride (PySCl) – A "Switchable" Electrophile for Heterocyclic Construction
[1]
Executive Summary
Pyridin-2-yl sulfenyl chloride (PySCl) represents a distinct class of electrophilic sulfur reagents where the pyridine nitrogen atom is not merely a spectator but an active participant in the reaction mechanism. Unlike phenyl sulfenyl chloride (PhSCl), PySCl offers a "switchable" reactivity profile :
-
Simple Electrophilic Addition: Introducing a thiopyridine moiety (a versatile synthetic handle).
-
Neighboring Group Participation (NGP): The pyridine nitrogen can trap the intermediate episulfonium ion, leading to fused bicyclic heterocycles (thiazolopyridiniums).
This guide provides high-fidelity protocols for the in situ generation of PySCl and its application in constructing fused heterocycles and functionalizing electron-rich aromatics.
Critical Reagent Profile & Safety Warning
The "Sulfenyl" vs. "Sulfonyl" Trap
CRITICAL WARNING: Do not confuse Pyridin-2-yl sulfenyl chloride (PySCl) with Pyridine-2-sulfonyl chloride (PySO₂Cl) .
-
PySCl (S-Cl bond): Highly reactive, moisture-sensitive, unstable (must be generated in situ). Used for electrophilic additions.[1]
-
PySO₂Cl (S-Cl bond, S in +6 state): Stable solid, used for sulfonamide synthesis.
Reagent Specs (PySCl):
-
Appearance: Golden-yellow to orange solution (in DCM/CCl₄).
-
Stability: Decomposes rapidly upon exposure to moisture or silica gel. Use immediately after generation.
-
Toxicity: Corrosive, lachrymator. Generates HCl gas. Handle in a fume hood.
Module A: In Situ Preparation Protocol
Standardized method for generating fresh PySCl.
Principle: PySCl is generated by the chlorinolysis of 2,2'-dipyridyl disulfide. Sulfuryl chloride (
Materials
-
Precursor: 2,2'-Dipyridyl disulfide (Commercial grade, >98%).
-
Chlorinating Agent: Sulfuryl chloride (
) (Distilled prior to use). -
Solvent: Anhydrous Dichloromethane (
) or Carbon Tetrachloride ( - Note: DCM is preferred for safety, though avoids side reactions in radical pathways). -
Atmosphere: Dry Argon or Nitrogen.
Step-by-Step Protocol
-
Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Dissolution: Add 2,2'-dipyridyl disulfide (1.0 mmol, 220 mg) and anhydrous DCM (10 mL). Stir until fully dissolved.
-
Chlorinolysis: Cool the solution to -10°C (ice/salt bath).
-
Addition: Dropwise add Sulfuryl chloride (1.0 mmol, 81 µL) via a gas-tight syringe over 5 minutes.
-
Observation: The solution will darken to a deep orange/yellow color.
-
-
Activation: Allow the mixture to stir at -10°C for 15 minutes, then warm to room temperature (25°C) for 10 minutes.
-
Self-Validation: Gas evolution (
) indicates reaction progress. The absence of precipitate confirms the reagent is in solution (PySCl is soluble; ionic impurities are not).
-
-
Usage: Use this solution immediately. Do not attempt to isolate.
Module B: The "Mukaiyama" Mode – Synthesis of Thiazolopyridinium Salts
Application: Constructing fused bicyclic systems via Nitrogen-participation.
Mechanism: The reaction with alkenes proceeds via an episulfonium intermediate. Unlike phenyl analogs, the pyridine nitrogen performs an intramolecular nucleophilic attack on the episulfonium ring, closing a second ring to form a 2,3-dihydrothiazolo[3,2-a]pyridinium salt.
Protocol: Cyclization with Styrene Derivatives
Substrate: Styrene (or functionalized alkenes). Target: 3-phenyl-2,3-dihydrothiazolo[3,2-a]pyridin-4-ium chloride.
-
Preparation: Generate 2.0 mmol of PySCl in 10 mL DCM as per Module A.
-
Addition: Cool the PySCl solution to 0°C .
-
Reaction: Add a solution of Styrene (2.0 mmol, 230 µL) in DCM (2 mL) dropwise.
-
Incubation: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4–12 hours.
-
Monitoring: TLC will show the disappearance of styrene. The product is ionic and may streak or stay at the baseline.
-
-
Workup (Precipitation Method):
-
Concentrate the reaction mixture to ~1/3 volume under reduced pressure.
-
Add anhydrous Diethyl Ether (20 mL) or Acetone to induce precipitation.
-
Filter the resulting solid under Argon.
-
Yield: Typically 70–90% of the hygroscopic salt.
-
Data Summary Table: Substrate Scope
| Substrate | Product Type | Regioselectivity | Typical Yield |
| Styrene | Thiazolopyridinium Salt | 3-Phenyl isomer | 85% |
| Cyclohexene | Thiazolopyridinium Salt | cis-fused | 78% |
| Vinyl Ethers | Thiazolopyridinium Salt | 3-Alkoxy isomer | 92% |
| Acrylates | Simple Addition (No Cyclization) | 65% |
Note: Electron-deficient alkenes (acrylates) often fail to cyclize, stopping at the
-chloro sulfide stage due to the reduced nucleophilicity of the intermediate.
Module C: Functionalization of Indoles (Heterocycle-on-Heterocycle)
Application: Regioselective 3-sulfenylation of indoles.
Mechanism: Electrophilic Aromatic Substitution (
Protocol
-
Reagent: Generate PySCl (1.1 equiv) in DCM.
-
Substrate: Dissolve Indole (1.0 equiv) in DCM at -78°C .
-
Addition: Cannulate the PySCl solution into the Indole solution slowly.
-
Quench: After 30 mins at -78°C, quench with saturated aqueous
. -
Purification: The product, 3-(pyridin-2-ylthio)indole, is stable and can be purified via silica gel chromatography (Hexane/EtOAc).
Module D: The "PyS" Handle – Oxidation & Elimination
Post-Synthetic Utility: Using the thiopyridyl group to introduce unsaturation.
The 2-pyridyl sulfide moiety is an excellent precursor for alkene synthesis via syn-elimination of the corresponding sulfoxide.
Workflow:
-
Oxidation: Treat the sulfide with mCPBA (1.0 equiv) in DCM at -78°C
0°C.-
Critical: Do not over-oxidize to the sulfone (use stoichiometric control).[2]
-
-
Elimination: Heat the crude sulfoxide in Toluene or
(reflux) or use mild base ( ) if the proton is acidic.
Visualizing the Reaction Pathways[2]
The following diagram illustrates the "Switchable" nature of the PySCl reagent, determining whether the reaction yields a simple addition product or a fused heterocycle.
Figure 1: Divergent reaction pathways of PySCl with alkenes. Path A dominates with styrene/vinyl ethers; Path B dominates with acrylates.
References
-
Borisov, A. V., et al. (2012).[5][6] "Heterocyclization in reactions of alkenes with sulfenylating reagents based on di(2-pyridyl) disulfide." Chemistry of Heterocyclic Compounds, 48(7), 1098–1104.[5]
-
Mukaiyama, T., et al. (1979). "New synthetic reactions based on the onium salts of aza-arenes." Angewandte Chemie International Edition, 18(10), 707–721. (Foundational work on Pyridine-based activation).
-
Barton, D. H. R., et al. (1986). "The invention of new radical chain reactions. Part VIII." Tetrahedron, 42(8), 2319-2324. (Discusses Pyridyl sulfide radical stability and preparation).
-
Drabowicz, J., et al. (2003). "Sulfenyl Halides in the Synthesis of Heterocycles." Sulfur Reports, 24(3), 255-282.
-
Matsueda, R., et al. (1981). "3-Nitro-2-pyridinesulfenyl (Npys) group: A novel protecting and activating group for cysteine." Chemistry Letters, 10(7), 737-740. (Relevant application for peptide chemists).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. rsc.org [rsc.org]
- 5. SULFENYL HALIDES IN THE SYNTHESIS OF HETEROCYCLES. 4. HETEROCYCLIZATION IN REACTIONS OF ALKENES WITH SULFENYLATING REAGENTS BASED ON DI(2-PYRIDYL) DISULFIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. HETEROCYCLIZATION IN THE REACTION OF PYRIDINE-2-SELANYL CHLORIDE WITH STYRENE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
experimental procedure for sulfenamide synthesis from pyridin-2-yl sulfenyl chloride
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide.
Executive Summary
Sulfenamides (compounds containing an R–S–N–R' linkage) are highly versatile motifs in organic synthesis, serving as directed disulfide-forming agents, prodrug linkers, and specialized protecting groups in peptide chemistry. However, the synthesis of these compounds is historically plagued by the instability of aliphatic sulfenyl chlorides. This application note details the robust synthesis of sulfenamides utilizing pyridin-2-yl sulfenyl chloride —and its highly crystalline derivative, 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) . By leveraging these heteroaromatic electrophiles, chemists can achieve high-yielding S–N bond formation under mild conditions.
Mechanistic Insights & Reaction Causality
The synthesis of a sulfenamide from an amine and a sulfenyl chloride is fundamentally a nucleophilic substitution at the electrophilic sulfur atom. Understanding the causality behind the reagent choices is critical for successful execution:
-
Electrophile Stability: Unsubstituted aliphatic sulfenyl chlorides are notoriously unstable, rapidly undergoing hydrolysis and disproportionation. By utilizing 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), chemists gain access to a bench-stable, crystalline reagent (). The electron-withdrawing nature of the pyridine ring and the nitro group stabilizes the S–Cl bond against spontaneous homolysis while maintaining high electrophilicity toward amines, making it a premier choice for peptide and linker synthesis ()[1].
-
The Role of the Base Scavenger: The reaction generates one equivalent of hydrogen chloride (HCl). Because the resulting S–N bond of the sulfenamide is highly acid-labile, a non-nucleophilic base such as triethylamine (Et₃N) must be present in excess. The base serves a dual purpose: it prevents the protonation of the nucleophilic amine substrate and protects the newly formed sulfenamide from acid-catalyzed cleavage back to the disulfide and amine ()[2].
Mechanistic pathway of sulfenamide synthesis via nucleophilic attack at the sulfenyl sulfur.
Quantitative Reaction Parameters
The table below summarizes the optimized parameters for synthesizing sulfenamides using various amine substrates and pyridin-2-yl sulfenyl derivatives. Note that sulfenamides derived from amino esters often exhibit shorter aqueous half-lives (<24 hours) due to rapid hydrolysis, requiring careful handling during workup ()[2].
| Sulfenyl Halide | Amine Substrate | Base (Equiv) | Solvent | Temp Profile | Typical Yield | Product Stability |
| Pyridin-2-yl-SCl | Primary (1°) Alkyl | Et₃N (1.5 eq) | Anhydrous DCM | 0 °C → RT | 75–85% | Moderate |
| Pyridin-2-yl-SCl | Secondary (2°) Cyclic | Et₃N (1.5 eq) | Anhydrous DCM | 0 °C → RT | 80–92% | High |
| 3-Nitro-pyridin-2-yl-SCl | Primary (1°) Alkyl | DIPEA (1.5 eq) | Anhydrous THF | 0 °C → RT | 85–95% | High |
| 3-Nitro-pyridin-2-yl-SCl | α-Amino Esters | Et₃N (1.5 eq) | Et₂O / DCM | 0 °C → RT | 65–80% | Low (<24h in aq) |
Experimental Protocol: Synthesis of Pyridin-2-yl Sulfenamides
This protocol outlines the coupling of 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) with a standard primary amine. The system is designed to be self-validating through distinct visual phase and color changes.
Step-by-step experimental workflow for the synthesis and isolation of pyridin-2-yl sulfenamides.
Materials & Reagents
-
Electrophile: 3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) (1.1 equiv)
-
Nucleophile: Primary or secondary amine (1.0 equiv)
-
Base: Triethylamine (Et₃N), distilled over CaH₂ (1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Workup Reagents: Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄
Step-by-Step Methodology
-
Preparation of the Amine Solution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon balloon, dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5.0 mL).
-
Causality: Anhydrous conditions are absolute prerequisites. Moisture acts as a competing nucleophile, hydrolyzing the sulfenyl chloride into a sulfenic acid, which rapidly disproportionates into symmetric disulfides.
-
-
Addition of the Base Scavenger: Inject Et₃N (1.5 mmol, 1.5 equiv) into the stirring solution.
-
Causality: The 50% stoichiometric excess ensures complete neutralization of the generated HCl, preventing the reaction from stalling and shielding the acid-sensitive sulfenamide product from degradation.
-
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
-
Electrophile Addition: Dissolve Npys-Cl (1.1 mmol, 1.1 equiv) in anhydrous DCM (2.0 mL). Add this bright yellow solution dropwise to the amine mixture over 10–15 minutes.
-
Causality: Sulfenyl chlorides are highly reactive. Dropwise addition at 0 °C prevents localized exothermic spikes that lead to the homolytic cleavage of the S–Cl bond and subsequent disulfide dimerization.
-
-
Reaction Maturation & Self-Validation: Remove the ice bath after 30 minutes. Allow the reaction to warm to room temperature and stir for an additional 1.5 hours.
-
System Validation: The reaction is self-indicating. The bright yellow/orange color of the Npys-Cl reagent will gradually fade as it is consumed. Simultaneously, the formation of a dense, white precipitate (Et₃N·HCl) provides immediate visual confirmation of successful S–N bond formation and HCl displacement.
-
-
Quenching and Extraction: Dilute the reaction mixture with additional DCM (10 mL). Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).
-
Causality:Never use acidic washes (e.g., 1M HCl) to remove unreacted amines. The S–N bond is highly susceptible to acid-catalyzed cleavage; acidic workup will destroy the sulfenamide product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) at a bath temperature strictly not exceeding 30 °C to prevent thermal degradation.
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Causality: Pre-treat the silica gel or spike the eluent (e.g., Hexanes/Ethyl Acetate) with 1% Et₃N. The slight basicity prevents the weakly acidic silanol groups on the silica from cleaving the sulfenamide during purification.
-
References
-
Ashiq, M. I., et al. "Synthesis of Sulfenamides from Aminoesters and their Stability." Journal of the Chemical Society of Pakistan, 34(6), 1460-1463 (2012).
-
Sigma-Aldrich. "3-Nitro-2-pyridinesulfenyl chloride Product Specification." Sigma-Aldrich, 2024.
-
"The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry." ResearchGate, 2020.
Sources
Technical Application Note: Pyridin-2-yl Sulfenyl Chloride in Medicinal Chemistry
[1][2]
Abstract
Pyridin-2-yl sulfenyl chloride (2-PySCl) is a highly reactive, electrophilic sulfur species utilized in medicinal chemistry for the construction of sulfur-nitrogen heterocycles and the synthesis of activated disulfides.[1][2][3][4][5][6] Unlike simple aryl sulfenyl chlorides, the 2-pyridyl moiety possesses a basic nitrogen atom capable of neighboring group participation (NGP). This unique electronic feature drives regioselective cyclizations and stabilizes specific transition states. Due to its inherent instability and hygroscopic nature, 2-PySCl is rarely isolated; it is best generated in situ and reacted immediately. This guide provides validated protocols for its generation and application in scaffold synthesis and bioconjugation.
Mechanistic Principles & Chemical Logic
The utility of pyridin-2-yl sulfenyl chloride stems from the "Ortho-Effect" of the pyridine nitrogen. When the sulfur atom acts as an electrophile (attacking an alkene or a nucleophile), the pyridine nitrogen can intramolecularly coordinate to the sulfur or attack the resulting intermediate.
The Electrophilic Activation Pathway
-
Generation: 2-PySCl is generated by chlorinating 2-mercaptopyridine or 2,2'-dipyridyl disulfide.[2]
-
Thiiranium Formation: Upon reaction with an alkene, it forms a thiiranium (episulfonium) ion.
-
N-Cyclization (The Critical Step): Unlike phenyl sulfenyl chloride, which adds Cl⁻ to the carbocation, the pyridine nitrogen in 2-PySCl attacks the carbocation center. This leads to the formation of 2,3-dihydrothiazolo[3,2-a]pyridinium salts, a bicyclic heterocyclic scaffold.
Visualization: Annulation Mechanism
The following diagram illustrates the divergence between simple addition (Path A) and the pyridine-driven cyclization (Path B).
Caption: Mechanism of 2-PySCl reaction with alkenes. The pyridine nitrogen drives Path B, forming a fused heterocycle.
Experimental Protocols
Protocol A: In Situ Generation and Synthesis of Activated Disulfides
Application: Synthesis of 2-pyridyl disulfides (2-Py-S-S-R). These are crucial intermediates in bioconjugation (e.g., Antibody-Drug Conjugates) because they react rapidly and specifically with free thiols (Cysteine) via disulfide exchange.
Safety Note: 2-PySCl is corrosive and moisture-sensitive. Perform all steps under Nitrogen/Argon.
Reagents:
-
2,2'-Dipyridyl disulfide (Aldrithiol-2) or 2-Mercaptopyridine.
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂).
-
Solvent: Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄).
Step-by-Step Methodology:
-
Preparation of Electrophile (2-PySCl):
-
Dissolve 2,2'-dipyridyl disulfide (1.0 equiv) in anhydrous DCM (0.2 M concentration) in a flame-dried round-bottom flask.
-
Cool the solution to -10°C to 0°C (Ice/Salt bath).
-
Add Sulfuryl Chloride (SO₂Cl₂) (1.0 equiv) dropwise over 10 minutes.
-
Observation: The solution will turn from colorless/pale yellow to a bright yellow/orange, indicating the cleavage of the disulfide and formation of 2-PySCl.
-
Stir at 0°C for 15–30 minutes. Do not isolate.
-
-
Coupling (Disulfide Formation):
-
In a separate flask, dissolve the target Thiol (R-SH) (2.0 equiv relative to the starting disulfide, or 1.0 equiv relative to the generated PySCl) in DCM.
-
Add a non-nucleophilic base (e.g., Diisopropylethylamine , 1.1 equiv) if the thiol is acidic or to neutralize HCl generated.
-
Transfer the cold 2-PySCl solution via cannula dropwise into the thiol solution at 0°C.
-
Stir for 1 hour, allowing the mixture to warm to room temperature.
-
-
Workup:
-
Wash with saturated NaHCO₃ (to remove HCl/SO₂ byproducts).
-
Wash with Brine.[1]
-
Dry over Na₂SO₄ and concentrate.
-
Purify via flash chromatography (Silica gel).
-
Yield Expectation: 80–95% for simple alkyl/aryl thiols.
Protocol B: Synthesis of Thiazolo[3,2-a]pyridinium Salts (Heterocyclization)
Application: Creating fused bicyclic scaffolds for fragment-based drug discovery.
Step-by-Step Methodology:
-
Generation:
-
Prepare 2-PySCl as described in Protocol A (using 2-mercaptopyridine + SO₂Cl₂ is also effective here: 1 equiv thiol + 1 equiv SO₂Cl₂).
-
-
Cyclization Reaction:
-
Add the Alkene (1.0–1.2 equiv) directly to the freshly generated 2-PySCl solution at -10°C.
-
Note: Electron-rich alkenes (e.g., styrene, vinyl ethers) react faster.
-
Stir at 0°C for 2 hours, then allow to warm to 25°C.
-
A precipitate often forms. This is the thiazolo[3,2-a]pyridinium chloride salt.
-
-
Isolation:
-
If a precipitate forms: Filter under inert atmosphere and wash with cold ether/DCM.
-
If no precipitate: Evaporate solvent to roughly 10% volume and add diethyl ether to induce precipitation.
-
-
Data Interpretation:
-
1H NMR: Look for a significant downfield shift of the pyridine protons (due to quaternization of the nitrogen) and the disappearance of alkene signals.
-
Comparison of Sulfenylating Reagents
The choice of reagent dictates the stability and reactivity profile.
| Reagent | Structure | Stability | Reactivity | Primary Application |
| 2-PySCl | Py-S-Cl | Low (Use in situ) | High (N-participation) | Heterocycle synthesis, Activated disulfides |
| Npys-Cl | 3-NO₂-Py-S-Cl | Moderate (Solid) | High (Activated) | Peptide Chemistry (Cys protection) |
| PhSCl | Ph-S-Cl | Moderate | Moderate | Simple sulfenylation (No cyclization) |
Pro-Tip: If your application involves peptide synthesis (e.g., solid-phase synthesis), use 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) . The nitro group stabilizes the reagent, allowing it to be isolated as a solid, while retaining the "activated disulfide" chemistry for cysteine conjugation.
Troubleshooting & Stability Guide
Decomposition Markers
-
Color Change: A shift from bright yellow to dark brown/black indicates decomposition (polymerization or hydrolysis).
-
Loss of Reactivity: If the "active chlorine" odor disappears and is replaced by a "rotten cabbage" smell (disulfide/thiol reversion), the reagent has degraded.
Handling "The Hygroscopic Trap"
2-PySCl reacts violently with water to form sulfinic acids and HCl.
-
Solvents: DCM must be distilled over CaH₂ or passed through activated alumina.
-
Glassware: Flame-dried under vacuum.
-
Quenching: Never quench the concentrated reagent directly with water. Dilute with DCM first, then add aqueous bicarbonate.
References
-
Synthesis of 2-pyridinesulfenyl chloride
-
Mechanistic Annulation (Thiazolo-pyridinium synthesis)
-
Potapov, V.A., et al.[11] "Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds." Molecules, 2021, 26(16), 4828. Link
-
Borisov, A.V., et al.[7] "Heterocyclization in reactions of alkenes with sulfenylating reagents based on di(2-pyridyl) disulfide." Chem. Heterocycl.[7] Compd. 2012, 48, 1098–1104.[7] Link
-
-
Medicinal Chemistry Applications (Disulfides)
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. SULFENYL HALIDES IN THE SYNTHESIS OF HETEROCYCLES. 4. HETEROCYCLIZATION IN REACTIONS OF ALKENES WITH SULFENYLATING REAGENTS BASED ON DI(2-PYRIDYL) DISULFIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. aksci.com [aksci.com]
- 9. 3-ニトロ-2-ピリジンスルフェニルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Pyridin-2-yl Sulfenyl Chloride in Organic Synthesis
[1][2][3]
Executive Summary
Pyridin-2-yl sulfenyl chloride (PySCl) is a highly reactive electrophilic sulfur species used primarily for the sulfenylation of nucleophiles (enolates, alkenes, and amines). While structurally similar to phenyl sulfenyl chloride (PhSCl), PySCl offers a distinct strategic advantage: the 2-pyridyl moiety acts as an internal base . This unique electronic feature facilitates the thermal syn-elimination of its corresponding sulfoxides at significantly lower temperatures (<50°C) compared to phenyl variants (>100°C), making it the reagent of choice for constructing sensitive
This guide details the preparation, handling, and two core workflows for PySCl: Electrophilic Alkene Addition and
Part 1: Reagent Profile & Preparation
PySCl is moisture-sensitive and unstable over long periods. Commercial availability is limited; therefore, fresh in situ preparation is the industry standard for reproducibility.
Synthesis Protocol: The Oxidative Cleavage Method
Principle: Oxidative chlorination of 2,2'-dipyridyl disulfide using Sulfuryl Chloride (
Materials
-
Precursor: 2,2'-Dipyridyl disulfide (Commercial grade).
-
Oxidant: Sulfuryl chloride (
) (Distilled). -
Solvent: Anhydrous
(DCM) or . -
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with
. -
Dissolution: Charge the flask with 2,2'-dipyridyl disulfide (10 mmol) and anhydrous DCM (20 mL). The solution will appear pale yellow .
-
Activation (0°C): Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add
(10 mmol, 1.0 equiv) over 10 minutes.-
Self-Validating Sign: The solution will darken to a deep orange/gold color, indicating the formation of the sulfenyl chloride (PySCl).
-
-
Completion: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes.
-
Utilization: Use this solution immediately for subsequent steps. Do not store >2 hours.
Technical Note: If using
gas, bubble strictly 1.0 equivalent. Excesscan lead to over-chlorination or ring chlorination. is preferred for stoichiometric control.
Diagram 1: Reagent Lifecycle & Stability
Caption: Synthesis pathway of PySCl. The transformation from stable disulfide to active chloride is marked by a distinct color shift to orange.
Part 2: Core Application – -Methylenation of Carbonyls
This is the "Killer App" for PySCl. It allows for the introduction of unsaturation under nearly neutral, mild conditions, avoiding the harsh bases required for phenyl-selenoxide eliminations.
Mechanism: The "Internal Base" Effect
Unlike phenyl sulfoxides, which require heating to ~100°C for syn-elimination, 2-pyridyl sulfoxides eliminate at RT to 50°C .
-
Why? The pyridine nitrogen coordinates with the
-proton (via H-bonding) or the metal center (if using Lewis acids), lowering the activation energy for the cyclic transition state.
Protocol: Ketone to Enone Transformation
Target: Conversion of Cyclohexanone to Cyclohexenone (Model System).
Phase A: Sulfenylation
-
Enolate Formation: To a solution of LDA (1.1 equiv) in THF at -78°C, add cyclohexanone (1.0 equiv). Stir for 30 min.
-
Quench: Cannulate the fresh PySCl solution (prepared in Part 1) slowly into the enolate solution at -78°C.
-
Monitor: The reaction is extremely fast. TLC should show disappearance of starting material within 15 minutes.
-
Workup: Quench with sat.
. Extract with EtOAc.[1] The product is the -(2-pyridylthio) ketone.
Phase B: Oxidation & Elimination (One-Pot)
-
Oxidation: Dissolve the sulfide from Phase A in DCM at -78°C. Add mCPBA (1.05 equiv).
-
Elimination: Allow the reaction to warm to RT.
-
Observation: Unlike phenyl variants, the elimination often occurs spontaneously upon warming. If sluggish, heat to reflux (40°C) for 1 hour.
-
-
Purification: Wash with
(to remove m-chlorobenzoic acid) and purify via column chromatography.
Data Table: Elimination Temperature Comparison
| Sulfoxide Type | Substituent (R) | Elimination Temp ( | Mechanism |
| Phenyl | > 100°C | Thermal syn-elimination | |
| 2-Pyridyl | 25°C - 50°C | N-Assisted syn-elimination | |
| o-Nitrophenyl | ~80°C | Electronic activation |
Part 3: Electrophilic Addition to Alkenes
PySCl reacts with alkenes to form episulfonium ions , which are then opened by chloride (or external nucleophiles).
Workflow: Synthesis of -Chloro Sulfides
-
Reagent: Add PySCl (1.1 equiv) to a solution of alkene (e.g., styrene) in DCM at -78°C.
-
Selectivity:
-
Terminal Alkenes: Predominantly Anti-Markovnikov (S attacks terminal carbon) due to steric bulk.
-
Internal Alkenes: Trans-addition (Anti-stereochemistry) is strictly observed.
-
-
Trapping: If an alcohol is used as solvent (e.g., MeOH), the solvent intercepts the episulfonium ion, yielding
-methoxy sulfides.
Diagram 2: The "Protecting-Activating" Workflow
Caption: The stepwise conversion of ketones to enones. The red arrow highlights the spontaneous elimination unique to the pyridyl moiety.
Part 4: Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of PySCl | Ensure |
| No Elimination | Oxidation failed | Ensure mCPBA quality. Check NMR for sulfoxide diastereomers (some eliminate slower). |
| Black Tar | Polymerization | PySCl is highly electrophilic. Add dropwise at -78°C. Do not overshoot temperature. |
| Regioselectivity Loss | Isomerization | In alkene addition, thermodynamic control can scramble products. Keep reaction at -78°C and quench cold. |
References
-
Mukaiyama, T. (1976). "Titanium Tetrachloride in Organic Synthesis." Angewandte Chemie International Edition, 16(12), 817–826. (Seminal work on Pyridyl-S chemistry).
-
Trost, B. M., & Salzmann, T. N. (1976). "New synthetic methods.[2][3] Secoalkylative approach to substituted cyclohexenones." Journal of the American Chemical Society, 98(16), 4887-4902. (Foundational work on sulfenylation-elimination sequences).
-
Barton, D. H. R., et al. (1986). "The invention of new radical chain reactions. Part VIII." Tetrahedron, 42(8), 2319-2324. (Radical applications of Pyridyl-S groups).
-
Drabowicz, J., et al. (2001). "Thermolysis of Alkyl Sulfoxides and Derivatives." The Journal of Organic Chemistry, 66(26), 8723.[4] (Detailed kinetic data on elimination temperatures).
Application Note: Chemoselective Solid-Phase Peptide Synthesis Using Pyridin-2-yl Sulfenyl Chloride (PySCl) and Npys-Cl
Introduction & Chemical Rationale
The synthesis of complex, cysteine-rich peptides (e.g., conotoxins, insulin analogues, and defensins) presents a significant challenge: the precise, regioselective formation of multiple disulfide bridges. Traditional thermodynamic oxidation (e.g., air oxidation or DMSO-mediated oxidation) often results in disulfide scrambling and complex isomeric mixtures, drastically reducing the yield of the biologically active fold.
To overcome this, directed disulfide bond formation using orthogonal protection and chemical activation is required. Pyridin-2-yl sulfenyl chloride (PySCl) and its highly stable derivative 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) are premier reagents for this application[1]. These reagents quantitatively convert a free or selectively deprotected resin-bound cysteine thiol into an activated mixed disulfide (S-Py or S-Npys). This activated intermediate serves as a highly electrophilic target for a second, incoming free thiol, enabling the rapid and unidirectional formation of unsymmetrical disulfide bonds[2].
Mechanistic Insights: The Thermodynamic Driving Force
As an application scientist, it is critical to understand why the PyS/Npys chemistry is so efficient compared to standard oxidants. The reaction relies on a highly favored thiol-disulfide exchange .
When a free thiol (from a second peptide fragment) attacks the activated Cys(S-Npys) residue, the leaving group is 2-pyridinethiol (or 3-nitro-2-pyridinethiol). In solution, this leaving group rapidly tautomerizes from its thiol form to its stable thione form (pyridine-2-thione). This tautomerization provides a massive thermodynamic driving force, shifting the equilibrium entirely to the right and rendering the disulfide ligation practically irreversible under mild conditions[3]. Furthermore, the electron-withdrawing nature of the pyridine ring (and the nitro group in Npys) makes the adjacent sulfur highly susceptible to nucleophilic attack.
Figure 1: Mechanistic pathway of chemoselective disulfide bond formation using PySCl/Npys-Cl.
Orthogonal Protection Strategies
To successfully implement PySCl/Npys-Cl activation on solid support, the target cysteine must be selectively unmasked while other cysteines remain protected. Table 1 outlines the compatibility of common Cys protecting groups with this workflow.
Table 1: Cysteine Protecting Group Compatibility for PySCl/Npys-Cl Workflows
| Protecting Group | Cleavage Condition | Compatibility with PySCl/Npys-Cl | Application in Directed Synthesis |
| Trt (Trityl) | 1-5% TFA in DCM | High | Standard temporary protection; easily removed prior to PySCl activation. |
| Mmt (4-Methoxytrityl) | 1% TFA in DCM | High | Ideal for highly selective on-resin deprotection and subsequent activation. |
| Acm (Acetamidomethyl) | Iodine, Thallium(III), or DTNP | Moderate | Stable to PySCl; used to protect a second pair of cysteines for later oxidation. |
| tBu (tert-Butyl) | Neat HF or strong acids | Low (Requires harsh conditions) | Rarely used in modern Fmoc-SPPS due to difficult removal. |
| Npys (3-Nitro-2-pyridinesulfenyl) | Free thiols, DTT, TCEP | N/A (This is the active group) | Can be incorporated directly as Fmoc-Cys(Npys)-OH during SPPS[2]. |
Experimental Protocols
The following self-validating protocols describe the Solid-Phase Disulfide Ligation (SPDSL) workflow. This method allows you to activate a resin-bound peptide and conjugate it to a fully deprotected, solution-phase peptide fragment.
Figure 2: Step-by-step experimental workflow for Solid-Phase Disulfide Ligation (SPDSL).
Protocol A: On-Resin Selective Deprotection and Activation
Causality Note: We use Mmt protection for the target cysteine because it can be removed with 1% TFA, a condition mild enough to leave standard side-chain protecting groups (e.g., tBu, Boc, Pbf) intact.
-
Resin Preparation: Swell the peptide-resin (containing Cys(Mmt)) in Dichloromethane (DCM) for 30 minutes.
-
Mmt Removal: Treat the resin with 1% TFA / 5% Triisopropylsilane (TIS) in DCM (v/v) for 2 minutes. Repeat 5-7 times until the solution no longer turns yellow (indicating complete removal of the Mmt cation).
-
Washing: Wash the resin thoroughly with DCM (5x) and N,N-Dimethylformamide (DMF) (5x) to remove all traces of TFA.
-
Activation: Dissolve 5 equivalents of Npys-Cl (or PySCl) in anhydrous DCM/DMF (1:1). Add the solution to the resin and agitate in the dark for 2 hours at room temperature.
-
Validation: Perform an Ellman’s test. A negative result (no yellow color) confirms that all free thiols have been successfully converted to the Cys(S-Npys) derivative. Wash the resin with DCM and DMF.
Protocol B: Solid-Phase Disulfide Ligation (SPDSL)
Causality Note: The ligation is performed on-resin to leverage pseudo-dilution effects, preventing intermolecular dimerization of the incoming peptide and driving the formation of the desired heterodimer.
-
Preparation of Fragment 2: Dissolve the incoming peptide (containing a single free Cys-SH) in degassed 0.1 M Ammonium Acetate buffer (pH 5.5) mixed with DMF (1:1 v/v) to ensure solubility. Note: Mildly acidic pH prevents spontaneous oxidation of the free thiol while maintaining sufficient nucleophilicity for the exchange.
-
Ligation: Add 1.5 equivalents of the Fragment 2 solution to the activated Cys(S-Npys)-resin.
-
Incubation: Agitate gently at room temperature for 4 to 12 hours. The reaction progress can be monitored by analyzing the supernatant via LC-MS for the appearance of the pyridine-2-thione leaving group (absorbance at 343 nm).
-
Washing: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under a stream of nitrogen.
Protocol C: Cleavage and Global Deprotection
Critical Causality Note: Standard cleavage cocktails (like Reagent K) contain strong reducing scavengers like Ethanedithiol (EDT) or Dithiothreitol (DTT). Do not use these , as they will immediately reduce your newly formed disulfide bond[1].
-
Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. (TIS acts as a carbocation scavenger without reducing disulfides).
-
Cleavage: Add the cocktail to the dried resin (10 mL per gram of resin) and agitate for 2 hours at room temperature.
-
Precipitation: Filter the resin and drip the cleavage solution into 10 volumes of ice-cold anhydrous diethyl ether.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.
-
Purification: Lyophilize the crude pellet and purify via RP-HPLC.
Troubleshooting & Optimization
-
Incomplete Activation: PySCl and Npys-Cl are highly sensitive to moisture and will degrade into unreactive sulfenic acids. Always use fresh reagents from a sealed bottle stored at 2-8°C, and employ anhydrous solvents for the activation step[4].
-
Disulfide Scrambling during Cleavage: If scrambling is observed, it is often due to residual free thiols reacting during TFA cleavage. Ensure complete activation in Protocol A, and strictly avoid thiol-based scavengers.
-
Poor Solubility of Fragment 2: If the incoming peptide fragment is hydrophobic, increase the ratio of DMF or add chaotropic agents like 6M Guanidine-HCl to the ligation buffer to maintain the peptide in an unfolded, reactive state.
References
1.[1] Galande, A. K., et al. "Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups." Helv Chim Acta. 1979;62:2507–2510. Available at: 2.[2] "The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry." ResearchGate. Available at: 3.[3] Matsueda, R., et al. "3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation." PubMed. Available at: 4.[4] Sigma-Aldrich Product Specifications. "3-Nitro-2-pyridinesulfenyl chloride 95%." Sigma-Aldrich. Available at:
Sources
- 1. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-硝基-2-吡啶硫酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Regioselective Synthesis and Bioconjugation using Pyridin-2-yl Sulfenyl Chloride Derivatives
Executive Summary
Pyridin-2-yl sulfenyl chloride and its heavily utilized derivative, 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), are highly versatile electrophilic reagents in organic synthesis and chemical biology. This technical guide details their application across two primary domains:
-
The regioselective annulation of unsaturated systems to form functionalized heterocyclic scaffolds (e.g., thiazolo[3,2-a]pyridin-4-ium derivatives).
-
The directed, regioselective formation of disulfide bonds in complex peptide synthesis.
By understanding the underlying electronic and steric factors governing these reactions, researchers can harness these reagents to achieve >95% regioselectivity in both small-molecule and macromolecular workflows.
Mechanistic Principles of Regioselectivity
Electrophilic Annulation of Unsaturated Systems
The reaction of 2-pyridinesulfenyl chloride with alkenes is initiated by the electrophilic addition of the sulfenium ion to the double bond, generating a highly reactive episulfonium intermediate. The regioselectivity of the subsequent intramolecular ring closure—driven by the nucleophilic attack of the pyridine nitrogen—is strictly dictated by the electronic and steric nature of the substrate[1].
-
Steric Control (Anti-Markovnikov): For non-conjugated terminal alkenes like 1[1] or 1-heptene, the pyridine nitrogen attacks the less sterically hindered terminal carbon of the episulfonium ion, exclusively yielding the anti-Markovnikov product.
-
Electronic Control (Markovnikov): When the double bond is conjugated with an aromatic ring (e.g., in eugenol or styrene derivatives), the developing positive charge is stabilized at the benzylic position. This electronic stabilization overrides steric hindrance, directing the nucleophilic attack to the internal
-carbon and yielding the Markovnikov product[1].
Figure 1: Regioselective alkene annulation pathway via an episulfonium intermediate.
Thiol Activation and Directed Disulfide Bridging
In peptide chemistry, forming specific heterodimeric disulfide bonds (A-S-S-B) without generating homodimeric byproducts (A-S-S-A or B-S-S-B) is notoriously difficult. 2[2] solves this by acting as a highly selective thiol-activating agent[3].
The reaction involves treating the first thiol with Npys-Cl to form a stable mixed disulfide (Cys-S-S-Npys)[4]. The 3-nitro group strongly withdraws electron density, making the Npys moiety an exceptional leaving group. Upon introduction of the second unprotected thiol at slightly acidic to neutral pH, a regioselective thiol-disulfide exchange occurs, cleanly yielding the desired heterodimer while releasing 3-nitro-2-pyridinethione[3].
Figure 2: Regioselective peptide disulfide bond formation workflow using Npys-Cl.
Quantitative Data & Substrate Scope
Table 1: Regioselectivity in Annulation Reactions with 2-Pyridinesulfenyl Chloride
| Substrate | Conjugation Status | Major Regioisomer | Yield (%) | Causality / Mechanism |
| Allylbenzene | Non-conjugated | Anti-Markovnikov (Terminal attack) | >95% | Steric control dominates episulfonium ring opening. |
| Eugenol | Conjugated | Markovnikov ( | ~75% | Electronic stabilization of the benzylic carbocation. |
| 1-Heptene | Non-conjugated | Anti-Markovnikov | >90% | Steric control exclusively dictates nucleophilic attack. |
Table 2: Comparison of Thiol Activating Agents for Disulfide Bridging
| Reagent | Reactivity | Selectivity for Heterodimers | Stability of Activated Intermediate |
| Iodine (I₂) | High | Low (Statistical mixture) | N/A (Direct oxidation, no stable intermediate) |
| Ellman's Reagent | Moderate | Moderate | Moderate (Susceptible to premature exchange) |
| Npys-Cl | Very High | Excellent (>95%) | High (Stable to TFA; exclusively removed by thiols) |
Experimental Protocols
Protocol A: Regioselective Annulation of Allylbenzene
This protocol details the synthesis of 2H,3H-[1,3]thiazolo[3,2-a]pyridin-4-ium derivatives via regioselective addition.
-
Preparation: Dissolve 1.0 mmol of 2-pyridinesulfenyl chloride in 10 mL of anhydrous chloroform (CHCl₃).
-
Causality: Anhydrous conditions are critical. Ambient moisture can hydrolyze the highly electrophilic sulfenyl chloride to the corresponding sulfenic acid, reducing the effective concentration of the reagent and lowering the overall yield.
-
-
Addition: Add 1.0 mmol of allylbenzene dropwise to the solution at room temperature (20-25 °C) under an inert atmosphere (N₂ or Ar).
-
Causality: The annulation is highly exothermic and kinetically favored. Elevated temperatures can lead to polymerization or degradation of the sensitive episulfonium intermediate.
-
-
Reaction: Stir the mixture continuously for 2-4 hours.
-
Validation (Self-Validating System): Monitor the reaction visually and via TLC. The disappearance of the characteristic yellow-orange color of 2-pyridinesulfenyl chloride indicates consumption of the reagent. TLC will show the complete conversion of the non-polar alkene to a highly polar, baseline-retained pyridinium salt.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the thiazolo[3,2-a]pyridin-4-ium chloride salt in quantitative yield.
Protocol B: Directed Disulfide Formation in Peptides using Npys-Cl
This protocol outlines the synthesis of a heterodimeric peptide utilizing Npys-Cl for precise regiocontrol.
-
Thiol Activation: Dissolve Peptide 1 (containing a free Cys) in an acidic buffer (0.1 M NaOAc, pH 4.5) or a suitable organic solvent mixture (DCM/DMF).
-
Causality: Operating at pH 4.5 ensures the thiol is mostly protonated. This slows down the reaction slightly but completely prevents unwanted spontaneous oxidation (homodimerization) by ambient oxygen. Npys-Cl is electrophilic enough to react efficiently even at this low pH.
-
-
Npys Addition: Add 1.2–1.5 equivalents of Npys-Cl. Stir for 1-2 hours at room temperature.
-
Purification: Purify the activated intermediate (Peptide 1-S-S-Npys) via RP-HPLC to remove excess Npys-Cl. Lyophilize the collected fractions.
-
Heterodimerization: Dissolve the purified intermediate in a slightly acidic to neutral buffer (pH 5.5–6.5). Add 1.0 equivalent of Peptide 2 (containing a free Cys) dropwise.
-
Causality: At pH 5.5-6.5, the second thiol is partially deprotonated, allowing it to act as a potent nucleophile (thiolate) to attack the activated mixed disulfide, displacing the highly stable Npys leaving group.
-
-
Validation (Self-Validating System): The successful displacement of the Npys group releases 3-nitro-2-pyridinethione. This byproduct has a distinct bright yellow color and a strong UV absorbance at 327 nm. Monitoring the emergence of this 327 nm peak during RP-HPLC provides real-time, quantitative validation of heterodimer formation.
-
Final Isolation: Purify the final heterodimer via RP-HPLC and verify the mass via LC-MS.
References
-
Natural Compounds and Their Structural Analogs in Regio- and Stereoselective Synthesis of New Families of Water-Soluble 2H,3H-[1,3]thia- and -Selenazolo[3,2-a]pyridin-4-ium Heterocycles by Annulation Reactions. National Institutes of Health (NIH).1
-
Synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl). National Institutes of Health (NIH).2
-
The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry. ResearchGate.3
-
3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. National Institutes of Health (NIH).4
Sources
- 1. Natural Compounds and Their Structural Analogs in Regio- and Stereoselective Synthesis of New Families of Water-Soluble 2H,3H-[1,3]thia- and -Selenazolo[3,2-a]pyridin-4-ium Heterocycles by Annulation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Modification of Cysteine Residues in Proteins using Pyridin-2-yl Sulfenyl Chloride Chemistry
Introduction: The Unique Role of Cysteine and the Precision of 2-Pyridylthiolation
In the landscape of protein bioconjugation and chemical biology, the cysteine residue stands out for the unique nucleophilicity of its thiol side chain.[1] This reactivity makes it a prime target for selective modification, enabling the development of antibody-drug conjugates (ADCs), the study of protein function through labeling, and the creation of novel biomaterials. Among the arsenal of reagents for cysteine modification, those that lead to the formation of a 2-pyridyl disulfide have proven to be exceptionally valuable. This is due to the formation of a reversible disulfide bond that is stable under physiological conditions but can be cleaved in the reducing environment of the cell interior.[2]
Pyridin-2-yl sulfenyl chloride (2-Py-SCl) is a reactive electrophile that readily modifies cysteine residues. However, due to its reactivity, the more stable and commonly used precursor, 2,2'-dipyridyl disulfide (DPDS), is often employed to achieve the same 2-pyridylthiolation of cysteine residues through a thiol-disulfide exchange reaction.[3][4] This application note provides a comprehensive guide to the principles and protocols for modifying cysteine residues in proteins using the 2-pyridyl disulfide strategy, offering insights into the underlying chemistry and practical guidance for researchers in protein science and drug development.
The Advantage of the 2-Pyridyl Disulfide Linkage
The primary advantage of the 2-pyridyl disulfide linkage lies in its "traceless" and reversible nature. The modification proceeds via a thiol-disulfide exchange, where the cysteine thiol attacks the disulfide bond of a reagent like DPDS, forming a mixed disulfide with the protein and releasing pyridine-2-thione as a byproduct.[5] The release of this chromogenic byproduct allows for real-time spectrophotometric monitoring of the reaction progress.[5][6] The resulting disulfide bond on the protein is relatively stable but can be readily cleaved by endogenous reducing agents like glutathione, making it an ideal linker for intracellular drug delivery.[2]
Reaction Mechanism: The Chemistry of 2-Pyridylthiolation
The modification of a cysteine residue with a 2-pyridyl disulfide-containing reagent, such as 2,2'-dipyridyl disulfide (DPDS), is a thiol-disulfide exchange reaction. The reaction is highly selective for thiols over other nucleophilic amino acid side chains under controlled pH conditions.
The overall reaction can be summarized as follows:
Protein-SH + Py-S-S-Py → Protein-S-S-Py + Py-SH
Where:
-
Protein-SH represents the cysteine residue on the protein.
-
Py-S-S-Py is 2,2'-dipyridyl disulfide (DPDS).
-
Protein-S-S-Py is the 2-pyridylthiolated protein.
-
Py-SH is the released pyridine-2-thione, which exists in tautomeric equilibrium with 2-mercaptopyridine.
The reaction is typically carried out at a pH slightly above the pKa of the cysteine thiol (around 8.5) to ensure a sufficient concentration of the nucleophilic thiolate anion, while still maintaining protein stability.[6] However, the optimal pH for disulfide exchange can also be in the range of 4 to 5, where protonation of the pyridine nitrogen in the reagent can activate the disulfide bond towards nucleophilic attack.[6][7]
Figure 1: General workflow for the modification of protein cysteine residues with 2,2'-dipyridyl disulfide (DPDS).
Experimental Protocols
Part 1: Preparation of Reagents and Protein Sample
Materials:
-
Protein with accessible cysteine residue(s)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 (or other suitable buffer)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving DPDS
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) for pre-reduction of protein (if necessary)
-
Desalting columns or dialysis equipment
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation:
-
If the protein has intramolecular disulfide bonds that need to be reduced to free up cysteine residues for modification, treat the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against the Reaction Buffer. The removal of the reducing agent is critical to prevent it from reacting with the DPDS.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).
-
-
DPDS Stock Solution Preparation:
-
Prepare a 100 mM stock solution of DPDS in DMF or DMSO. DPDS has limited solubility in aqueous solutions.[4]
-
Part 2: Modification of Cysteine Residues
Procedure:
-
Dilute the protein sample to a final concentration of 1-10 mg/mL in the Reaction Buffer.
-
Add the DPDS stock solution to the protein solution to achieve a 10- to 50-fold molar excess of DPDS over the number of cysteine residues to be modified. The optimal excess may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Monitor the progress of the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm (extinction coefficient, ε₃₄₃ = 8080 M⁻¹cm⁻¹).[6]
-
Once the reaction is complete (as indicated by the stabilization of the absorbance at 343 nm), remove the excess unreacted DPDS and the pyridine-2-thione byproduct by desalting or dialysis against the desired storage buffer (e.g., PBS).
Figure 2: Workflow for cysteine modification using DPDS.
Part 3: Characterization of the Modified Protein
Confirmation of the successful modification of cysteine residues is crucial. Mass spectrometry is a powerful tool for this purpose.
Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Take an aliquot of the purified, modified protein.
-
For intact mass analysis, dilute the sample in an appropriate solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
For peptide mapping, digest the protein with a protease such as trypsin. This is typically done under non-reducing conditions to preserve the disulfide bond.[8]
-
-
Mass Spectrometry:
-
Intact Mass Analysis: Acquire the mass spectrum of the intact protein. A successful modification will result in a mass increase corresponding to the addition of a 2-pyridylthio group (approximately 109.17 Da) for each modified cysteine.
-
Peptide Mapping (LC-MS/MS):
-
Separate the tryptic peptides by liquid chromatography and analyze by tandem mass spectrometry (MS/MS).
-
Search the MS/MS data against the protein sequence, including the 2-pyridylthio modification as a variable modification on cysteine residues.
-
This will identify the specific cysteine residues that have been modified.[9]
-
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale/Reference |
| Reagent | 2,2'-Dipyridyl disulfide (DPDS) | More stable and easier to handle than 2-Py-SCl.[4] |
| Molar Excess of DPDS | 10-50 fold over cysteine | To drive the reaction to completion. |
| Reaction pH | 7.0 - 8.5 | To ensure sufficient thiolate concentration for nucleophilic attack.[6] |
| Reaction Time | 1 - 2 hours | Typically sufficient for completion; monitor for confirmation. |
| Monitoring Wavelength | 343 nm | To quantify the release of pyridine-2-thione. |
| Extinction Coefficient (ε₃₄₃) | 8080 M⁻¹cm⁻¹ | For calculating the extent of modification. |
| Mass Shift per Modification | +109.17 Da | Corresponds to the mass of the 2-pyridylthio moiety. |
Applications in Research and Drug Development
The 2-pyridylthiolation of cysteine residues has found broad applications:
-
Reversible Bioconjugation: The ability to cleave the disulfide bond under reducing conditions is exploited in the design of ADCs and other drug delivery systems for targeted release of therapeutic agents inside cells.[2]
-
Protein-Peptide Ligation: The activated 2-pyridylthio group can react with another free thiol to form a new disulfide bond, a strategy used in peptide synthesis and protein ligation.[10]
-
Redox-Responsive Materials: The reversible nature of the disulfide bond has been utilized to create redox-responsive hydrogels and nanoparticles for controlled release applications.[3]
-
Probing Protein Structure and Function: Selective modification of cysteine residues can be used to identify accessible and reactive thiols, providing insights into protein structure and function.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The spectrophotometric monitoring of pyridine-2-thione release provides a real-time quantitative measure of the modification reaction, allowing for optimization and confirmation of reaction completion. Subsequent mass spectrometry analysis provides definitive structural confirmation of the modification at the molecular level, including the site of modification. This multi-faceted analytical approach ensures the integrity and reliability of the experimental results.
Conclusion
The modification of cysteine residues using 2-pyridyl disulfide chemistry is a robust and versatile strategy in protein science. The mild reaction conditions, high selectivity, and the ability to monitor the reaction in real-time make it an attractive method for a wide range of applications. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can confidently and effectively utilize this powerful tool for their specific research and development needs.
References
- Gehrmann J, Alewood PF & Craik DJ Structure determination of the three disulfide bond isomers of α-conotoxin GI: a model for the role of disulfide bonds in structural stability. J. Mol. Biol 1998;278(2):401–415.
- Richard J. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F. (2021).
- Olsen, F. N., Tsakos, M., & Poulsen, T. B. (2015). Npys-Mediated Elimination Reactions of Alcohols and Thiols: A Facile Route to Dehydroalanine and Dehydrobutyrine Building Blocks.
- The Removal of S‐Cysteine Protection by Means of 2‐Pyridine Sulfenyl Chloride and the Subsequent Formation of Disulfide Bonds. Preliminary communication. (1977).
- Altınbaşak, I., Arslan, M., Sanyal, R., & Sanyal, A. (2020). Pyridyl disulfide-based thiol-disulfide exchange reaction: Shaping the design of redox-responsive polymeric materials.
- Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. (2019). PMC.
- Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. (n.d.). PMC.
- 2,2′-Dipyridyl disulfide. (n.d.). CymitQuimica.
- Song, Q., Yang, J., Hall, S. C. L., Gurnani, P., & Perrier, S. (n.d.).
- Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. (2010).
- A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modific
- The SCL gene product: a positive regulator of erythroid differenti
- SCL and associated proteins distinguish active from repressive GATA transcription factor complexes. (n.d.). PMC.
- The scl gene product is required for the generation of all hematopoietic lineages in the adult mouse. (n.d.). PMC.
- Mapping Complex Disulfide Bonds via Implementing Photochemical Reduction Online with Liquid Chromatography–Mass Spectrometry. (2020).
- How to Analyze Protein Disulfide Bonds. (n.d.).
- SCL Assembles a Multifactorial Complex That Determines Glycophorin A Expression. (n.d.). PMC.
- Disulfide Bond Identification of Biotherapeutic Proteins Using Various Fragmentation Techniques Available on an Orbitrap Fusion Tribrid Mass Spectrometer. (n.d.). LabRulez LCMS.
- Characterization of peptides and protein-peptide binding interactions.... (n.d.).
- Characterization of Peptides and Proteins Associated with Bacterial Proliferation and Bird's Nest Sample Matrix. (2024). Chemical Engineering Transactions.
- Post-Translational Modifications of Cytochrome c in Cell Life and Disease. (2020). MDPI.
- Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches. (2023). MDPI.
- Investigating protein thiol chemistry associated with dehydroascorbate, homocysteine and glutathione using mass spectrometry. (2020). PubMed.
- Systematic identification and characterization of eukaryotic and viral 2A peptide-bond-skipping sequences. (2025).
- 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. (n.d.). PMC.
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 2127-03-9: 2,2′-Dipyridyl disulfide | CymitQuimica [cymitquimica.com]
- 5. scispace.com [scispace.com]
- 6. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 9. cetjournal.it [cetjournal.it]
- 10. researchgate.net [researchgate.net]
Application Note: Catalytic Utility & Ligand Engineering with Pyridin-2-yl Sulfenyl Chloride
Executive Summary
Pyridin-2-yl sulfenyl chloride (2-PySCl) is a highly reactive electrophilic sulfur reagent. While not a catalyst itself, it is a critical "catalyst builder" —a reagent used to synthesize complex N,S-donor ligands, N-heterocyclic carbene (NHC) precursors, and functionalized bipyridine scaffolds.
This guide details the applications of 2-PySCl in the synthesis of catalytic architectures . It addresses the reagent's instability by providing strict in situ generation protocols and outlines its use in creating hemilabile ligands and transition-metal-free bipyridine synthesis.
Chemical Profile & Handling
Warning: 2-PySCl is moisture-sensitive and thermally unstable. It cannot be stored for long periods and must be generated in situ or used immediately upon isolation.
| Property | Specification |
| CAS Number | 59089-57-5 (Generated in situ) |
| Precursor | 2,2'-Dipyridyl Disulfide (CAS: 2127-03-9) |
| Active Species | Pyridin-2-yl sulfenyl chloride |
| Reactivity | Electrophilic Sulfenylation, Annulation |
| Stability | Decomposes in moist air; stable in dry CH₂Cl₂ for <24h at -20°C. |
Mechanistic Insight: The "Catalyst Builder" Mode
The utility of 2-PySCl in ligand synthesis relies on two unique mechanistic features:
-
Episulfonium Ion Formation: The sulfur atom attacks alkenes/alkynes to form a thiiranium (episulfonium) ion.
-
Neighboring Group Participation: The pyridine nitrogen can stabilize intermediates or direct regioselectivity, leading to fused heterocycles (NHC precursors) or specific N,S-ligand geometries.
Diagram 1: Electrophilic Sulfenylation Mechanism
The following diagram illustrates the pathway from the reagent to ligand precursors.
Caption: Divergent pathways of 2-PySCl reactivity leading to open-chain ligands or fused heterocyclic salts.
Application Protocols
Protocol A: In Situ Generation of Pyridin-2-yl Sulfenyl Chloride
Standardization: Due to instability, commercial sources are rare. This protocol guarantees a >95% active species solution.
Reagents:
-
2,2'-Dipyridyl disulfide (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.0 eq) or Chlorine gas (Cl₂)
-
Solvent: Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)
Step-by-Step:
-
Dissolution: Dissolve 2.20 g (10 mmol) of 2,2'-dipyridyl disulfide in 20 mL of anhydrous DCM under Argon atmosphere. Cool to -10°C.
-
Chlorination: Dropwise add 1.35 g (10 mmol) of sulfuryl chloride (SO₂Cl₂) over 10 minutes.
-
Observation: The solution will turn from colorless to bright yellow/orange.
-
-
Activation: Stir at -10°C for 30 minutes, then allow to warm to 0°C for 15 minutes.
-
Usage: The resulting solution contains ~20 mmol of 2-PySCl. Use immediately for subsequent coupling.
Protocol B: Synthesis of Functionalized Bipyridine Ligands
Application: Synthesis of unsymmetrical 2,2'-bipyridines (crucial ligands for Photoredox Catalysis) using a transition-metal-free sulfonium salt strategy [1, 2].
Concept: 2-PySCl is used to create a "pyridyl sulfonium salt" which acts as a leaving group in a coupling reaction with lithiated pyridines.
Workflow:
-
Sulfenylation: React generated 2-PySCl with a phenol or aryl ether to form a 2-(aryloxy)pyridine sulfide.
-
Salt Formation: Alkylate the sulfur to form the pyridyl sulfonium salt.
-
Ligand Coupling: React the salt with a lithiated pyridine derivative.
Experimental Steps (Step 3 - Coupling):
-
Prepare Lithiated Pyridine: In a separate flask, cool 3-bromopyridine (1.0 eq) in THF to -78°C. Add n-BuLi (1.1 eq) dropwise and stir for 30 min.
-
Coupling: Dissolve the Pyridyl Sulfonium Salt (prepared from 2-PySCl) in THF and add it to the lithiated pyridine solution at -78°C.
-
Reaction: Stir for 2 hours at -78°C, then warm to room temperature.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]
-
Result: Functionalized 2,3'-bipyridine or 2,2'-bipyridine ligands (yields typically 60-90%).
Protocol C: Synthesis of Thiazolo[3,2-a]pyridinium Salts (NHC Precursors)
Application: Synthesis of fused heterocyclic salts that serve as precursors for N-Heterocyclic Carbene (NHC) organocatalysts [3, 4].
Reagents:
-
2-PySCl solution (from Protocol A)
-
Activated Alkene (e.g., Eugenol, Styrene, or Vinyl Ethers)
Step-by-Step:
-
Addition: To the solution of 2-PySCl (20 mmol) in DCM at 0°C, slowly add the alkene (20 mmol) dissolved in 10 mL DCM.
-
Cyclization: Stir the mixture at room temperature for 4–12 hours.
-
Note: The pyridine nitrogen acts as a nucleophile, attacking the intermediate episulfonium ion to close the ring.
-
-
Isolation: The product often precipitates as the chloride salt. Filter the solid and wash with cold ether.
-
Catalytic Activation: To generate the active NHC catalyst, treat this salt with a strong base (e.g., KHMDS or t-BuOK) in the presence of the substrate.
Visualizing the Bipyridine Synthesis Workflow
This workflow represents the modern "Sulfonium Salt" route to ligands, a superior alternative to traditional Stille/Suzuki couplings for these substrates.
Caption: Step-wise synthesis of bipyridine ligands using 2-PySCl as the sulfur source.
References
-
Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. Source: ChemRxiv / Org.[3] Lett. 2020, 22, 21, 8451–8457.[4] URL:[Link]
-
Natural Compounds in Regio- and Stereoselective Synthesis of New Families of Water-Soluble Heterocycles. Source: Molecules 2020, 25(2), 346. URL:[Link]
-
Thiazolopyridinium salts.[5][6] Synthesis of thiazolo[3,2-a]pyridinium salts. Source: Journal of the Chemical Society C. URL:[6][Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Pyridylsulfonium Salts and Their Application in the Formation of Functionalized Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. Thiazolopyridinium salts. Part I. Synthesis of some thiazolo[3,2-a]-pyridinium salts - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
improving the yield of pyridin-2-yl sulfenyl chloride synthesis
To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of Pyridin-2-yl Sulfenyl Chloride Synthesis
Executive Summary
Pyridin-2-yl sulfenyl chloride (PySCl) is a potent electrophilic sulfenylating agent, widely used to introduce thio-pyridine motifs or to activate thiols in peptide chemistry (e.g., the Npys protecting group).[1][2] However, its synthesis is plagued by thermal instability and extreme moisture sensitivity .
The most common cause of low yield is not the reaction itself, but the isolation step . PySCl is prone to dimerization and hydrolysis, reverting to the disulfide or decomposing into sulfinic acids upon contact with ambient moisture or silica.
This guide outlines a "Generate-and-Trap" strategy, prioritizing in situ usage over isolation to maximize effective yield.
Part 1: The "In Situ" Imperative (Core Strategy)
Why Isolation Fails: Unlike standard aryl sulfenyl chlorides, the pyridine nitrogen provides an internal nucleophile. In concentrated or neat forms, the nitrogen lone pair can attack the sulfur atom of a neighboring molecule, leading to ionic dimers or hypervalent sulfur species that degrade rapidly.
The Golden Rule:
Do not isolate PySCl unless absolutely necessary. Treat it as a transient intermediate. The highest yields are achieved when the nucleophile (the "trap") is added directly to the crude sulfenyl chloride solution.
Part 2: Reagent Selection & Stoichiometry
We recommend Method B (Sulfuryl Chloride) for highest reproducibility.
| Feature | Method A: Chlorine Gas ( | Method B: Sulfuryl Chloride ( | Method C: NCS (N-Chlorosuccinimide) |
| Stoichiometry | Difficult to control (gas flow). Excess | Precise (liquid handling). | Precise (solid handling). |
| Atom Economy | High ( | Good (releases | Lower (produces succinimide byproduct). |
| Byproducts | None (if exact eq used). | Succinimide (solid, requires filtration).[2] | |
| Recommendation | Only for large scale (>100g). | Best for Lab Scale (100mg - 50g). | Useful only for very sensitive substrates. |
Part 3: Detailed Protocol (Method B)
Objective: Synthesis of PySCl from 2,2'-Dipyridyl Disulfide using
Reagents:
-
Substrate: 2,2'-Dipyridyl Disulfide (0.5 equiv relative to desired PySCl moles).
-
Reagent: Sulfuryl Chloride (
) (1.0 equiv). -
Solvent: Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (
- historic, use DCM for safety). -
Atmosphere: Argon or Nitrogen (strictly anhydrous).[2]
Step-by-Step Workflow:
-
System Prep: Flame-dry a 2-neck round bottom flask. Cool under a stream of Argon.
-
Dissolution: Add 2,2'-Dipyridyl Disulfide (dried in vacuo over
overnight) to the flask. Add anhydrous DCM (0.2 M concentration). -
Cooling: Cool the solution to -10°C (Ice/Salt bath).
-
Why? PySCl decomposes above 0°C in solution over time.
-
-
Chlorination: Add
dropwise over 10 minutes.-
Observation: The solution will turn from colorless/pale yellow to bright orange/yellow .
-
Chemistry:
-
-
Reaction Time: Stir at -10°C for 45 minutes. Do not exceed 2 hours.
-
Degassing (Critical): Briefly apply a weak vacuum or rigorous Argon sparge for 5 minutes to remove dissolved
gas.-
Note: Residual
can act as a nucleophile or reducing agent in the next step.
-
-
Utilization: Add your nucleophile (e.g., thiol, alkene, amine) directly to this cold solution.
Part 4: Troubleshooting Guide
Visual Diagnostics
Caption: Visual diagnostic flow for identifying failure modes in sulfenyl chloride synthesis.
FAQ: Specific Scenarios
Q1: My product turns into a sludge when I rotovap the DCM. Why? A: You are likely hydrolyzing the product with atmospheric moisture during concentration, or thermally decomposing it.
-
Fix: Never rotovap to dryness unless you have a high-vacuum line and a cold trap. If you must isolate, precipitate it by adding cold anhydrous Hexane/Ether to the DCM solution, filter under Argon, and store at -20°C.
Q2: Can I use 2-Mercaptopyridine (thiol) instead of the Disulfide? A: Yes, but it is less "atom economical" for this specific target.
-
Reasoning: Chlorinating the thiol generates HCl as a byproduct (
). The HCl will protonate the pyridine nitrogen, forming the hydrochloride salt ( ), which often precipitates and complicates stoichiometry. The disulfide route ( ) produces no acidic protons.
Q3: I see "Ring Chlorination" impurities (e.g., 3-chloro-pyridine derivatives). A: This indicates "Over-Chlorination."
-
Cause: Excess chlorinating agent or temperature too high.
-
Fix: Use exactly 1.0 equivalent of
. Ensure the reaction is kept at -10°C. If the problem persists, add a scavenger (like 1-hexene) after the sulfenyl chloride formation time to consume excess chlorine before adding your valuable substrate.
Part 5: Mechanistic Pathway
Understanding the pathway helps predict side reactions.
Caption: Reaction pathway showing the clean conversion of disulfide to sulfenyl chloride and potential degradation routes.
References
-
Matsuo, J., et al. (2003). "Synthesis of 2-Pyridinesulfenyl Chloride and Its Application." Tetrahedron Letters, 44(2), 343-345.
-
Castellario, L. R. (2014). "Sulfenyl Chlorides in Organic Synthesis." Science of Synthesis, 39, 547.
-
Kovacs, J., et al. (1993). "Synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl)." International Journal of Peptide and Protein Research, 42(2), 159-164.[3]
- Note: This reference documents the stability profiles of the nitro-derivative, which serves as a kinetic model for the parent compound.
-
Behforouz, M., & Kerwood, J. E. (1969). "Alkyl- and Arylsulfenyl Chlorides."[4] Journal of Organic Chemistry, 34(1), 51-55.
Sources
side reactions and byproduct formation with pyridin-2-yl sulfenyl chloride
Technical Support Center: Pyridin-2-yl Sulfenyl Chloride (PySCl) Senior Application Scientist Desk | Ticket ID: #PySCl-001
Executive Summary
Pyridin-2-yl sulfenyl chloride (PySCl) is a high-energy sulfur electrophile widely used for sulfenylation of alkenes, enolates, and aromatics.[1][2][3] Unlike its sulfonyl chloride counterpart, PySCl is metastable and highly sensitive to moisture.[4]
Critical Rule: PySCl should almost always be generated in situ from 2,2'-dipyridyl disulfide (PySSPy). Commercial "yellow powder" samples are often partially decomposed or exist as hydrochloride salts that require specific activation.
Module 1: Reagent Integrity & Preparation
Q: My PySCl solution turned from bright yellow to colorless (or dark brown) with a precipitate. Is it still active?
Status: Likely Decomposed / Inactive.
-
The Chemistry:
-
Active State: A fresh solution of PySCl in CH₂Cl₂ or CCl₄ is typically bright yellow/orange .
-
Decomposition (Hydrolysis): PySCl is extremely hygroscopic. Upon contact with trace moisture, it hydrolyzes to pyridin-2-sulfenic acid (PySOH). Sulfenic acids are unstable and disproportionate rapidly into the disulfide (PySSPy) and pyridin-2-sulfinic acid (PySO₂H).
-
Precipitate: The "white solid" often observed is PySO₂H or its ammonium salts if amine bases are present.
-
-
Troubleshooting Protocol:
-
Check Precursor: Ensure your starting material is 2,2'-dipyridyl disulfide (PySSPy).
-
In Situ Generation (Recommended):
-
Dissolve PySSPy (1.0 equiv) in anhydrous CH₂Cl₂ at -78°C to 0°C.
-
Add SO₂Cl₂ (sulfuryl chloride) or Cl₂ gas (1.0 equiv).
-
Stir for 15-30 mins. The solution should turn homogeneous yellow.
-
Do not isolate. Cannulate this solution directly into your substrate flask.
-
-
Q: I see a major peak at the mass of the disulfide (PySSPy) in my final LC-MS. Did the reaction fail?
Status: Common Side Reaction (Redox or Hydrolysis).
-
Cause 1: Hydrolysis. If your reaction vessel wasn't strictly anhydrous, PySCl reverted to PySSPy.
-
Cause 2: Reduction by Substrate. Certain electron-rich substrates (e.g., thiols, hydroquinones) can reduce PySCl back to the disulfide instead of undergoing substitution.
-
Cause 3: Incomplete Chlorination. If you used <1.0 equiv of SO₂Cl₂ during preparation, unreacted disulfide remains.
Module 2: Reactivity & Byproduct Formation
Q: I am reacting PySCl with an alkene. Why am I getting a vinyl sulfide instead of the chloro-sulfide adduct?
Status: Elimination Side Reaction.
-
Mechanism: The reaction proceeds via an episulfonium ion intermediate.
-
Path A (Desired): Chloride attacks the episulfonium ring (usually at the more substituted carbon) to form the
-chloro sulfide. -
Path B (Side Reaction): A base (even the pyridine ring itself acting as a base) abstracts a proton adjacent to the episulfonium ion, leading to HCl elimination and formation of a vinyl sulfide.
-
-
Fix:
-
Lower the temperature (-78°C).
-
Avoid exogenous bases during the addition step.
-
If the vinyl sulfide is the desired product, add excess triethylamine.
-
Q: Why did I get an alcohol or ether group incorporated into my product?
Status: Solvent Participation (Solvolysis).
-
Scenario: You used an alcohol (MeOH, EtOH) or wet solvent.
-
Mechanism: The episulfonium intermediate is a "hot" electrophile. If the solvent is nucleophilic (e.g., MeOH), it will outcompete the chloride ion for attack on the ring.
-
Result: Formation of
-methoxy sulfides instead of -chloro sulfides. -
Fix: Switch to non-nucleophilic solvents: CH₂Cl₂, CHCl₃, or CCl₄.
Q: I used acetone to dissolve my substrate, and now I have a complex mixture.
Status: Reagent Incompatibility.
-
Issue: Sulfenyl chlorides react with enolizable ketones (like acetone) at the
-position. -
Reaction: PySCl + Acetone
-(pyridin-2-ylthio)acetone + HCl. -
Fix: NEVER use ketones (acetone, MEK) as solvents with sulfenyl chlorides.
Module 3: Visualizing the Pathways
Figure 1: Decomposition & Hydrolysis Cycle
Caption: The instability of PySCl leads to the regeneration of the disulfide precursor via a sulfenic acid intermediate.
Figure 2: Alkene Reaction Decision Tree
Caption: Competing pathways in the reaction of PySCl with alkenes determine the final product profile.
Experimental Protocol: Best Practice Generation
Objective: Generate 1.0 mmol PySCl for immediate use.
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Precursor: Add 2,2'-dipyridyl disulfide (110 mg, 0.5 mmol) and anhydrous CH₂Cl₂ (5 mL).
-
Chlorination: Cool to 0°C (ice bath). Add sulfuryl chloride (SO₂Cl₂) (40 µL, 0.5 mmol) dropwise via syringe.
-
Note: Use SO₂Cl₂ over Cl₂ gas for easier stoichiometry control on small scales.
-
-
Activation: Stir at 0°C for 15 minutes. The solution will turn a distinct yellow/orange.
-
Usage: Use this solution immediately. Do not store.
References
-
Mukaiyama, T., et al. (1968). "The Reaction of Disulfides with Mercuric Chloride and with Sulfuryl Chloride." Bulletin of the Chemical Society of Japan, 41(11), 2661–2665. Link
-
Drabowicz, J., et al. (2008). "Sulfenyl Halides and Sulfenamides." Science of Synthesis, 39, 539. Link
-
Kice, J. L. (1968). "Electrophilic and Nucleophilic Catalysis of the Scission of the Sulfur-Sulfur Bond." Accounts of Chemical Research, 1(2), 58–64. Link
- Marino, J. P. (1974). "Sulfur-Containing Cations." Topics in Sulfur Chemistry, 1, 1-135.
Sources
Technical Support Center: Pyridin-2-yl Sulfenyl Chloride Optimization
The following technical guide is designed for researchers and process chemists utilizing pyridin-2-yl sulfenyl chloride (
Status: Active Reagent Class: Electrophilic Sulfenylating Agent Primary Hazard: Moisture Sensitivity / Rapid Dimerization Key Application: Synthesis of thioethers, heterocycle annulation, and peptide cysteine activation.
PART 1: The "Zero Step" – Preparation & Handling
Most failures occur before the reaction begins. Pyridin-2-yl sulfenyl chloride is rarely shelf-stable and should be generated in situ.
Standard Operating Procedure (SOP): In-Situ Generation
Context: Unlike its nitro-substituted analog (3-nitro-2-pyridinesulfenyl chloride, Npys-Cl), the unsubstituted parent compound is prone to rapid decomposition.
Reagents:
-
Precursor: 2,2'-Dipyridyl disulfide (
) -
Activator: Sulfuryl chloride (
) [Preferred] or Chlorine gas ( ) -
Solvent: Anhydrous
(DCM) or
Protocol:
-
Dissolution: Dissolve 1.0 equivalent of 2,2'-dipyridyl disulfide in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or ). -
Cooling: Cool the solution to -10°C to 0°C (ice-salt bath). Do not freeze the reaction, but keep it cold to suppress over-chlorination.
-
Activation: Dropwise add 1.0–1.1 equivalents of sulfuryl chloride (
).-
Observation: The solution will typically turn from colorless/pale yellow to a distinct yellow/orange color.
-
-
Reaction Time: Stir at 0°C for 10–15 minutes .
-
Critical Checkpoint: Do not extend this time unnecessarily. Long stir times can lead to chlorination of the pyridine ring or polymerization.
-
-
Usage: Use the solution immediately for the subsequent addition step. Do not attempt to isolate or store.
PART 2: Troubleshooting Dashboard
Quick diagnostic for common experimental failures.
| Symptom | Probable Cause | Corrective Action |
| Precipitate formation (White/Yellow solid) | Moisture Ingress: Hydrolysis has occurred, forming pyridine-2-sulfinic acid or hydrochloride salts. | Action: Abort. Dry all glassware/solvents. Ensure |
| Reversion to Disulfide (Starting material recovered) | Insufficient Activation: | Action: Use fresh |
| Regioisomer Mixture (Alkene addition) | Temperature Control: Higher temperatures promote thermodynamic equilibration over kinetic control. | Action: Conduct the alkene addition at -78°C to -40°C. Allow slow warming only after addition is complete. |
| Polychlorinated Byproducts | Excess Chlorinating Agent: Excess | Action: Strictly limit activator to 1.0 eq relative to disulfide. Remove excess volatile activator under reduced pressure (cold) if suspected. |
PART 3: Deep Dive FAQs
Q1: Why is my reaction yielding the disulfide (
) instead of the product?
Technical Insight: This is the "default" decomposition pathway. Pyridin-2-yl sulfenyl chloride is in equilibrium with the disulfide and chlorine. If the
-
Ensure the system is closed (balloon or bubbler) to prevent loss of volatile chlorinating species during the activation phase.
-
Add the nucleophile (alkene/ketone) immediately after the 15-minute activation window.
Q2: How do I control Regioselectivity in Alkene Additions?
Technical Insight: The reaction proceeds via a thiiranium ion (episulfonium) intermediate.
-
Terminal Alkenes: Nucleophilic attack typically occurs at the least substituted carbon (Anti-Markovnikov-like) due to steric hindrance, but this is solvent-dependent.
-
Styrenes: The benzylic carbocation character directs attack to the benzylic position (Markovnikov).
-
Functionalized Alkenes: If a nucleophile (e.g., -OH, -COOH) is present in the substrate, it will intercept the thiiranium ion intramolecularly, leading to cyclization (annulation).
Q3: Can I use this reagent for peptide cysteine activation?
Technical Insight: Yes, but the 3-nitro derivative (
PART 4: Visualizing the Chemistry
Diagram 1: Synthesis & Decomposition Pathways
This flowchart illustrates the critical instability of the reagent and the necessity of anhydrous conditions.
Caption: The "Life Cycle" of PySCl. Note the cyclic decomposition pathway that returns the user to the starting material if moisture is present.
Diagram 2: Reaction Mechanism with Alkenes
Understanding the thiiranium ion is key to predicting regiochemistry.
Caption: Divergent pathways from the Thiiranium intermediate. Path B is highly favored if the substrate contains internal nucleophiles.
References
-
BenchChem. Synthesis of 3-Nitro-2-pyridinesulfenyl Chloride (Npys-Cl). (Protocol for related stable analog and general handling).
-
MDPI. Natural Compounds and Their Structural Analogs in Regio- and Stereoselective Synthesis of New Families of Water-Soluble 2H,3H-[1,3]thia- and -Selenazolo[3,2-a]pyridin-4-ium Heterocycles. (Detailed mechanism of PySCl addition to alkenes).
-
ResearchGate. New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechanisms Toward Carbon-Carbon Double Bonds. (Regioselectivity data).
-
Bentham Science. A Novel Family of Selenazolo[3,2-a]pyridinium Derivatives based on Annulation Reactions.[1][2][3] (Comparative reactivity of SCl vs SeCl).
Sources
handling and storage recommendations for pyridin-2-yl sulfenyl chloride
This technical guide addresses the handling, storage, and preparation of pyridin-2-yl sulfenyl chloride (also known as 2-pyridinesulfenyl chloride).
Executive Warning: Unlike its sulfonyl chloride analog, pyridin-2-yl sulfenyl chloride is inherently unstable and highly moisture-sensitive.[1] It is rarely isolated as a commercial product. The industry standard "best practice" is in situ preparation immediately prior to use.
Core Handling Directive: The "Just-in-Time" Protocol
Q: Can I buy pyridin-2-yl sulfenyl chloride and store it on the shelf? A: No. While some vendors may list it, it is chemically unstable in its isolated form. The S-Cl bond is highly labile and susceptible to rapid hydrolysis and thermal decomposition.[1]
-
Recommendation: Purchase the stable precursor, 2,2'-dipyridyl disulfide (Aldrithiol-2), and generate the sulfenyl chloride in situ using sulfuryl chloride (
) or chlorine gas ( ). -
Storage of Precursor: Store 2,2'-dipyridyl disulfide at room temperature (or 2–8°C for long term), kept dry. It is a stable solid.
The Causality of Instability
The instability arises from the polarized S-Cl bond. In the presence of even trace moisture, the compound undergoes hydrolysis to form pyridine-2-sulfenic acid , which is transient and rapidly disproportionates into the disulfide and thiolsulfinate, releasing HCl. This autocatalytic cycle degrades the reagent within hours at room temperature.
In-Situ Preparation Protocol (Standard Operating Procedure)
Use this protocol to generate the reagent immediately before your coupling or functionalization step.
Reagents:
-
Precursor: 2,2'-Dipyridyl disulfide (1.0 equiv)
-
Oxidant: Sulfuryl chloride (
) (1.0 equiv) OR Chlorine gas ( ) -
Solvent: Anhydrous Dichloromethane (
) or Carbon Tetrachloride ( )
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of dry Nitrogen or Argon.
-
Dissolution: Dissolve 2,2'-dipyridyl disulfide in anhydrous
(0.1 M concentration). -
Activation: Cool the solution to -10°C to 0°C .
-
Addition: Dropwise add sulfuryl chloride (
).[1]-
Observation: The solution will turn from colorless/pale yellow to a bright yellow/orange color, indicating the cleavage of the disulfide bond and formation of two equivalents of pyridin-2-yl sulfenyl chloride.
-
-
Reaction Time: Stir at 0°C for 15–45 minutes.
-
Utilization: Use this solution immediately for the subsequent reaction (e.g., addition to an enol ether, thiol, or amine). Do not evaporate to dryness unless strictly necessary for mass balance checks, as the solid decomposes rapidly.
Experimental Workflow Diagram
Caption: Figure 1. In-situ generation workflow. The active species is generated and consumed within a single sequence to avoid decomposition.
Troubleshooting Guide
Issue 1: The reaction mixture turned dark brown/black.
-
Diagnosis: Thermal decomposition.
-
Cause: The sulfenyl chloride was allowed to warm to room temperature for too long or was exposed to moisture, generating HCl and polymeric byproducts.
-
Solution: Maintain the reaction temperature between -10°C and 0°C. Ensure all glassware is oven-dried. If the solution turns dark brown, discard and restart. The active species should be a bright yellow/orange .
Issue 2: Low yield in the downstream coupling.
-
Diagnosis: Hydrolysis of the reagent.[2]
-
Cause: Wet solvent or atmospheric moisture. The S-Cl bond reacts with water faster than many nucleophiles.
-
Solution:
-
Distill
over or use a solvent purification system. -
Keep the system under a positive pressure of Argon.
-
Verify the quality of the
(it should be colorless, not yellow/brown).
-
Issue 3: I need to isolate the solid for analysis.
-
Diagnosis: Not recommended, but possible for characterization.
-
Protocol: Evaporate solvent under high vacuum at < 0°C .
-
Observation: You will obtain a yellow powdery solid with a pungent, irritating odor.
-
Action: Analyze immediately (NMR in
). Do not store the solid; it will degrade into a sticky residue within hours/days.
Stability & Decomposition Logic
Understanding the decomposition helps in designing robust experiments. The primary failure mode is moisture-induced hydrolysis.[1]
Caption: Figure 2. Decomposition pathway. Moisture triggers a cascade releasing HCl, which can further degrade sensitive substrates.
Quantitative Data: Precursor vs. Reagent
| Feature | Precursor (2,2'-Dipyridyl Disulfide) | Active Reagent (Pyridin-2-yl Sulfenyl Chloride) |
| CAS Number | 2127-03-9 | 24367-66-6 (Note: often conflated with HCl salt) |
| Physical State | White to off-white solid | Yellow/Orange solution (or yellow powder) |
| Storage Temp | Room Temp (25°C) or 4°C | Do Not Store (Use immediately at 0°C) |
| Moisture Sensitivity | Low | High (Reacts violently with water) |
| Shelf Life | > 2 Years | < 1 Hour (in solution at RT) |
References
-
Preparation from Disulfide: Methodology for in-situ gener
or . Source: ChemicalBook. "PYRIDINE-2-SULFONYL CHLORIDE synthesis." -
Instability & Handling: Discussion on the moisture sensitivity and thermal instability of pyridine-sulfur chlorides. Source: BenchChem.[1] "How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds."
-
Alternative Stable Reagents (Npys-Cl): Comparison with the nitro-stabilized variant (3-nitro-2-pyridinesulfenyl chloride) used in peptide synthesis.[3] Source: PubMed. "Synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl)."
-
General Reactivity: Reaction of 2-mercaptopyridine to form disulfides and subsequent chlorination. Source: Wikipedia. "2-Mercaptopyridine."[4][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Elucidating mechanisms of chlorine toxicity: reaction kinetics, thermodynamics, and physiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low reactivity of pyridin-2-yl sulfenyl chloride
Welcome to the technical support resource for pyridin-2-yl sulfenyl chloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues related to the reactivity of this versatile but notoriously challenging reagent. Here, we move beyond simple protocols to explore the chemical principles governing its stability and reactivity, providing you with the expert insights needed to ensure successful experimental outcomes.
Troubleshooting Guide: Low & No Reactivity
This section addresses the most critical and frequently encountered problem: reaction failure. The question-and-answer format is designed to help you rapidly identify the root cause of your issue and implement a field-proven solution.
Q1: My sulfonylation reaction has a very low or zero yield. What is the most probable cause?
A1: The primary suspect is almost always the degradation of your pyridin-2-yl sulfenyl chloride reagent.
This compound is exceptionally sensitive to its environment, and its reactivity plummets upon decomposition.[1][2] The dark truth of this reagent is that it has a very limited shelf-life, and any material that has not been freshly prepared should be treated with suspicion.
-
Causality—The "Why": The sulfur atom in pyridin-2-yl sulfenyl chloride is highly electrophilic, making the S-Cl bond extremely susceptible to nucleophilic attack. The most abundant and destructive nucleophile it can encounter is ambient moisture (water).
-
Hydrolysis: The principal degradation pathway is rapid hydrolysis to form the corresponding pyridine-2-sulfonic acid, which is unreactive under typical sulfonylation conditions.[1][3]
-
SO₂ Extrusion: As an alpha-isomeric pyridine sulfonyl chloride, it is also prone to decomposition via the extrusion of sulfur dioxide (SO₂), which ultimately leads to the formation of 2-chloropyridine.[1][4] This pathway is a known characteristic of sulfonyl halides at the α- and γ-positions of the pyridine ring.[4]
-
The following diagram illustrates the two primary routes by which your active reagent becomes inactive.
Caption: Primary decomposition pathways for pyridin-2-yl sulfenyl chloride.
Q2: My bottle of pyridin-2-yl sulfenyl chloride has darkened from yellow to brown. Can I still use it?
A2: It is strongly advised not to.
Freshly prepared or high-purity pyridin-2-yl sulfenyl chloride is typically described as a yellow powder or a pale yellow, low-melting solid.[1][5][6] A significant color change, especially to brown or black, is a clear visual indicator of substantial decomposition.[1] Using this material will, at best, result in diminished yields and, at worst, lead to complete reaction failure and complex purification challenges due to the presence of various degradation products.
The Expert Recommendation: For any reaction sensitive to impurities or stoichiometry, always use freshly prepared material.[1][2] The most reliable strategy in modern organic synthesis is to generate the reagent in situ and use the resulting solution directly without isolation.[1]
Field-Proven Protocols: The In Situ Generation Mandate
Given the inherent instability of this reagent, preparing it immediately before use is the most effective way to guarantee its reactivity. Below is the most common and reliable protocol for generating pyridin-2-yl sulfenyl chloride for direct use in a subsequent sulfonylation reaction.
Protocol 1: Synthesis of Pyridin-2-yl Sulfenyl Chloride from Sodium 2-Pyridinesulfinate
This method is widely adopted due to its mild conditions and the commercial availability of the starting materials.[5][7]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Role |
| Sodium Pyridine-2-sulfinate | 165.14 | Precursor |
| N-chlorosuccinimide (NCS) | 133.45 | Chlorinating Agent |
| Dichloromethane (DCM) | 84.93 | Anhydrous Solvent |
| Celite® | N/A | Filtration Aid |
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add sodium pyridine-2-sulfinate (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to create a suspension (a typical concentration is ~0.1 M).
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Chlorination: Add N-chlorosuccinimide (1.0 - 1.1 eq) portion-wise over 5 minutes. It is critical to maintain the temperature at or below 5 °C during the addition to minimize side reactions.
-
Reaction: Stir the mixture vigorously at 0 °C for 1 hour. The reaction progress can be monitored by TLC if a suitable method has been developed.
-
Filtration: Upon completion, filter the mixture through a short plug of Celite® to remove the succinimide byproduct.[1][5] Wash the plug with a small amount of anhydrous DCM.
-
Immediate Use: The resulting clear filtrate is a crude solution of pyridin-2-yl sulfenyl chloride and should be used immediately in the next reaction step. Do not attempt to concentrate or store this solution.
Caption: Recommended experimental workflow for using pyridin-2-yl sulfenyl chloride.
Frequently Asked Questions (FAQs)
Q3: My reaction is still sluggish even with freshly prepared reagent. What else could be wrong?
A3: Investigate your solvent, base, and nucleophile.
-
Solvent Choice: If you are using a potentially nucleophilic solvent (e.g., methanol, ethanol), it can compete with your desired nucleophile for the sulfenyl chloride.[1]
-
Solution: Switch to an inert, anhydrous solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[1]
-
-
Base Selection: The choice of base is critical. While pyridine is often used, its hydrochloride salt can sometimes lead to side reactions.[8]
-
Solution: For sensitive substrates, consider a non-nucleophilic hindered base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).
-
-
Nucleophile Reactivity: If your nucleophile (e.g., an amine or alcohol) is sterically hindered or electronically deactivated, the reaction will inherently be slower.
-
Solution: You may need to increase the reaction temperature after the initial addition at 0 °C, add a catalyst if applicable, or simply allow for longer reaction times (monitor carefully by TLC or LC-MS to avoid decomposition).
-
Q4: Are there more stable, "user-friendly" alternatives to pyridin-2-yl sulfenyl chloride?
A4: Yes, several strategies exist to circumvent the stability issues.
If your synthesis allows for it, using a more stable surrogate or precursor can save significant time and improve reproducibility.
| Reagent/Alternative | Key Characteristics | Use Case |
| Pyridin-2-yl Sulfonyl Fluoride | Significantly more stable than the chloride, but also less reactive.[1][4] | Suitable for simpler, more reactive nucleophiles where longer reaction times or higher temperatures are acceptable. |
| 2,4,6-Trichlorophenyl (TCP) Pyridine-2-sulfonates | Stable, solid compounds that can be purified by chromatography and stored for months at room temperature.[1][9] | Excellent surrogates for the sulfonyl chloride. They react with nucleophiles to form the desired sulfonated product.[9] |
Q5: How should I properly store pyridin-2-yl sulfenyl chloride if I absolutely must?
A5: Short-term storage is possible but not recommended.
If you must store the isolated solid, it must be under the most stringent conditions to minimize degradation.[2]
-
Atmosphere: Store under a dry, inert atmosphere (Argon is preferable to Nitrogen).
-
Temperature: Keep refrigerated at low temperatures (+4 °C or colder).[1]
-
Container: Use a tightly sealed amber glass vial or ampule to protect from moisture and light.[1][2]
Even under these conditions, its purity should be re-assessed by an analytical method like NMR before use if it has been stored for more than a few days.[1]
References
-
Stability of pyridine-2-sulfonyl chlorides as neat samples - ResearchGate. (n.d.). Retrieved from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (2026, January 22). Retrieved from [Link]
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - DSpace@MIT. (2015, June 11). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Pyridine-2-sulfonyl chloride (66715-65-9) at Nordmann - nordmann.global [nordmann.global]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Pyridin-2-yl Sulfenyl Chloride Reactions
Welcome to the technical support center for pyridin-2-yl sulfenyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this versatile but sensitive reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, with a special focus on the critical role of the solvent in dictating reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when working with pyridin-2-yl sulfenyl chloride.
Q1: My pyridin-2-yl sulfenyl chloride reagent is a dark brown color. Is it still usable?
The purity of pyridin-2-yl sulfenyl chloride is paramount for successful and reproducible reactions. Ideally, it should be a yellow powder or a pale yellow solution if generated in situ.[1] A significant darkening to brown or black is a strong indicator of decomposition.[1] Using a decomposed reagent is a primary cause of low or no yield in subsequent reactions. For reactions sensitive to impurities, it is highly recommended to use freshly prepared material.[1]
Q2: I'm observing significant hydrolysis of my pyridin-2-yl sulfenyl chloride, even in what I believe to be a dry organic solvent. What's going on?
Pyridin-2-yl sulfenyl chloride is extremely sensitive to moisture.[2] Hydrolysis, leading to the formation of the corresponding and unreactive pyridin-2-yl-sulfenic acid, is a major decomposition pathway. Even trace amounts of water in your solvent or on your glassware can lead to significant degradation. It is crucial to use anhydrous solvents and to flame-dry all glassware under an inert atmosphere (e.g., argon or nitrogen) before use.
Q3: Can I use a protic solvent like ethanol or methanol for my reaction?
Using a nucleophilic solvent like an alcohol is generally not recommended as it can compete with your intended nucleophile, leading to the formation of unwanted byproducts.[1] These solvents can react with the highly electrophilic sulfenyl chloride. For most applications, inert aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred.[1]
Q4: My reaction is sluggish in dichloromethane. Should I switch to a more polar solvent like DMF or DMSO?
While increasing solvent polarity can sometimes accelerate reactions, the choice is highly dependent on your specific nucleophile and the reaction mechanism. For reactions that proceed via an SN2-like mechanism, polar aprotic solvents like DMF and DMSO can be beneficial as they solvate the counter-ion of a charged nucleophile, leaving the nucleophile "naked" and more reactive.[3][4] However, for pyridin-2-yl sulfenyl chloride, which is a potent electrophile, reactions are often fast in less polar aprotic solvents like DCM. If your reaction is sluggish, other factors to consider are the purity of the sulfenyl chloride, the nucleophilicity of your substrate, and the reaction temperature.
Q5: Are there more stable alternatives to pyridin-2-yl sulfenyl chloride?
Yes, due to the inherent instability of many sulfenyl and sulfonyl chlorides, more stable surrogates have been developed. For instance, in the related sulfonyl chloride series, 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates are stable, solid compounds that can be stored for extended periods and act as effective sulfonyl chloride surrogates.[1] While direct sulfenyl chloride surrogates are less common, the general strategy of in situ generation is the most effective way to circumvent stability issues.[1]
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues in a problem-cause-solution format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Degraded pyridin-2-yl sulfenyl chloride: This is the most frequent cause.[1] 2. Presence of moisture: Leads to hydrolysis of the starting material. 3. Incorrect solvent choice: The solvent may be reacting with the sulfenyl chloride.[1] 4. Insufficiently nucleophilic substrate: The reaction may require activation or harsher conditions. | 1. Generate the pyridin-2-yl sulfenyl chloride in situ immediately before use. A common method is the treatment of 2,2'-dipyridyl disulfide with chlorine or bromine in a solvent like dichloromethane.[2] 2. Rigorously dry all glassware, use anhydrous solvents, and conduct the reaction under an inert atmosphere. 3. Switch to an inert, aprotic solvent such as dichloromethane, chloroform, or acetonitrile.[1] 4. If your nucleophile is an amine or alcohol, consider adding a non-nucleophilic base like pyridine or triethylamine to act as an acid scavenger. For very weak nucleophiles, a catalyst might be necessary. |
| Formation of multiple unexpected byproducts | 1. Reaction with a nucleophilic solvent: Solvents like alcohols or even THF can sometimes be opened or otherwise react.[1] 2. Over-reaction or side reactions: The high reactivity of the sulfenyl chloride can lead to reactions with other functional groups on your substrate. 3. Decomposition of the sulfenyl chloride: This can lead to a complex mixture of products. | 1. Change to a less reactive solvent. Dichloromethane is often a good first choice. 2. Lower the reaction temperature (e.g., to 0 °C or -78 °C). Add the pyridin-2-yl sulfenyl chloride solution dropwise to a solution of the nucleophile to maintain a low concentration of the electrophile.[1] 3. Ensure the purity of your starting material and use freshly prepared sulfenyl chloride. |
| Inconsistent reaction outcomes between batches | 1. Variability in the purity/age of the sulfenyl chloride. 2. Inconsistent levels of moisture in the solvent or from the atmosphere. 3. Temperature fluctuations during the reaction. | 1. Standardize the preparation and use of the pyridin-2-yl sulfenyl chloride. In situ generation is highly recommended for reproducibility. 2. Implement a strict protocol for drying solvents and glassware. Always use an inert atmosphere. 3. Use a temperature-controlled bath to maintain a consistent reaction temperature. |
Part 3: The Critical Role of the Solvent - A Deeper Dive
The solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states. Understanding these interactions is key to controlling your reaction.
Solvent Classification and Suitability
| Solvent Class | Examples | Dielectric Constant (Polarity) | Suitability for Pyridin-2-yl Sulfenyl Chloride Reactions | Rationale |
| Polar Aprotic | Acetonitrile, DMF, DMSO, Acetone | High | Generally Good to Excellent | These solvents are polar enough to dissolve many reactants but do not have acidic protons that can react with the sulfenyl chloride or strongly solvate and deactivate anionic nucleophiles through hydrogen bonding.[3][4] They are often a good choice for promoting SN2-type reactions. |
| Nonpolar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene, Hexane | Low to Moderate | Excellent (DCM, Chloroform), Good (THF), Situational (Toluene, Hexane) | Halogenated solvents like DCM are often the default choice due to their inertness and ability to dissolve the sulfenyl chloride and many organic substrates.[2] THF is generally suitable, but can be more nucleophilic than DCM. Toluene and hexane have limited solvating power for polar substrates. |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | High | Generally Poor/Not Recommended | These solvents are nucleophilic and can react directly with the electrophilic sulfenyl chloride.[1] They also strongly solvate anionic nucleophiles through hydrogen bonding, reducing their reactivity in SN2 reactions.[4] Their use should be avoided unless solvolysis is the desired outcome. |
Visualizing Solvent Effects on Reaction Mechanisms
The reaction of pyridin-2-yl sulfenyl chloride with a nucleophile can proceed through different mechanistic pathways, which can be influenced by the solvent.
Caption: Solvent influence on reaction pathways.
In less polar, aprotic solvents like DCM or THF, the reaction is likely to proceed through a concerted, SN2-like mechanism. In contrast, a highly polar, protic solvent (which is generally avoided) would favor a stepwise, SN1-like mechanism by stabilizing the formation of a charged intermediate.
Part 4: Experimental Protocols
Protocol 1: In Situ Generation of Pyridin-2-yl Sulfenyl Chloride
This protocol describes a common method for preparing a solution of pyridin-2-yl sulfenyl chloride for immediate use.
Materials:
-
2,2'-Dipyridyl disulfide
-
Anhydrous dichloromethane (DCM)
-
Chlorine gas (or a solution of chlorine in CCl4) or N-chlorosuccinimide (NCS)
-
Flame-dried, two-neck round-bottom flask with a stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To the flame-dried flask under a positive pressure of inert gas, add 2,2'-dipyridyl disulfide (1.0 eq).
-
Add anhydrous DCM to dissolve the disulfide.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly bubble chlorine gas through the solution or add a solution of chlorine in CCl4 (1.0 eq) dropwise. Alternatively, add N-chlorosuccinimide (2.0 eq) portion-wise.
-
Stir the reaction at 0 °C and monitor by TLC until the starting disulfide is consumed. The appearance of a yellow color indicates the formation of the sulfenyl chloride.
-
The resulting pale yellow solution of pyridin-2-yl sulfenyl chloride is used directly in the next step without isolation.
Protocol 2: Reaction of In Situ Generated Pyridin-2-yl Sulfenyl Chloride with an Amine
Materials:
-
Solution of pyridin-2-yl sulfenyl chloride in anhydrous DCM (from Protocol 1)
-
Amine substrate
-
Anhydrous DCM
-
Pyridine (optional, as a base)
-
Flame-dried reaction flask with a stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the amine substrate (0.9 eq relative to the starting disulfide) and pyridine (1.1 eq, if used) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly, via a cannula or dropping funnel, add the freshly prepared pyridin-2-yl sulfenyl chloride solution from Protocol 1 to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Part 5: Logical Workflow for Troubleshooting
This diagram outlines a decision-making process for troubleshooting a problematic reaction.
Caption: Troubleshooting Decision Tree.
References
-
Pugh, K. C., Gera, L., & Stewart, J. M. (1993). Synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl). International journal of peptide and protein research, 42(2), 159–164. [Link]
-
ResearchGate. (n.d.). Stability of pyridine-2-sulfonyl chlorides as neat samples. Retrieved February 28, 2026, from [Link]
-
Gupta, V., et al. (2016). Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. PMC. [Link]
-
Ishigeev, R. S., et al. (2022). Regioselective Reactions of Pyridine-2-sulfenyl Bromide with Vinyl and Allyl Ethers. ResearchGate. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1213-1229. [Link]
-
Antipin, I. S., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Bentley, T. W., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. [Link]
-
Potapov, V. A., et al. (2021). Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes. Molecules, 26(16), 4875. [Link]
-
Kavitha, R., & Ananthalakshmi, S. (2017). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids in the presence of pyridine. International Journal of Applied Research, 3(1), 354-357. [Link]
-
Chemistry Steps. (2025). Polar Protic and Aprotic Solvents. Retrieved February 28, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018, April 30). Polar Protic and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. [Link]
-
Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Retrieved February 28, 2026, from [Link]
-
Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730. [Link]
Sources
Technical Support Center: Preventing Hydrolysis of Pyridin-2-yl Sulfenyl Chloride
[1]
Executive Summary & Core Directive
The Golden Rule: Pyridin-2-yl sulfenyl chloride is thermodynamically unstable and highly hygroscopic.[1] It should generally not be isolated or subjected to aqueous workup . The most effective method to prevent hydrolysis is to generate the reagent in situ under strictly anhydrous conditions and telescope it directly into the subsequent reaction.
If isolation is attempted, the reagent often decomposes into a mixture of 2,2'-dipyridyl disulfide and pyridine-2-thiosulfonate via a sulfenic acid intermediate.
Troubleshooting Guide (FAQ Format)
Ticket #001: Reagent Decomposition
User Question: "I attempted to isolate pyridin-2-yl sulfenyl chloride by rotary evaporation, but the yellow oil turned into a solid precipitate and lost reactivity. What happened?"
Expert Analysis: You likely encountered moisture-induced disproportionation . Unlike aryl sulfenyl chlorides which can sometimes be isolated, the pyridine nitrogen acts as an internal base/catalyst, accelerating hydrolysis.
-
Mechanism: Trace moisture converts the sulfenyl chloride (
) to pyridin-2-sulfenic acid ( ). -
Cascade: This acid is unstable and self-reacts (disproportionates) to form 2,2'-dipyridyl disulfide and pyridine-2-sulfinic acid/thiosulfonate.
-
Result: The "solid" is likely a mixture of these decomposition products or the hydrochloride salt of the disulfide.
Corrective Action:
-
Do not evaporate to dryness unless you have a high-vacuum Schlenk line and strictly anhydrous conditions.
-
Solvent Swap: If you must change solvents, use azeotropic distillation with anhydrous toluene under nitrogen, but never expose the residue to air.
Ticket #002: Low Yields in Coupling
User Question: "I am reacting the sulfenyl chloride with an amine, but I am getting low yields and seeing the disulfide byproduct. Is my workup destroying the product?"
Expert Analysis: The issue is likely occurring before the workup.
-
Cause 1: Hydrolysis during transfer. If you transfer the reagent via syringe without an inert gas cushion, atmospheric moisture is sufficient to hydrolyze it.
-
Cause 2: HCl Scavenging. The formation of
often produces HCl (if made from thiol + ) or succinimide (if made with NCS). If the subsequent amine is not in excess or if a base (like ) is not present, the HCl can protonate the pyridine ring, altering reactivity or solubility.
Corrective Action:
-
Telescoping: Cannulate the sulfenyl chloride solution directly into the amine solution at 0°C or -78°C.
-
Base Trap: Ensure the receiving flask contains a non-nucleophilic base (e.g., DIPEA, Pyridine) to scavenge HCl generated during the coupling.
Ticket #003: Sulfenyl vs. Sulfonyl Confusion
User Question: "Can I wash the reaction mixture with cold water to remove salts before evaporation?"
Expert Analysis: ABSOLUTELY NOT.
-
Sulfonyl Chlorides (
): Can sometimes survive a rapid cold aqueous wash. -
Sulfenyl Chlorides (
): React instantly with water. An aqueous wash will destroy 100% of your remaining reagent and likely hydrolyze your product if the S-N or S-O bond formed is labile.
Corrective Action:
-
Filtration: Remove salts (e.g., succinimide, amine hydrochlorides) by filtration through a fritted glass funnel or a Celite pad under an inert atmosphere (
/Ar). -
Evaporation: Remove volatiles under high vacuum.
Technical Data & Stability Matrix
Stability Comparison
| Feature | Pyridin-2-yl Sulfenyl Chloride ( | Pyridin-2-yl Sulfonyl Chloride ( |
| Oxidation State | S(II) | S(VI) |
| Reactivity | Extremely High (Electrophilic) | High (Electrophilic) |
| Water Tolerance | Zero (Instant Hydrolysis) | Low (Slow Hydrolysis at 0°C) |
| Physical State | Unstable Oil / Solid (salt) | Solid / Oil |
| Primary Decomposition | Disulfide + Thiosulfonate | Sulfonic Acid |
| Recommended Storage | Do Not Store (Use immediately) | -20°C, Desiccated |
Solvent Compatibility Table
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | Excellent | Standard solvent. Must be distilled from |
| Carbon Tetrachloride | Good | Historic standard, avoids radical side reactions, but toxic. |
| THF | Poor | Ether oxygen can coordinate/react; hygroscopic nature makes drying difficult. |
| Acetonitrile | Moderate | Can be used if strictly anhydrous; good for polar couplings. |
| Water/Alcohols | Incompatible | Immediate solvolysis to esters/acids. |
Recommended Protocol: In Situ Generation & Use
Objective: Generate Pyridin-2-yl sulfenyl chloride and react it without isolation to prevent hydrolysis.
Materials
-
Precursor: 2,2'-Dipyridyl disulfide (stable solid).[2][3][4]
-
Reagent: Sulfuryl chloride (
) OR Chlorine gas ( ). -
Solvent: Anhydrous
(DCM).[1] -
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Workflow
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Dissolution: Add 2,2'-Dipyridyl disulfide (1.0 equiv) and anhydrous DCM (
). Cool to -10°C or 0°C. -
Chlorination:
-
Option A (
): Add Sulfuryl chloride (1.0 equiv) dropwise via syringe. -
Option B (
): Bubble dry gas into the solution until a color change (usually yellow/orange) persists.
-
-
Reaction: Stir at 0°C for 15–45 minutes. The cleavage of the disulfide bond is rapid.
-
Checkpoint: The solution now contains 2 equivalents of Pyridin-2-yl sulfenyl chloride.
-
-
Telescoping (The Critical Step):
-
Do not quench.
-
Do not wash.
-
Transfer this solution via cannula (double-ended needle) directly into a second flask containing your nucleophile (e.g., amine, thiol, enolate) dissolved in anhydrous DCM at -78°C or 0°C.
-
-
Workup (Post-Coupling):
-
Once the coupling is complete (monitor by TLC), then you may quench with saturated aqueous
or . -
Extract with DCM, dry over
, and concentrate.
-
Mechanism & Visualization
Decomposition Pathway (Hydrolysis)
The following diagram illustrates why aqueous contact is catastrophic. The pyridine nitrogen facilitates the attack of water, leading to a cascade of decomposition.
Figure 1: Hydrolysis cascade of pyridin-2-yl sulfenyl chloride. Note that the "decomposition" products are thermodynamically stable sulfur species that cannot be reverted to the chloride.
Recommended Workflow (Decision Tree)
Figure 2: Decision tree emphasizing the risk of isolation versus the safety of telescoping.
References
-
Preparation of Sulfenyl Chlorides: Douglass, I. B.; Norton, R. V. "Methanesulfinyl Chloride." Organic Syntheses, 1967 , 47, 93. (Foundational text on sulfenyl/sulfinyl chloride handling). Link
- Reactivity of Pyridine Sulfenyls: Barton, D. H. R., et al. "The synthesis of derivatives of 2-pyridinethiol." Journal of the Chemical Society, Perkin Transactions 1, 1986. (Discusses the unique reactivity of pyridine-sulfur compounds).
-
Stability of Heteroaromatic Sulfonyl/Sulfenyl Halides: Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[5] ChemRxiv, 2025 . (Detailed stability data on pyridine sulfur halides). Link
-
General Handling of Moisture Sensitive Reagents: "Handling and Storage of Chemicals." Prudent Practices in the Laboratory, National Research Council (US). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Refubium - [Tc(NO)Cl2(PPh3)2(CH3CN)] and Its Reactions with 2,2′-Dipyridyl Dichalcogenides [refubium.fu-berlin.de]
- 3. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]
- 4. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
comparing pyridin-2-yl sulfenyl chloride with other sulfenylating agents
Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Engineers
Executive Summary
Pyridin-2-yl sulfenyl chloride (PySCl ) is a highly reactive, electrophilic sulfur species primarily used for the rapid construction of unsymmetrical disulfides and the activation of thiols in peptide chemistry. Unlike its stable sulfonamide-forming counterpart (pyridine-2-sulfonyl chloride), PySCl is kinetically unstable and is almost exclusively generated in situ.
This guide compares PySCl against three standard alternatives: Benzenesulfenyl Chloride (PhSCl) , 3-Nitro-2-pyridinesulfenyl Chloride (NpysCl) , and N-(Phenylthio)phthalimide .
Key Takeaway: Choose PySCl (generated in situ) for high-yield synthesis of unsymmetrical disulfides where the pyridine nitrogen can act as an internal proton trap. Choose NpysCl for peptide applications requiring a stable, storable solid reagent.
Mechanistic Distinction: The "Smart" Electrophile
The defining feature of PySCl is the presence of the pyridine nitrogen ortho to the sulfenyl chloride group. This provides a "self-buffering" capacity that simple aryl sulfenyl chlorides lack.
Mechanism of Action[1][2]
-
Generation: PySCl is generated by cleaving 2,2'-dipyridyl disulfide with sulfuryl chloride (
) or chlorine gas ( ). -
Thiol Activation: The electrophilic sulfur attacks the incoming thiol (
). -
Proton Trap: The pyridine nitrogen can deprotonate the intermediate or complex with the released
, driving the reaction forward without massive excess of external base.
Figure 1: Generation and Reaction Pathway of PySCl. The pyridine ring stabilizes the transition state, facilitating rapid disulfide exchange.
Comparative Analysis of Sulfenylating Agents
Agent 1: Pyridin-2-yl Sulfenyl Chloride (PySCl)[3]
-
Status: In situ intermediate (Unstable).
-
Best For: Synthesis of unsymmetrical disulfides, heterocycle functionalization.
-
Performance: High reactivity; typically gives 85–95% yields for disulfide formation.[1]
-
Pros: The leaving group (2-mercaptopyridine) after subsequent reduction is water-soluble/removable.
-
Cons: Cannot be stored; requires anhydrous conditions; strictly controlled temperature (-78°C to 0°C).
Agent 2: Benzenesulfenyl Chloride (PhSCl)
-
Status: Stable liquid (can be stored for weeks/months).
-
Best For: Electrophilic aromatic substitution, addition to alkenes.
-
Performance: Good yields (70–80%), but less selective in complex multifunctional molecules.
-
Pros: Commercially available as a ready-to-use reagent.
-
Cons: No internal base capability; byproduct (thiophenol) is odorous and harder to remove than pyridinethione.
Agent 3: 3-Nitro-2-pyridinesulfenyl Chloride (NpysCl)[5]
-
Status: Stable yellow solid.
-
Best For: Peptide chemistry (Cysteine protection).
-
Performance: Excellent specificity for free thiols.
-
Pros: Combines the "pyridine effect" of PySCl with the stability of a solid reagent due to the electron-withdrawing nitro group.
-
Cons: Significantly more expensive; nitro group may be incompatible with reducing conditions.
Agent 4: N-Sulfenyl Phthalimides
-
Status: Stable solid.
-
Best For: Mild sulfenylation where sulfenyl chlorides are too harsh.
-
Performance: Slower reaction rates; lower electrophilicity.
-
Pros: Non-corrosive; easy to handle.
-
Cons: Poor atom economy (large phthalimide byproduct).
Summary Data Table
| Feature | Pyridin-2-yl Sulfenyl Chloride (PySCl) | Benzenesulfenyl Chloride (PhSCl) | 3-Nitro-2-pyridinesulfenyl Chloride (NpysCl) |
| Physical State | Unstable Oil (Generated in situ) | Red Liquid (Storable) | Yellow Solid (Storable) |
| Reactivity | Very High (Electrophilic) | High | Moderate-High |
| Atom Economy | Moderate | Moderate | Moderate |
| By-product | Pyridine-2-thione (Tautomer) | Thiophenol | 3-Nitro-2-mercaptopyridine |
| Typical Yield | 85–95% (Disulfides) | 70–85% | >90% (Peptides) |
| Key Advantage | Internal proton trap / Self-buffering | Commercial availability | Stability + Selectivity |
Experimental Protocol: In Situ Generation & Use
Note: This protocol describes the synthesis of an unsymmetrical disulfide (R-S-S-Py) using PySCl generated from 2,2'-dipyridyl disulfide.
Materials
-
2,2'-Dipyridyl disulfide (1.0 equiv)
-
Sulfuryl chloride (
) (1.0 equiv) or Chlorine gas ( ) -
Target Thiol (R-SH) (2.0 equiv)
-
Dichloromethane (DCM) or Carbon Tetrachloride (
), Anhydrous
Step-by-Step Methodology
-
Preparation of PySCl:
-
Dissolve 2,2'-dipyridyl disulfide (e.g., 2.2 g, 10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.
-
Cool the solution to -10°C to 0°C (ice-salt bath).
-
Add sulfuryl chloride (1.35 g, 10 mmol) dropwise over 5 minutes.
-
Observation: The solution will turn from colorless/pale yellow to a distinct yellow/orange, indicating the cleavage of the disulfide bond and formation of 2 equivalents of PySCl.
-
Stir for 15–45 minutes at 0°C. Do not isolate.
-
-
Coupling Reaction:
-
Dissolve the target thiol (R-SH, 20 mmol) in DCM (10 mL).
-
Add the thiol solution dropwise to the PySCl mixture at 0°C.
-
Note: The reaction is exothermic. Maintain temperature below 5°C.
-
Stir for 1 hour, allowing the mixture to warm to room temperature.
-
-
Work-up:
-
Wash the reaction mixture with saturated
(to neutralize HCl) and brine. -
Dry over
and concentrate in vacuo. -
Purify via flash column chromatography (Silica gel).
-
Workflow Diagram
Figure 2: Experimental Workflow for PySCl-mediated Disulfide Synthesis.
References
-
Synthesis of Unsymmetrical Disulfides via PySCl
-
Stability of Pyridine Sulfenyl/Sulfonyl Chlorides
-
Use of NpysCl (Stabilized Analog)
-
Title: Synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl).
- Source:International Journal of Peptide and Protein Research.
-
URL:[Link]
-
-
General Sulfenyl Chloride Chemistry
Sources
- 1. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 2. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfenyl chloride - Wikipedia [en.wikipedia.org]
Validation of Disulfide Bond Formation Using Mass Spectrometry: A Comprehensive Comparison Guide
Introduction: The Analytical Bottleneck
In the development of biotherapeutics, particularly monoclonal antibodies (mAbs) and recombinant proteins, the unambiguous validation of disulfide bond formation is a critical analytical bottleneck. Under ICH Q6B regulatory guidelines, mapping disulfide bridges is a mandatory Critical Quality Attribute (CQA). Incorrect linkages—known as disulfide scrambling—can lead to protein aggregation, loss of target affinity, and severe immunogenicity in patients.
Historically, techniques like Edman degradation were utilized, but today, high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive tool for this task[1]. However, not all mass spectrometry strategies are created equal. The choice of proteolytic strategy and gas-phase fragmentation technique dictates whether you achieve 100% sequence coverage or are left with ambiguous, uninterpretable spectra.
This guide objectively compares the leading mass spectrometry workflows and fragmentation techniques, providing the field-proven experimental data and mechanistic causality you need to design a self-validating disulfide mapping protocol.
Analytical Workflows: Bottom-Up vs. Middle-Down MS
The first critical decision in disulfide mapping is how to process and introduce the protein into the mass spectrometer.
-
Bottom-Up Proteomics : The protein is enzymatically digested into small peptides (typically <3 kDa) under strictly non-reducing conditions[2]. While this offers extreme sensitivity and resolution, standard tryptic digestion at pH 8.0 inherently risks disulfide scrambling, as alkaline conditions promote the formation of highly reactive thiolate anions[1].
-
Middle-Down Proteomics : The intact protein is cleaved into larger subunits (e.g., 25–50 kDa) using highly specific enzymes like IdeS. This approach minimizes sample preparation steps, thereby drastically reducing the risk of artificial modifications, and provides a macro-view of the disulfide connectivity[3].
Table 1: Performance Comparison of MS Workflows for mAb Disulfide Mapping
| Workflow | Protease Used | Average Sequence Coverage | Risk of Artificial Scrambling | Best Use Case |
| Bottom-Up (Standard) | Trypsin (pH 8.0) | 95 - 100% | High (if free cysteines are unblocked) | Simple proteins, complete mapping |
| Bottom-Up (Acidic) | Pepsin (pH 2.0) | 85 - 95% | Very Low | Complex, disulfide-rich proteins |
| Middle-Down | IdeS / SpeB | 85 - 93% | Low | Rapid mAb subunit screening |
Causality Insight: If your biotherapeutic contains closely spaced cysteines (e.g., cysteine knots), avoid standard tryptic digestion. Instead, utilize pepsin digestion at pH 2.0. The acidic environment keeps cysteines protonated, neutralizing their nucleophilicity and effectively halting artificial disulfide exchange[4].
Fragmentation Techniques: The HCD vs. ETD vs. EThcD Paradigm
Once the disulfide-linked peptides are isolated in the gas phase, how you break them apart determines the quality of your structural data.
-
Higher-Energy Collisional Dissociation (HCD) : HCD relies on vibrational excitation to cleave the weakest bonds—the amide bonds of the peptide backbone. Because the covalent S-S bond is stronger than the backbone, HCD leaves the disulfide bridge intact[1]. This results in highly complex, overlapping spectra from two cross-linked peptides, making automated data interpretation notoriously difficult.
-
Electron Transfer Dissociation (ETD) : ETD uses radical anions to transfer electrons to the multiply charged peptide. This radical-driven process preferentially and cleanly cleaves the S-S bond[5]. While it identifies which peptides are linked, it often fails to fragment the backbone sufficiently, leading to poor sequence coverage.
-
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) : This dual-fragmentation method is the modern gold standard. An initial ETD event cleaves the disulfide bond, immediately followed by an HCD event that fragments the newly separated peptide backbones[4].
Table 2: Experimental Validation of Fragmentation Modes
(Based on standard Orbitrap Fusion validation data for complex mAbs)[5]
| Fragmentation Mode | S-S Bond Cleavage Efficiency | Backbone Sequence Coverage | Spectral Complexity | False Positive Rate |
| HCD | < 5% | High (Overlapping) | Very High | Moderate |
| ETD | > 90% | Low | Low | Low |
| EThcD / EAD | > 90% | High (Individual chains) | Moderate (Easily deconvoluted) | Very Low |
Causality Insight: Why does EThcD outperform others? By decoupling the disulfide cleavage (ETD) from the sequence cleavage (HCD), EThcD allows search algorithms to accurately calculate the monoisotopic mass of the separated chains before sequencing them, virtually eliminating false positives[4].
Mechanistic comparison of gas-phase fragmentation techniques for disulfide-linked peptides.
Self-Validating Experimental Protocol: Bottom-Up Disulfide Mapping
To ensure absolute trustworthiness, a disulfide mapping protocol must be a self-validating system. This is achieved through the Profile Comparison Approach , which runs a fully reduced control in parallel to the non-reduced sample[1]. Any peak unique to the non-reduced chromatogram is definitively a disulfide-linked species.
The Dual-Workflow Profile Comparison Strategy for self-validating disulfide bond mapping.
Step-by-Step Methodology
Step 1: Free Cysteine Trapping (Alkylation)
-
Action : Denature the protein in 6M Guanidine-HCl at pH 6.5. Add 50 mM N-ethylmaleimide (NEM) and incubate in the dark for 30 minutes.
-
Causality : NEM alkylates any naturally occurring free thiols. Performing this at pH 6.5 prevents the base-catalyzed deprotonation of cysteines, locking the native disulfide bonds in place and preventing scrambling during subsequent steps[1].
Step 2: Parallel Processing (The Self-Validating Control)
-
Action : Split the sample into two aliquots.
-
Aliquot A (Non-Reduced): Proceed directly to buffer exchange.
-
Aliquot B (Reduced Control): Add 10 mM Dithiothreitol (DTT) and incubate at 37°C for 30 mins to break all S-S bonds. Follow with 20 mM Iodoacetamide (IAA) to alkylate the newly freed cysteines[1].
-
Step 3: Acidic Digestion
-
Action : Buffer exchange both aliquots into 0.1% Formic Acid (pH ~2.0). Add Pepsin at a 1:20 enzyme-to-protein ratio. Digest for 2 hours at 37°C.
-
Causality : Pepsin is highly active at low pH, ensuring that the disulfide bonds remain inert and unscrambled during the proteolytic cleavage process[4].
Step 4: LC-MS/MS Acquisition
-
Action : Inject samples onto a C18 reverse-phase nano-LC column coupled to a high-resolution mass spectrometer (e.g., Orbitrap Tribrid). Use a Data-Dependent Acquisition (DDA) method triggering EThcD fragmentation on the top N precursors.
Step 5: Differential Data Analysis
-
Action : Overlay the Total Ion Chromatograms (TIC) of Aliquot A and Aliquot B. Isolate precursor masses present only in Aliquot A. Use the EThcD MS/MS spectra to sequence the individual chains and map the exact cysteine linkages with specialized software (e.g., BioPharma Finder)[1].
References
-
Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - NIH / PMC.[Link]
-
Achieving ultrahigh sequence coverage and high-confidence disulfide bond mapping of biotherapeutics using an electronactivated dissociation (EAD)-based middle-down workflow - SCIEX.[Link]
-
Facilitating Protein Disulfide Mapping by a Combination of Pepsin Digestion, Electron Transfer Higher Energy Dissociation (EThcD), and a Dedicated Search Algorithm SlinkS - ResearchGate.[Link]
Sources
- 1. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Reactivity of Pyridin-2-yl Sulfenyl Chloride and Pyridin-2-yl Sulfonyl Chloride for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of appropriate reagents is paramount to achieving desired molecular architectures and functionalities. Pyridine-based sulfur electrophiles are a versatile class of building blocks, with pyridin-2-yl sulfenyl chloride and pyridin-2-yl sulfonyl chloride representing two key reagents with distinct reactivity profiles. This guide provides an in-depth, objective comparison of their performance, supported by established chemical principles and experimental data, to inform strategic decisions in research and development.
At a Glance: Key Differences in Reactivity and Structure
The fundamental difference between pyridin-2-yl sulfenyl chloride and pyridin-2-yl sulfonyl chloride lies in the oxidation state of the sulfur atom. This, in turn, dictates their electronic properties, stability, and ultimate reactivity towards nucleophiles.
| Feature | Pyridin-2-yl Sulfenyl Chloride | Pyridin-2-yl Sulfonyl Chloride |
| Sulfur Oxidation State | +2 | +6 |
| Structure | Py-S-Cl | Py-SO₂-Cl |
| Electrophilicity of Sulfur | Moderately electrophilic | Highly electrophilic |
| Reactivity | Moderately reactive, acts as a source of Py-S⁺ | Highly reactive, often generated in situ |
| Stability | Generally more stable than the sulfonyl chloride | Highly unstable, sensitive to moisture and temperature |
| Primary Applications | Formation of unsymmetrical disulfides, sulfenamides, and thioethers | Synthesis of sulfonamides and sulfonate esters |
The Decisive Factor: Sulfur's Oxidation State and its Impact on Electrophilicity
The reactivity of both compounds is centered on the electrophilicity of the sulfur atom. In pyridin-2-yl sulfonyl chloride, the sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. These groups exert a strong electron-withdrawing effect, rendering the sulfur atom significantly electron-deficient and thus, a potent electrophile.[1][2] This high degree of electrophilicity makes it exceptionally reactive towards a wide range of nucleophiles.[3]
Conversely, the sulfur atom in pyridin-2-yl sulfenyl chloride is in a lower oxidation state (+2) and is only bonded to a chlorine atom and the pyridine ring. While the chlorine atom is electron-withdrawing, the overall electrophilicity of the sulfur is considerably lower than in its sulfonyl counterpart. It acts as a source of the pyridin-2-ylthiolate cation (Py-S⁺).[4]
This fundamental difference in electronic character is the primary determinant of their divergent reactivity and stability.
Synthesis and Handling: A Tale of Two Stabilities
The disparate stabilities of these two reagents necessitate different synthetic and handling strategies.
Pyridin-2-yl Sulfonyl Chloride: The Highly Reactive, Unstable Workhorse
Pyridin-2-yl sulfonyl chloride is notoriously unstable, being sensitive to both moisture and heat.[5] This instability often precludes its isolation and long-term storage, making in-situ generation the preferred method for its use in synthesis.
There are two primary, well-documented routes for its preparation:
-
Oxidative Chlorination of 2-Mercaptopyridine: This is a direct and high-yielding method where 2-mercaptopyridine is oxidized in the presence of a chlorine source.[6]
-
From Sodium Pyridine-2-sulfinate: This method involves the reaction of sodium pyridine-2-sulfinate with a chlorinating agent such as N-chlorosuccinimide (NCS).[6][7]
Pyridin-2-yl Sulfenyl Chloride: A More Stable Intermediate
In contrast, pyridin-2-yl sulfenyl chloride exhibits greater stability. It is typically prepared by the chlorination of 2,2'-dipyridyl disulfide.[8] This reaction, sometimes referred to as the Zincke disulfide reaction, is a general method for the synthesis of sulfenyl chlorides.[4]
Comparative Reactivity with Nucleophiles
The differing electrophilicity of the sulfur atom in these two reagents leads to distinct patterns of reactivity with common nucleophiles.
Reactions with Amines
Pyridin-2-yl Sulfonyl Chloride: The reaction with primary and secondary amines is a cornerstone of its application, leading to the formation of highly valuable sulfonamides.[9] This reaction is typically rapid and high-yielding, often requiring a base to neutralize the HCl byproduct.[10] The mechanism is generally considered to be a nucleophilic substitution at the sulfonyl sulfur, which can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination mechanism.[1]
Pyridin-2-yl Sulfenyl Chloride: This reagent also reacts with amines to form sulfenamides.[4] However, the reaction is generally less vigorous than that of the corresponding sulfonyl chloride. The resulting sulfenamides are themselves useful intermediates in organic synthesis.
Reactions with Alcohols and Thiols
Pyridin-2-yl Sulfonyl Chloride: In the presence of a base, it readily reacts with alcohols to form sulfonate esters.[1] This transformation is of significant synthetic utility as it converts a poor leaving group (a hydroxyl group) into an excellent one (a sulfonate group).
Pyridin-2-yl Sulfenyl Chloride: Its reaction with alcohols yields sulfenate esters, while reaction with thiols produces unsymmetrical disulfides.[4] The formation of disulfides is a particularly useful application of sulfenyl chlorides.
Experimental Protocols
In-situ Preparation and Use of Pyridin-2-yl Sulfonyl Chloride for Sulfonamide Synthesis
This protocol describes the generation of pyridin-2-yl sulfonyl chloride from sodium pyridine-2-sulfinate and its subsequent reaction with an amine.[7]
Materials:
-
Sodium pyridine-2-sulfinate
-
N-chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (DCM)
-
Amine
-
Pyridine
Procedure:
-
Suspend sodium pyridine-2-sulfinate (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add NCS (1.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve the amine (0.8-1.0 eq) and pyridine (1.5-2.0 eq) in anhydrous DCM and cool to 0 °C.
-
Filter the sulfonyl chloride solution through a short plug of Celite to remove the succinimide byproduct.
-
Slowly add the freshly prepared pyridin-2-yl sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
Synthesis of Pyridin-2-yl Sulfenyl Chloride
This protocol outlines the preparation of pyridin-2-yl sulfenyl chloride from 2,2'-dipyridyl disulfide.[8]
Materials:
-
2,2'-Dipyridyl disulfide
-
Chlorine or Bromine
-
Petroleum ether or dichloromethane
Procedure:
-
Dissolve 2,2'-dipyridyl disulfide in petroleum ether or dichloromethane in a suitable reaction vessel.
-
Cool the solution to 20 °C.
-
Slowly bubble chlorine gas through the solution or add liquid bromine dropwise with stirring.
-
Stir the reaction mixture for 1-2 hours at 20 °C.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, evaporate the solvent under reduced pressure to yield pyridin-2-yl sulfenyl halide as a yellow powder.
Conclusion
Pyridin-2-yl sulfenyl chloride and pyridin-2-yl sulfonyl chloride are both valuable reagents for the introduction of a pyridin-2-ylthio or pyridin-2-ylsulfonyl moiety, respectively. The choice between them should be dictated by the desired final product and the reactivity requirements of the synthetic route.
Pyridin-2-yl sulfonyl chloride is the more reactive of the two, making it the reagent of choice for the rapid and efficient synthesis of sulfonamides and sulfonate esters. Its inherent instability, however, necessitates careful handling and often in-situ generation.
Pyridin-2-yl sulfenyl chloride offers a more moderate reactivity profile and greater stability. It is a valuable tool for the synthesis of sulfenamides and, notably, unsymmetrical disulfides.
A thorough understanding of the distinct electronic properties and reactivities of these two compounds, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- BenchChem. (2025). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Fiveable. (2025, August 15). Sulfonyl Chloride Definition. Retrieved from Fiveable Organic Chemistry Key Terms.
- BenchChem. (2025). Technical Support Center: Scaling Up Pyridine-2-Sulfonate Synthesis.
- Xu, D., et al. (2020). NaClO 2 -mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. Journal of Sulfur Chemistry, 41(5), 1-11.
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- BenchChem. (n.d.). Synthesis routes of Pyridine-2-sulfonyl Chloride.
- BenchChem. (2025). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis.
- BenchChem. (2025). A Comparative Guide to (2-Chlorophenyl)methanesulfonyl Chloride and Other Sulfonyl Chlorides for Researchers.
- ProQuest. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.
- Recio, J., et al. (n.d.). Reaction of pyridine 2-sulfonyl chloride (6b) in the presence of....
- Wikipedia. (n.d.). Sulfenyl chloride.
- ChemicalBook. (n.d.). PYRIDINE-2-SULFONYL CHLORIDE synthesis.
- Kice, J. L. (1968). Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. Accounts of Chemical Research, 1(2), 58-64.
- Shevchuk, O. I., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- BenchChem. (2025). Application Notes and Protocols for Pyridine-2-Sulfonate Reactions.
- HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction.
- Chemiz. (2025, April 13). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)
- Kice, J. L., & Large, G. B. (1968). Relative nucleophilicity of common nucleophiles toward sulfenyl sulfur. Comparison of the relative reactivity of different nucleophiles toward sulfenyl vs. sulfonyl sulfur. Journal of the American Chemical Society, 90(15), 4069–4075.
- ResearchGate. (2021, January). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
- ResearchGate. (n.d.).
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(50), 18403-18407.
- MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uwo.scholaris.ca [uwo.scholaris.ca]
Comparative Guide: Pyridin-2-yl Sulfenyl Chloride vs. Pyridin-2-yl Selenenyl Chloride in Annulation Syntheses
Executive Summary & Core Directives
For synthetic chemists and drug development professionals, the construction of condensed sulfur-nitrogen and selenium-nitrogen heterocycles is a critical pathway for discovering novel bioactive compounds. Pyridin-2-yl sulfenyl chloride (2-pyridinesulfenyl chloride) and its selenium analogue, pyridin-2-yl selenenyl chloride, are premier bifunctional reagents used to synthesize water-soluble 2H,3H-[1,3]thiazolo[3,2-a]pyridin-4-ium and[1,3]selenazolo[3,2-a]pyridin-4-ium derivatives[1],[2].
This guide provides an objective, data-driven comparison of these two reagents, analyzing their reactivity, regioselectivity, mechanistic pathways, and the biological efficacy of their resulting heterocycles.
Reactivity Profiles and Halide Efficiency
A critical experimental choice in chalcogen-based annulation is the selection of the halogen leaving group. Comparative studies definitively prove that chlorides are vastly superior to bromides for both the sulfur and selenium analogues[1],[3].
The Causality of Chloride Superiority: The higher efficiency of chlorides (often yielding quantitative results) compared to bromides (yielding 70-95%) is driven by the differential stability of the intermediate chalcogeniranium ions and the nucleophilicity of the counterion. The chloride ion is a harder, less sterically hindered counterion that better stabilizes the highly polar pyridinium salt transition state in halogenated solvents like dichloromethane. This drives the intramolecular cyclization step to thermodynamic completion faster and with fewer side reactions[1],[4].
Quantitative Yield Comparison
The following table summarizes the performance of these reagents across various functionalized alkene substrates[1],[4].
| Substrate | Reagent | Yield (%) | Regiochemistry |
| Styrene | Pyridin-2-yl sulfenyl chloride | 100% (Quant.) | Markovnikov |
| Styrene | Pyridin-2-yl sulfenyl bromide | 90% | Markovnikov |
| Styrene | Pyridin-2-yl selenenyl chloride | 100% (Quant.) | Markovnikov |
| Styrene | Pyridin-2-yl selenenyl bromide | 78% | Markovnikov |
| trans-Anethole | Pyridin-2-yl selenenyl chloride | 100% (Quant.) | Markovnikov |
| Methyl Eugenol | Pyridin-2-yl sulfenyl chloride | 100% (Quant.) | Anti-Markovnikov |
Mechanistic Pathways & Regioselectivity
Understanding the regioselectivity of these reagents is paramount for predictable drug design. Both reagents operate via an electrophilic addition mechanism, forming a bridged intermediate (thiiranium or seleniranium ion)[5]. However, the substitution pattern of the alkene dictates the final regiochemistry[4].
-
Markovnikov Addition (Conjugated Systems): When reacting with styrene or isoeugenol, the double bond is conjugated with the benzene ring. The transition state stabilizes a partial positive charge at the benzylic (
) position. Consequently, the chalcogen atom attacks the -carbon, leading to 3-substituted derivatives[4]. -
Anti-Markovnikov Addition (Allylic Systems): When reacting with eugenol or allylbenzene, the lack of benzylic stabilization at the
-carbon forces the reaction through a standard anti-Markovnikov pathway. The chalcogen attacks the -carbon, followed by intramolecular nucleophilic substitution by the pyridine nitrogen, yielding 2-substituted derivatives[4].
Caption: Mechanistic pathway of annulation via thiiranium/seleniranium intermediates.
Experimental Protocol: Standard Annulation Workflow
To ensure high fidelity and reproducibility, the following self-validating protocol is recommended for synthesizing [1,3]chalcogenazolo[3,2-a]pyridin-4-ium chlorides. This protocol utilizes visual and physical phase changes to validate reaction progress.
Materials Required:
-
Pyridin-2-yl sulfenyl chloride or Pyridin-2-yl selenenyl chloride (1.0 equiv)
-
Alkene substrate (e.g., Styrene, Eugenol) (1.0 - 1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 1.0 mmol of the chosen pyridin-2-yl chalcogenyl chloride in 5 mL of anhydrous CH₂Cl₂ under an inert atmosphere (argon or nitrogen). Validation cue: The solution should be distinctively colored (often yellow-orange for sulfenyl, deeper red-orange for selenenyl).
-
Substrate Addition: Slowly add the alkene substrate (1.0 mmol) dissolved in 2 mL of CH₂Cl₂ dropwise to the reaction flask at room temperature.
-
Incubation & Tracking: Stir the reaction mixture at room temperature for 1 to 20 hours. Self-Validation: Track the reaction via TLC (Thin Layer Chromatography). Because the resulting pyridinium salts are highly polar, the disappearance of the non-polar starting materials near the solvent front indicates completion. Furthermore, the product often begins to precipitate as an insoluble salt in non-polar solvents.
-
Solvent Removal: Once complete, remove the solvent under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: Wash the crude residue with diethyl ether to remove unreacted alkenes and non-polar impurities. Recrystallize the highly water-soluble product from an appropriate solvent mixture (e.g., ethanol/ether) to obtain the pure condensed heterocycle[2].
Caption: Step-by-step experimental workflow for the synthesis of condensed heterocycles.
Biological Activity Profile: Sulfur vs. Selenium
The primary driver for synthesizing these condensed heterocycles is their potential as pharmacological agents. Both the thiazolo- and selenazolo-derivatives exhibit excellent water solubility, a critical ADME parameter for drug formulation[3].
However, comparative antimicrobial assays against Gram-positive (Enterococcus durans, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria reveal a distinct performance gap. The selenium analogues ([1,3]selenazolo[3,2-a]pyridin-4-ium derivatives) consistently demonstrate higher antibacterial activity than their sulfur counterparts [6],[7].
The Causality of Selenium's Enhanced Activity: Selenium is more polarizable and has a larger atomic radius than sulfur. This allows selenium-containing heterocycles to more readily participate in redox cycling and interact with bacterial thiol-containing enzymes (such as glutathione peroxidase mimics), disrupting microbial oxidative stress management more aggressively than the corresponding sulfur heterocycles[6],[8].
Conclusion
For researchers developing novel heterocyclic libraries, both pyridin-2-yl sulfenyl chloride and pyridin-2-yl selenenyl chloride offer highly efficient, regioselective pathways to complex molecular architectures. While the sulfur analogue is often more cost-effective for initial scaffolding, the selenium analogue should be prioritized when optimizing for biological and antimicrobial potency. In all synthetic workflows, utilizing the chloride derivative over the bromide is strictly recommended to ensure quantitative yields.
References
1.[1] Natural Compounds and Their Structural Analogs in Regio- and Stereoselective Synthesis of New Families of Water-Soluble 2H,3H-[1,3]thia- and -Selenazolo[3,2-a]pyridin-4-ium Heterocycles. Semantic Scholar. Available at:[Link] 2.[2] Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions. Semantic Scholar. Available at:[Link] 3.[3] Natural Compounds and Their Structural Analogs in Regio- and Stereoselective Synthesis of New Families of Water-Soluble 2 H,3 H-[1,3]thia- and -Selenazolo[3,2- a]pyridin-4-ium Heterocycles by Annulation Reactions. PubMed. Available at:[Link] 4.[4] Natural Compounds and Their Structural Analogs in Regio- and Stereoselective Synthesis of New Families of Water-Soluble 2H,3H-[1,3]thia- and -Selenazolo[3,2-a]pyridin-4-ium Heterocycles by Annulation Reactions. PMC. Available at:[Link] 5.[6] A Novel Family of Selenazolo[3,2-a]pyridinium Derivatives Based on Annulation Reactions and Comparative Analysis of Antimicrobial Activity of the Selenium and Sulfur Analogs of Chalcogenazolo[3,2-a]pyridiniums. ResearchGate. Available at:[Link] 6.[7] A Novel Family of Selenazolo[3,2-a]pyridinium Derivatives based on Annulation Reactions and Comparative Analysis of Antimicrobial Activity of the Selenium and Sulfur Analogs of Chalcogenazolo[3,2-a]pyridiniums. Bentham Science. Available at:[Link] 7.[8] A Novel Family of Selenazolo[3,2-a]pyridinium Derivatives based on Annulation Reactions.... Bentham Science. Available at:[Link] 8.[5] On the Mechanism of the Selenolactonization Reaction with Selenenyl Halides. ResearchGate. Available at:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Natural Compounds and Their Structural Analogs in Regio- and Stereoselective Synthesis of New Families of Water-Soluble 2 H,3 H-[1,3]thia- and -Selenazolo[3,2- a]pyridin-4-ium Heterocycles by Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Compounds and Their Structural Analogs in Regio- and Stereoselective Synthesis of New Families of Water-Soluble 2H,3H-[1,3]thia- and -Selenazolo[3,2-a]pyridin-4-ium Heterocycles by Annulation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benthamscience.com [benthamscience.com]
Technical Guide: Purity Assessment of Pyridin-2-yl Sulfenyl Chloride
[1]
Executive Summary
Pyridin-2-yl sulfenyl chloride (2-PySCl) is a highly reactive electrophilic intermediate widely used in heterocycle synthesis and peptide functionalization. However, its high susceptibility to hydrolysis and thermal disproportionation makes standard purity assessments (like direct RP-HPLC) impossible.
This guide evaluates three distinct methodologies for assessing the purity of synthesized 2-PySCl. Based on experimental validation, Chemical Derivatization with Cyclohexene is identified as the "Gold Standard" for quantitative purity assessment, while Direct 1H NMR serves as a rapid qualitative checkpoint.
The Challenge: Why Standard Methods Fail
The sulfur-chlorine (
-
Direct HPLC: The moisture in the mobile phase destroys the analyte before detection.
-
GC-MS: Thermal instability leads to homolytic cleavage inside the injector port, showing false disulfide peaks.
-
Visual Inspection: Both the pure chloride and its decomposition products are often yellow/orange solids or oils, making visual purity unreliable.
Synthesis & Decomposition Pathway
The following diagram illustrates the synthesis from 2,2'-dipyridyl disulfide and the critical decomposition pathways that analysts must detect.
Figure 1: Synthesis and degradation pathways. Note that the decomposition product (Disulfide) is also the starting material, complicating analysis.
Comparative Analysis of Assessment Methods
The following table summarizes the three primary methods for assessing 2-PySCl purity.
| Feature | Method A: Cyclohexene Derivatization | Method B: Direct 1H NMR | Method C: Iodometric Titration |
| Principle | Electrophilic addition to alkene (Trapping) | Direct spectroscopic observation | Redox reaction ( |
| Accuracy | High (Quantitative) | Medium (Semi-quantitative) | Low (Non-specific) |
| Specificity | High (Only reacts with active | High (Distinct shifts) | Low (Reacts with any oxidant) |
| Moisture Tolerance | High (Adduct is stable) | Zero (Must be strictly dry) | Medium |
| Time Required | 2-3 Hours | 15 Minutes | 30 Minutes |
| Role | Final QA / Yield Calculation | In-process Check (IPC) | Bulk Reagent Strength |
Detailed Methodologies
Method A: Chemical Derivatization (The Gold Standard)
Why this works: 2-PySCl reacts instantaneously with cyclohexene to form a stable trans-2-chlorocyclohexyl sulfide adduct. This adduct is stable to moisture and silica gel, allowing for accurate HPLC or quantitative NMR analysis. This method specifically validates the electrophilic activity of the sulfur atom.
Experimental Protocol
-
Sampling: Take a 50 µL aliquot of your crude reaction mixture (synthesized 2-PySCl in DCM/CCl4).
-
Quenching: Immediately add the aliquot to a vial containing excess cyclohexene (200 µL) and dry DCM (500 µL).
-
Note: The color should fade from bright orange/yellow to pale yellow.
-
-
Work-up: Evaporate the volatiles (DCM and excess cyclohexene) under a stream of nitrogen.
-
Analysis: Dissolve the residue in
(for NMR) or Acetonitrile (for HPLC).-
Target Signal (NMR): Look for the multiplet of the proton adjacent to chlorine (
ppm) and the proton adjacent to sulfur. -
Calculation: Compare the integration of the adduct peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) added during step 4.
-
Causality: If the starting material (disulfide) is present, it will not react with cyclohexene under these conditions. Therefore, this method distinguishes active reagent from decomposed waste.
Method B: Direct 1H NMR (In-Process Check)
Why this works: It provides a snapshot of the reaction progress.
Critical Requirement: The NMR tube and solvent (
Experimental Protocol
-
Preparation: Transfer 0.6 mL of dry
into a dried NMR tube under Argon. -
Sampling: Add 20-30 µL of the reaction mixture directly to the tube.
-
Acquisition: Run the spectrum immediately (< 5 mins).
-
Interpretation:
-
2-PySCl: Look for the downfield shift of the pyridine protons compared to the disulfide. The ortho-proton usually shifts significantly due to the electron-withdrawing Cl.
-
Disulfide (Impurity): Compare with a reference spectrum of 2,2'-dipyridyl disulfide.
-
Hydrolysis: Broadening of peaks indicates acid formation (
generation).
-
Method C: Iodometric Titration
Why this works: Sulfenyl chlorides oxidize iodide (
Experimental Protocol
-
Dissolve 1g KI in 20 mL dilute acetic acid.
-
Add a known volume of the sulfenyl chloride solution. Iodine is liberated (brown color).
-
Titrate with 0.1 N Sodium Thiosulfate (
) until pale yellow. -
Add starch indicator (turns blue).
-
Continue titration until colorless.
Decision Matrix Workflow
Use this logic flow to determine the appropriate analytical method for your stage of research.
Figure 2: Analytical Decision Matrix. Method A (Derivatization) is recommended for final quality assurance.
References
-
Corey, E. J., & Kim, C. U. (1972). New and highly effective method for the oxidation of primary and secondary alcohols to carbonyl compounds. Journal of the American Chemical Society. (Establishes the reactivity of sulfide/chlorine complexes).
- Drabowicz, J., & Mikołajczyk, M. (1980). Sulfenyl chlorides: Synthesis and reactivity. Organic Preparations and Procedures International. (General review of sulfenyl chloride stability and analysis).
-
Barton, D. H. R., et al. (1973). Pyridin-2-yl sulfenyl chloride in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1. (Foundational paper on the synthesis and trapping of pyridine sulfenyl halides).
- Kharasch, N. (1961). Sulfenium ions and sulfenyl compounds. In Organic Sulfur Compounds. Pergamon Press.
Mechanistic Causality: AdE Pathways vs. Intramolecular Annulation
Kinetic Profiling and Comparative Efficacy of Pyridin-2-yl Sulfenyl Chloride Derivatives in Annulation and Peptide Synthesis
Pyridin-2-yl sulfenyl chloride (Pys-Cl) and its nitrated derivative, 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), represent a highly specialized class of electrophilic sulfur reagents. Unlike simple arenesulfenyl chlorides (e.g., phenylsulfenyl chloride, PhSCl), which typically yield
This guide provides an in-depth comparative analysis of their kinetic behavior, thermodynamic stability, and practical laboratory applications for researchers and drug development professionals.
The fundamental difference between standard sulfenyl chlorides and Pys-Cl lies in the post-episulfonium transition state.
-
Standard AdE Mechanism : The addition of standard sulfenyl chlorides (like 4-chlorobenzenesulfenyl chloride) to olefins exhibits normal second-order kinetics (first-order in olefin, first-order in sulfenyl chloride)[1]. The rate-determining step is the formation of a bridged episulfonium ion, followed by external chloride attack from the opposite face, leading to anti-Markovnikov or Markovnikov adducts depending on steric hindrance[1].
-
Pys-Cl Annulation Kinetics : When Pys-Cl reacts with substrates like isoeugenol or allylbenzene, the initial electrophilic attack forms a similar episulfonium intermediate. However, the proximity of the pyridine nitrogen provides a highly competitive intramolecular nucleophilic attack pathway[2]. Kinetic studies reveal that this annulation is heavily influenced by the substituents on the alkene, dictating whether the reaction proceeds via an exo-pathway (kinetically controlled, yielding 2-substituted derivatives) or an endo-pathway (thermodynamically controlled, yielding 3-substituted derivatives)[3].
Figure 1: Kinetic vs. thermodynamic pathways in Pys-Cl annulation reactions.
Comparative Performance: Pys-Cl and Npys-Cl vs. Alternatives
To select the appropriate sulfenyl chloride, researchers must balance reactivity with bench stability. The introduction of a nitro group in Npys-Cl significantly alters both parameters. The electron-withdrawing nature of the nitro group lowers the pKa of the corresponding thiol leaving group, drastically accelerating disulfide exchange kinetics in peptide chemistry[4].
| Reagent | Primary Application | Reaction Kinetics (Half-life) | Regioselectivity | Moisture Stability |
| Phenylsulfenyl Chloride (PhSCl) | Olefin addition, standard thioether synthesis | Moderate (Minutes to Hours) | Variable (Markovnikov / Anti-Markovnikov mixtures) | Extremely Poor (Hydrolyzes rapidly) |
| Pyridin-2-yl Sulfenyl Chloride (Pys-Cl) | Annulation reactions, heterocyclic synthesis | Fast (Seconds to Minutes) | High (Driven by kinetic/thermodynamic control) | Poor (Requires anhydrous conditions) |
| 2-Nitrobenzenesulfenyl Chloride (Nps-Cl) | Amine/Thiol protection | Moderate (Minutes) | N/A (Protection chemistry) | Moderate |
| 3-Nitro-2-pyridinesulfenyl Chloride (Npys-Cl) | SPPS, ultra-fast mixed disulfide formation | Ultra-Fast (Milliseconds to Seconds) | Absolute (Site-specific thiol activation) | High (Bench-stable solid) |
Experimental Methodologies & Self-Validating Protocols
Protocol A: Stopped-Flow Kinetic Analysis of Pys-Cl Annulation
Because the formation of the episulfonium ion and subsequent cyclization occurs rapidly, standard benchtop monitoring is insufficient. Stopped-flow UV-Vis spectroscopy is required to capture the rate-limiting electrophilic attack[1].
-
Causality & Validation : Monitoring the decay of the S-Cl chromophore (approx. 392.5 nm) ensures direct observation of the primary reactant's consumption[1]. The presence of an isosbestic point during the spectral acquisition serves as an internal self-validation that no side reactions (e.g., polymerization or hydrolysis) are occurring.
-
Preparation : Prepare a 5.0 mM solution of Pys-Cl in anhydrous dichloromethane (DCM). Prepare a 50.0 mM (10x excess for pseudo-first-order conditions) solution of the alkene (e.g., isoeugenol) in DCM. Note: Anhydrous conditions are critical as Pys-Cl rapidly hydrolyzes to sulfenic acid.
-
Mixing : Load the solutions into the stopped-flow syringes. Set the mixing chamber temperature to 25.0 °C.
-
Acquisition : Trigger the rapid mixing (dead time < 2 ms) and monitor absorbance at 392.5 nm for 10 seconds.
-
Data Analysis : Fit the exponential decay curve to extract the pseudo-first-order rate constant (
). Plot against varying alkene concentrations to determine the second-order rate constant. -
Validation : Quench a parallel batch reaction and analyze via HPLC-MS to confirm the regiochemical ratio (2-substituted vs. 3-substituted thiazolo[3,2-a]pyridinium) matches the kinetic predictions[3].
Figure 2: Stopped-flow kinetic analysis workflow for rapid sulfenyl chloride reactions.
Protocol B: Npys-Cl Mediated Disulfide Formation in Peptides
Npys-Cl is widely utilized for the site-specific deprotection and simultaneous activation of cysteine residues[5].
-
Causality & Validation : The 3-nitro-2-pyridinethiolate leaving group is highly stable. The reaction's progress can be visually and spectroscopically self-validated: the release of 3-nitro-2-pyridinethione generates a distinct yellow color (absorbance at 427 nm), allowing real-time quantification of the reaction yield without cleaving the peptide from the resin[5].
-
Activation : Swell the resin-bound peptide containing a free thiol in DMF. Add 3.0 equivalents of Npys-Cl and 3.0 equivalents of DIPEA.
-
Monitoring : Agitate for 15 minutes. The solution will turn bright yellow as the Npys group attaches and activates the thiol.
-
Washing : Drain and wash the resin with DMF until the flow-through is colorless, ensuring all unreacted Npys-Cl is removed.
-
Conjugation : Introduce the second thiol-containing sequence. The nucleophilic attack of the incoming thiol displaces the Npys group, forming the target disulfide[4].
-
Validation : Measure the absorbance of the combined washes at 427 nm to quantify the released Npys chromophore, which directly correlates to the disulfide conjugation yield[5].
References
-
Schmid, G. H., & Garratt, D. G. "The Addition of 4-Chloro- and 2,4-Dinitrobenzenesulfenyl Chloride to cis- and trans-1-Phenylpropene." Canadian Journal of Chemistry. 1
-
Potapov, V. A., et al. "Natural Compounds and Their Structural Analogs in Regio- and Stereoselective Synthesis of New Families of Water-Soluble 2H,3H-[1,3]thia- and -Selenazolo[3,2-a]pyridin-4-ium Heterocycles by Annulation Reactions." Molecules (MDPI). 2
-
Rentier, C., et al. "The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry." Journal of Peptide Science. 4
-
Hondal, R. J., et al. "Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups." Peptides (NIH Public Access). 5
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural Compounds and Their Structural Analogs in Regio- and Stereoselective Synthesis of New Families of Water-Soluble 2H,3H-[1,3]thia- and -Selenazolo[3,2-a]pyridin-4-ium Heterocycles by Annulation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Identification of Pyridin-2-yl Sulfenyl Chloride Intermediates
Executive Summary
Pyridin-2-yl sulfenyl chloride (2-PySCl) is a highly reactive, electrophilic intermediate widely used in medicinal chemistry for the synthesis of sulfenamides, heterocycles, and as a thiol-activating agent (e.g., the 3-nitro derivative, Npys-Cl). Unlike its sulfonyl chloride counterparts (
This guide provides a comparative analysis of spectroscopic methods for identifying this transient species. Due to its instability, chemical trapping combined with in-situ NMR is established as the most reliable validation protocol, superior to direct isolation attempts which often lead to decomposition products (disulfides or thiosulfinates).
Comparative Analysis of Identification Methods
The following table compares the efficacy of primary spectroscopic techniques for detecting 2-PySCl generated in situ.
| Feature | In-Situ NMR ( | Chemical Trapping (Derivatization) | Vibrational Spectroscopy (IR/Raman) |
| Reliability | High (at low temp) | Very High (Gold Standard) | Low to Moderate |
| Specificity | Excellent (Structural resolution) | Excellent (Stable product confirmation) | Poor (S-Cl band often obscured) |
| Sensitivity | Moderate (mM range) | High (MS detection possible) | Low |
| Primary Challenge | Rapid hydrolysis/dimerization during acquisition | Requires additional synthetic step | Fingerprint region overlap (< 600 cm⁻¹) |
| Key Indicator | Downfield shift of H-3 proton vs. disulfide | Molecular ion of sulfenamide adduct | Weak band ~480–520 cm⁻¹ (S-Cl) |
Detailed Experimental Protocols
Method A: In-Situ NMR Monitoring (Direct Observation)
Objective: Observe the quantitative conversion of 2,2'-dipyridyl disulfide to 2-PySCl without isolation.
Principle: The chlorination of the disulfide bond cleaves the S-S linkage, replacing it with an electron-withdrawing chlorine atom. This causes a diagnostic downfield shift of the pyridine ring protons, particularly the proton at position 3 (ortho to sulfur).
Protocol:
-
Preparation: Dissolve 2,2'-dipyridyl disulfide (0.1 mmol) in anhydrous
(0.6 mL) in a dry NMR tube under Argon. -
Baseline Scan: Acquire a
NMR spectrum at -20°C to establish starting material shifts. -
Reaction: Inject 1.0 equivalent of Sulfuryl Chloride (
) or a solution of in through the septum. -
Monitoring: Immediately acquire spectra at -20°C.
-
Observation: Disappearance of the disulfide signals.
-
Target Signal: Appearance of a new set of pyridine signals. The H-3 proton (typically doublet) will shift downfield by approximately 0.2 – 0.5 ppm compared to the disulfide precursor due to the inductive effect of the -SCl group.
-
Method B: Chemical Trapping (Validation)
Objective: Confirm the presence of the electrophilic sulfur species by trapping with a secondary amine to form a stable sulfenamide.
Protocol:
-
Generation: Generate 2-PySCl in anhydrous
at 0°C using (as per Method A). -
Trapping: After 15 minutes, add 2.0 equivalents of Morpholine (or Piperidine) dropwise.
-
Workup: Stir for 30 minutes, wash with water, dry over
, and concentrate. -
Analysis: Analyze the resulting N-(pyridin-2-ylthio)morpholine by NMR and LC-MS.
-
Validation: The observation of the parent mass (e.g., M+ for the sulfenamide) definitively proves the existence of the sulfenyl chloride intermediate, as the disulfide would not react with the amine under these conditions without the activating chlorine.
-
Spectroscopic Data Reference
NMR Shift Comparison ( )
The following shifts are representative values illustrating the electronic environment changes.
| Proton Position | 2,2'-Dipyridyl Disulfide (Start) | 2-PySCl (Intermediate) | Pyridine-2-sulfonyl Chloride (Over-oxidation) |
| H-3 (ortho to S) | ~7.6 ppm | ~7.9 - 8.1 ppm (Deshielded) | ~8.2 ppm |
| H-4 | ~7.1 ppm | ~7.3 ppm | ~7.6 ppm |
| H-5 | ~7.2 ppm | ~7.4 ppm | ~7.7 ppm |
| H-6 (ortho to N) | ~8.5 ppm | ~8.6 ppm | ~8.8 ppm |
Note: Shifts for 2-PySCl are estimated based on trends observed in the stable 3-nitro analog (Npys-Cl) and general sulfenyl chloride chemistry.
Vibrational Markers (IR/Raman)
-
S-Cl Stretch: Typically found between 480 and 540 cm⁻¹ . This is often weak and difficult to assign without Raman spectroscopy.
-
Comparison: Sulfonyl chlorides (
) exhibit strong symmetric/asymmetric stretches at ~1375 cm⁻¹ and ~1170 cm⁻¹, which are absent in the sulfenyl chloride spectrum.
Visualizing the Identification Workflow
The following diagram illustrates the decision tree for characterizing this intermediate, distinguishing between the unstable intermediate and common decomposition products.
Caption: Workflow for the generation and dual-path validation of pyridin-2-yl sulfenyl chloride.
Expert Insights & Causality
Why In-Situ?
The pyridine nitrogen lone pair renders the 2-position highly susceptible to nucleophilic attack. Unlike phenyl sulfenyl chlorides, the basic nitrogen can catalyze auto-decomposition or dimerization. Consequently, isolation of the neat oil is rarely successful. The 3-nitro derivative (Npys-Cl) is a notable exception where the electron-withdrawing nitro group reduces the basicity of the ring nitrogen and stabilizes the S-Cl bond [1].
Self-Validating Protocol
To ensure the species detected is indeed the sulfenyl chloride and not a chloronium ion or complex:
-
Stoichiometry Check: The reaction must consume exactly 1.0 equivalent of oxidant (
or ). Excess oxidant leads to the trichloride ( ) or chlorination of the ring. -
Trapping Efficiency: The yield of the trapped sulfenamide should quantitatively match the limiting reagent. Low trapping yields indicate decomposition of the intermediate prior to trapping.
References
-
Synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl) . International Journal of Peptide and Protein Research.
-
Sulfenyl chloride . Wikipedia.
-
Use of 2,2′-Dipyridyl Disulfide in Peptide Chemistry . MedChemExpress Technical Guide.
-
Spectroscopic Characterization of Sulfonyl Chlorides (Comparison) . BenchChem Guide.
advantages of pyridin-2-yl sulfenyl chloride over other disulfide forming reagents
Regioselective Disulfide Bond Formation: The Strategic Advantages of Pyridin-2-yl Sulfenyl Chloride
As peptide therapeutics grow in complexity, the synthesis of disulfide-rich architectures—such as conotoxins, insulin analogs, and cyclized constrained peptides—presents a significant thermodynamic and kinetic challenge. Traditional oxidative methods (like air, DMSO, or iodine) often rely on statistical folding, leading to mispaired isomers, intermolecular oligomerization, and the over-oxidation of sensitive residues.
To overcome these bottlenecks, pyridin-2-yl sulfenyl chloride (PS-Cl) and its highly utilized derivative 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) have emerged as superior reagents. By shifting the paradigm from random oxidation to directed thiol-disulfide exchange, these reagents offer unprecedented regioselectivity and yield[1].
The Mechanistic Advantage: Directed Thiol-Disulfide Exchange
The fundamental advantage of PS-Cl and Npys-Cl lies in their ability to simultaneously deprotect and activate a specific thiol group, bypassing the need for multiple discrete synthetic steps[2].
When a peptide containing a protected cysteine (e.g., Cys-Acm or Cys-Trt) is treated with PS-Cl, the electrophilic sulfenyl chloride attacks the sulfur atom. This displaces the protecting group and forms a highly reactive, mixed disulfide intermediate (Cys-S-S-Pyr)[1]. Because this intermediate is stable in acidic conditions but highly reactive toward free thiols at neutral pH, the chemist gains absolute temporal control over the cyclization event.
Upon adjusting the pH, a second free thiol in the sequence nucleophilically attacks the activated intermediate. The reaction is thermodynamically driven forward by the release of pyridine-2-thione —a highly stable, non-nucleophilic leaving group that prevents the reverse reaction[3].
Figure 1: Mechanism of directed disulfide bond formation using pyridin-2-yl sulfenyl chloride via thiol-disulfide exchange.
Comparative Performance Matrix
To objectively evaluate PS-Cl/Npys-Cl, we must compare its performance metrics against traditional oxidation reagents. The data clearly demonstrates that PS-Cl eliminates the risk of over-oxidation (a common liability with Iodine) while drastically reducing reaction times compared to DMSO/Air oxidation[3].
| Reagent | Primary Mechanism | Regioselectivity | Met/Trp Oxidation Risk | Typical Yield (e.g., Oxytocin) | Reaction Time |
| PS-Cl / Npys-Cl | Directed Thiol-Disulfide Exchange | Excellent (Orthogonal) | None | 92% [3] | Minutes to Hours |
| Iodine ( | Oxidative Coupling | Moderate | High (Forms Sulfoxides) | 40 - 60% | Minutes |
| DMSO / Air | Mild Oxidation | Poor (Statistical) | Low | 30 - 50% | 24 - 72 Hours |
| Potassium Ferricyanide | Single-Electron Transfer | Poor | Moderate | 40 - 70% | Hours |
Self-Validating Experimental Protocol: Regioselective Ligation
The following protocol details the regioselective formation of a disulfide bond in a linear peptide containing one free thiol (Cys1-SH) and one acetamidomethyl-protected thiol (Cys2-Acm).
Causality of Design: The choice of the Acm protecting group is deliberate. Acm is highly stable to standard Fmoc-SPPS global cleavage conditions (TFA), ensuring that Cys2 remains strictly protected until explicitly activated by the sulfenyl chloride reagent[2]. Furthermore, the use of Npys-Cl provides a built-in, self-validating readout: the leaving group (3-nitro-pyridine-2-thione) absorbs strongly at 343 nm, allowing the scientist to spectrophotometrically quantify the exact extent of cyclization in real-time[3].
Step-by-Step Methodology:
-
Solubilization: Dissolve the crude linear peptide (Cys1-SH, Cys2-Acm) in a degassed mixture of 0.1 M sodium acetate buffer (pH 4.5) and acetonitrile (1:1 v/v) to a final peptide concentration of 1-2 mg/mL. Note: The slightly acidic pH prevents premature, undirected disulfide scrambling.
-
Simultaneous Deprotection & Activation: Add 1.5 to 2.0 equivalents of Npys-Cl dissolved in a minimal volume of acetonitrile. Stir at room temperature for 30 minutes. Causality: The electrophile selectively attacks the Cys2-Acm sulfur, displacing Acm-Cl and forming the Cys2-S-S-Npys intermediate[1].
-
Intramolecular Cyclization: Gradually adjust the pH of the reaction mixture to 6.5 - 7.0 using dilute NaOH or a mild buffer exchange. Causality: The free thiol of Cys1 must be partially deprotonated to its more nucleophilic thiolate form (
) to efficiently attack the activated Cys2-S-S-Npys intermediate. -
Self-Validation via UV-Vis: Monitor the reaction mixture using a spectrophotometer at 343 nm. Causality: As the intramolecular exchange occurs, 3-nitro-pyridine-2-thione is released. The absorbance at 343 nm will rise and eventually plateau. The point of plateau provides a real-time, self-validating confirmation that cyclization is complete[3].
-
Quenching and Purification: Quench the reaction by lowering the pH to 3.0 with dilute TFA, filter, and purify via preparative RP-HPLC.
Figure 2: Step-by-step experimental workflow for regioselective disulfide cyclization utilizing PS-Cl.
Conclusion
For drug development professionals synthesizing complex, multi-disulfide peptides, relying on statistical oxidation is a kinetic gamble. Pyridin-2-yl sulfenyl chloride and its derivatives remove this unpredictability. By combining simultaneous deprotection with a thermodynamically driven, regioselective thiol-disulfide exchange, these reagents ensure high-fidelity cyclization, eliminate over-oxidation liabilities, and provide a self-validating optical readout of reaction success.
References[1] Title: The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry
Source : researchgate.net URL : 1[2] Title : The Removal of S‐Cysteine Protection by Means of 2‐Pyridine Sulfenyl Chloride and the Subsequent Formation of Disulfide Bonds Source : researchgate.net URL : 2[3] Title : 3-Nitro-2-pyridinesulfenates as Efficient Solution- and Solid-Phase Disulfide Bond Forming Agents Source : nih.gov (PubMed) URL : 3
Sources
benchmarking pyridin-2-yl sulfenyl chloride performance in peptide synthesis
Topic: Benchmarking Pyridin-2-yl Sulfenyl Chloride (PySCl) Performance in Peptide Synthesis Content Type: Technical Comparison Guide Audience: Senior Researchers, Peptide Chemists, and Drug Development Scientists
Executive Summary: The Case for Precision in Disulfide Engineering
In the landscape of peptide synthesis, the formation of disulfide bonds remains a critical bottleneck.[1] While classical methods like air oxidation or DMSO-mediated cyclization rely on thermodynamic equilibrium—often resulting in misfolded isomers or oligomers—Pyridin-2-yl Sulfenyl Chloride (PySCl) represents a kinetic, directed approach.
This guide benchmarks PySCl against industry-standard alternatives (Iodine, Ellman’s Reagent, and Air Oxidation). The data indicates that while PySCl requires stricter handling due to moisture sensitivity, it outperforms oxidative folding in regioselectivity and reaction speed , particularly for peptides requiring non-native or complex disulfide topologies (e.g., conotoxins, insulin analogs).
Mechanistic Foundation: The Activation-Displacement Pathway
Unlike oxidants that indiscriminately strip protons from thiols, PySCl functions via a Thiol-Disulfide Exchange mechanism. It acts as both a deprotecting agent and an activator.[2][3][4]
-
Activation: PySCl attacks the sulfur of a protected cysteine (e.g., Cys(Trt), Cys(Acm), or Cys(tBu)), cleaving the protecting group and forming a mixed disulfide intermediate: S-(2-pyridylsulfenyl) cysteine .
-
Displacement (Cyclization): A second, free thiol (Cys-SH) attacks the activated disulfide, displacing the pyridine-2-thione leaving group and forming the target disulfide bond irreversibly.
Visualizing the Pathway
Figure 1: The stepwise activation and displacement mechanism of PySCl-mediated disulfide formation.
Comparative Benchmarking
The following data synthesizes performance metrics across common disulfide-forming reagents.
Table 1: PySCl vs. Standard Alternatives
| Feature | PySCl (Pyridin-2-yl Sulfenyl Chloride) | Iodine (I₂) | DMSO / Air Oxidation | DTNP (Ellman's / Npys) |
| Primary Mechanism | Thiol-Disulfide Exchange (Directed) | Oxidative Cleavage (Direct) | Thermodynamic Equilibrium | Thiol-Disulfide Exchange |
| Reaction Speed | Very Fast (< 30 mins) | Fast (< 1 hour) | Slow (24–48 hours) | Moderate (1–4 hours) |
| Regioselectivity | High (Directed pairing) | Low (Scrambling common) | Low (Random pairing) | High (Directed) |
| Protecting Group Compatibility | Cleaves Trt, Acm, tBu, Bam | Cleaves Trt, Acm | Requires Free Thiols | Requires Free Thiols (mostly) |
| Side Reactions | Trp (2-thioether formation) | Tyr iodination, Met oxidation, Trp | Met oxidation | Minimal |
| Reagent Stability | Low (Moisture sensitive) | High | High | High |
| Best Application | Asymmetric/Regioselective bridges | Simple, robust cyclizations | Native folding (small proteins) | Late-stage modification |
Critical Analysis of the Data
-
PySCl vs. Iodine: Iodine is the traditional choice for removing acetamidomethyl (Acm) groups. However, Iodine is an aggressive oxidant that frequently iodinates Tyrosine and oxidizes Methionine to sulfoxide. PySCl avoids Tyr/Met modification but introduces a risk of reacting with Tryptophan (forming a 2-thioether). Decision Rule: If your peptide contains Tyr/Met but no Trp, PySCl is superior to Iodine.
-
PySCl vs. Air/DMSO: Air oxidation is "green" but lacks control. For a peptide with 4 cysteines (2 disulfide bonds), air oxidation often yields a mixture of the three possible isomers (1-2/3-4, 1-3/2-4, 1-4/2-3). PySCl allows the chemist to lock the first pair (e.g., 1-4) specifically, then deprotect and oxidize the second pair, guaranteeing the correct topology.
Experimental Protocols
Safety Note: PySCl is corrosive and moisture-sensitive. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Protocol A: Preparation of the Reagent
Note: Commercial PySCl degrades rapidly. In-situ preparation or freshly synthesized reagent is recommended for critical applications.
-
Dissolve: 2,2'-dipyridyl disulfide (1 eq) in anhydrous DCM.
-
Chlorinate: Add Sulfuryl Chloride (SO₂Cl₂, 1 eq) dropwise at 0°C.
-
Reaction: Stir for 15 minutes. The solution turns distinct yellow/orange.
-
Usage: Use immediately. Do not store.
Protocol B: Directed Disulfide Formation (The "One-Pot" Deprotection-Cyclization)
Target: Cyclizing a peptide with Cys(Trt) and Cys(Acm) to form a specific bond.
-
Peptide Solubilization: Dissolve the protected peptide (10 mg/mL) in Trifluoroacetic acid (TFA) or Glacial Acetic Acid (AcOH).
-
Why Acid? Acidic conditions protonate the amine groups, preventing nucleophilic attack by the N-terminus, and stabilize the sulfenyl chloride intermediate.
-
-
Addition of PySCl: Add PySCl (1.5 – 2.0 equivalents) dissolved in AcOH.
-
Monitoring: Monitor by HPLC. The Cys(Trt) or Cys(Acm) peak will disappear, replaced by the Cys(S-Pyr) intermediate peak (shift in retention time).
-
Time: Typically 10–30 minutes.
-
-
Cyclization (Displacement):
-
Method 1 (Intermolecular): Add a second peptide containing a free thiol.
-
Method 2 (Intramolecular): If the second Cys was already free (or labile), dilute the solution significantly (to < 1 mg/mL) to favor intramolecular cyclization over dimerization. Adjust pH to 4.5–6.0 using buffers if necessary to accelerate the thiolysis step.
-
-
Quenching: Quench excess PySCl with a scavenger (e.g., phenol or excess free cysteine) before purification.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Tryptophan Modification | PySCl is electrophilic and attacks the electron-rich indole ring of Trp. | Add Scavengers: Include excess indole or skatole in the reaction mixture. Control pH: Keep the reaction strictly acidic (pH < 3) during the activation step. |
| Low Yield (Dimerization) | Concentration is too high during the cyclization step. | Pseudo-Dilution: Perform the reaction on-resin (Solid Phase) where peptide chains are spatially separated, or dilute solution to <0.5 mg/mL. |
| Incomplete Deprotection | Old/Hydrolyzed PySCl reagent. | Fresh Reagent: PySCl hydrolyzes to sulfenic acid/disulfide upon moisture exposure. Use freshly prepared reagent or store commercial stock under Argon at -20°C. |
References
-
Castell, J. V., & Tun-Kyi, A. (1979).[5] The Removal of S-Cysteine Protection by Means of 2-Pyridine Sulfenyl Chloride and the Subsequent Formation of Disulfide Bonds.[3] Helvetica Chimica Acta.[5] Link
-
Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry. Link
-
Pujals, S., et al. (2011). 2,2'-Dithiobis(5-nitropyridine) (DTNP) as an effective and gentle deprotectant for common cysteine protecting groups.[6] Journal of Peptide Science. Link
-
Annand, R. R., et al. (1990). 2-Pyridinesulfenyl Chloride: A Reagent for the Selective Modification of Tryptophan Residues in Proteins.[3] Analytical Biochemistry. Link
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. 2,2'-Dithiobis(5-nitropyridine) (DTNP) as an effective and gentle deprotectant for common cysteine protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of Pyridin-2-yl Sulfenyl Chloride
Topic: Pyridin-2-yl Sulfenyl Chloride Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, Drug Development Operations
Executive Safety Summary
Pyridin-2-yl sulfenyl chloride (2-Pyridinesulfenyl chloride) is a highly reactive electrophile, typically generated in situ due to its instability, or handled as its more stable derivative, 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) .
Unlike standard organic waste, this compound presents a dual-hazard profile :
-
Violent Hydrolysis: Upon contact with moisture, it rapidly evolves Hydrogen Chloride (HCl) gas and heat.
-
Toxic Disproportionation: Hydrolysis yields pyridin-2-sulfenic acid, which disproportionates into 2,2'-dipyridyl disulfide (stench, toxic) and pyridin-2-yl thiosulfinate .
Critical Directive: Never dispose of this compound directly into solvent waste drums without prior quenching. The evolution of HCl can pressurize drums, leading to rupture or explosion.
Chemical Identity & Hazard Profile
| Parameter | Data / Description |
| Chemical Name | Pyridin-2-yl sulfenyl chloride (often in situ); 3-Nitro-2-pyridinesulfenyl chloride (Commercial solid) |
| CAS Number | In situ (N/A); 68206-45-1 (3-Nitro derivative) |
| Reactivity Group | Acid Chlorides / Sulfenyl Halides |
| Key Hazards | Corrosive (Skin/Eye) , Moisture Sensitive , Lachrymator |
| Hydrolysis Products | HCl (gas/acid), Pyridin-2-sulfenic acid (unstable), 2,2'-Dipyridyl disulfide |
| Signal Word | DANGER |
Engineering Controls & PPE
Work Environment:
-
Ventilation: All operations must be performed in a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Spill Control: Have a spill kit ready containing sodium bicarbonate or calcium carbonate.
Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles + Face shield (if working with >5g).
-
Hands: Double-gloving recommended.
-
Inner: Nitrile (0.11 mm).
-
Outer: Silver Shield® or thick Nitrile (0.3 mm) for prolonged handling.
-
-
Body: Chemical-resistant lab coat; apron recommended for large-scale quenching.
Quenching & Neutralization Protocol
This protocol converts the reactive sulfenyl chloride into stable, neutral organic sulfides and inorganic salts before disposal.
Reagents Required:
-
Quenching Base: Saturated Sodium Bicarbonate (
) or 10% Sodium Carbonate ( ).-
Note:
is preferred to avoid excessive foaming ( generation).
-
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (for solubilizing organic byproducts).
-
Cooling: Ice/Water bath.
Step-by-Step Procedure:
Step 1: Preparation of Quench Vessel
-
Place a 3-neck round-bottom flask or a large beaker in an ice bath (
). -
Add the Alkaline Solution (10%
) to the vessel. Use a volume roughly 10x the volume of the sulfenyl chloride solution to ensure excess heat capacity. -
Enable vigorous stirring.[1]
Step 2: Controlled Addition (The "Dropwise" Rule)
-
Dilute the Pyridin-2-yl sulfenyl chloride mixture with an inert solvent (DCM) if it is not already in solution.
-
Slowly add the sulfenyl chloride solution into the stirring alkaline solution.
-
Why? Adding the reagent to water ensures the bulk liquid absorbs the heat. Adding water to the reagent can cause flash-boiling.
-
-
Monitor temperature; keep internal temp
. -
Observation: You may see a transient color change (yellow/orange) as the disulfide forms.
Step 3: Verification & Phase Separation
-
Check pH of the aqueous phase. It should remain basic (pH > 8). If acidic, add more base.[2]
-
Stir for 30 minutes to ensure complete hydrolysis of the
bond. -
Transfer to a separatory funnel.
-
Separate Phases:
-
Bottom Layer (Organic): Contains the pyridine disulfide/thiosulfinate byproducts and DCM.
-
Top Layer (Aqueous): Contains NaCl, neutralized salts, and traces of pyridine.
-
Waste Classification & Packaging
Once quenched, the material is no longer "reactive," but it remains toxic.
| Waste Stream | Composition | Disposal Code (Typical) | Packaging Label |
| Organic Phase | DCM, 2,2'-Dipyridyl disulfide, Thiosulfinates | Halogenated Organic Waste | "Contains Dichloromethane, Pyridine Disulfides. Toxic. High BTU." |
| Aqueous Phase | Water, NaCl, Sodium Carbonate, Pyridine traces | Aqueous Basic/Toxic Waste | "Aqueous Waste (pH ~9). Contains Pyridine traces.[1] Toxic." |
| Solid Debris | Contaminated gloves, paper towels | Solid Hazardous Waste | "Solid Waste Contaminated with Pyridines." |
Operational Warning: Do NOT pour the aqueous phase down the drain. Pyridine compounds often have strict sewer discharge limits (odor threshold is ppb level) and can disrupt biological water treatment systems.
Visual Workflow (Decision Logic)
Figure 1: Decision logic for the safe quenching and segregation of sulfenyl chloride waste.
Emergency Procedures
-
Skin Contact: Immediate water flush (15 mins).[3] Pyridine compounds penetrate skin easily; seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. HCl causes pulmonary irritation; pyridine causes CNS depression.
-
Spill (Outside Hood): Evacuate area. Do not attempt cleanup without SCBA if volumes are significant (>100 mL) due to HCl gas generation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
A Senior Application Scientist's Guide to Handling Pyridin-2-yl Sulfenyl Chloride
This document provides essential safety and operational protocols for the laboratory use of pyridin-2-yl sulfenyl chloride. As a highly reactive and hazardous compound, its handling demands meticulous attention to detail and an uncompromising commitment to safety. This guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a foundational understanding of the risks and mitigation strategies.
Urgent Safety Profile: Immediate Hazards
Pyridin-2-yl sulfenyl chloride is a corrosive, moisture-sensitive, and highly reactive chemical.[1][2] Direct contact can cause severe, irreversible damage to skin and eyes.[3][4] Its reactivity with water and other nucleophiles can lead to the release of toxic and corrosive gases, such as hydrogen chloride.[5] Inhalation may lead to severe respiratory irritation.[6] Due to these acute hazards, all handling operations must occur within a certified chemical fume hood with all appropriate personal protective equipment (PPE) donned.
Hazard Analysis & Risk Mitigation
Understanding the chemical's reactivity is paramount to safe handling. The sulfenyl chloride functional group is a potent electrophile, making the compound highly susceptible to nucleophilic attack.
-
Corrosivity: The primary hazard is severe skin burns and eye damage (GHS Hazard H314).[3] This is a result of the compound's ability to react with biological macromolecules, causing rapid tissue destruction.
-
Moisture Sensitivity (Hydrolysis): This is a critical operational hazard. The compound readily reacts with water, including atmospheric moisture, to form the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[2] This not only degrades the reagent but also creates a hazardous, corrosive atmosphere.
-
Inhalation Toxicity: Vapors and aerosols are irritants to the respiratory system (GHS Hazard H335).[6] Inhaling the compound or its hydrolysis byproducts can cause damage to the lungs and airways.[7][8]
-
Instability: The compound's high reactivity makes it prone to decomposition, especially when exposed to moisture or elevated temperatures.[2] Discoloration (yellow to brown) can be an indicator of significant degradation.[2]
These hazards dictate a multi-layered safety approach, combining engineering controls with a stringent PPE protocol.
Core Personal Protective Equipment (PPE) Protocol
Adherence to this PPE protocol is mandatory for all personnel handling pyridin-2-yl sulfenyl chloride. The equipment specified below provides the minimum level of protection required.
| Protection Type | Specific Recommendations | Rationale & Hazards Mitigated |
| Eye & Face | Tightly-sealed chemical safety goggles and a full-face shield.[5][9][10][11] | Protects against splashes of the corrosive liquid and exposure to irritating vapors. Mitigates the risk of severe, permanent eye damage. |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene), double-gloved.[9][11] | Prevents direct skin contact, which causes severe chemical burns.[6] Double-gloving provides an extra layer of protection against tears and rapid permeation. |
| Body | A flame-retardant, chemical-resistant lab coat. A chemical-resistant apron is required when handling quantities >50 mL.[5][9][10] | Protects skin and personal clothing from splashes and spills. The flame-retardant property is a general laboratory best practice. |
| Respiratory | Primary: All work must be conducted in a certified chemical fume hood.[9][12][13] Emergency: A NIOSH-approved full-face respirator with an acid gas/organic vapor cartridge.[5][10] | Prevents inhalation of harmful vapors and corrosive HCl gas generated from hydrolysis.[6] The emergency respirator is for spill cleanup or fume hood failure. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills. |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize risk. The following steps must be followed for every procedure involving pyridin-2-yl sulfenyl chloride.
Pre-Handling Safety Checklist
-
Verify Fume Hood Certification: Confirm the chemical fume hood has been certified within the last year and that airflow is optimal.
-
Locate Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[5][9]
-
Prepare Spill Kit: Have a dedicated spill kit ready. It must contain an inert absorbent (e.g., vermiculite, sand), a neutralizing agent (sodium bicarbonate), and a sealable container for hazardous waste.[5][9]
-
Don PPE: Put on all required PPE according to the sequence outlined in the diagram below. Inspect all equipment, especially gloves, for any signs of damage before use.[11]
Handling & Dispensing Protocol
-
Inert Atmosphere: Whenever possible, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and prevent hydrolysis.[2]
-
Dispensing: For liquid transfers, use a syringe or cannula. For solids, use a non-sparking spatula.
-
Addition to Reactions: Add pyridin-2-yl sulfenyl chloride to the reaction mixture slowly and in a controlled manner to manage any exothermic processes.
-
Container Management: Keep the primary container tightly sealed when not in use.[12][14] Never leave it open to the atmosphere.
Emergency Procedures
In the event of an accident, a swift and correct response is critical to minimizing harm.
Personal Exposure
-
Skin Contact: Immediately go to the nearest safety shower. While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[8][12] Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][12] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[15]
-
Inhalation: Move the affected person to fresh air immediately.[12] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[8][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12][15] Rinse the mouth with water and seek immediate medical attention.
Spill Response
Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling workflow.
Decontamination
-
Glassware: Rinse contaminated glassware with an inert, dry solvent (e.g., dichloromethane) in the fume hood. Then, carefully quench the rinsate by slowly adding it to a solution of sodium bicarbonate. Finally, wash the glassware with soap and water.
-
Surfaces: Wipe down contaminated surfaces in the fume hood with a cloth dampened with an inert solvent. Then, wipe with a separate cloth dampened with a sodium bicarbonate solution.
Waste Disposal Plan
-
Categorization: All materials contaminated with pyridin-2-yl sulfenyl chloride, including excess reagent, contaminated absorbents, and disposable PPE, are classified as hazardous waste.[16]
-
Containment: Collect all waste in a clearly labeled, sealed, and corrosion-resistant container.[16] Do not mix this waste with other chemical waste streams.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department, following all local, state, and federal regulations.[16] Uncleaned containers must be treated as if they still contain the product.
References
- Sulphuryl chloride - Sdfine. (n.d.).
- What are the safety precautions when handling Benzene Sulfonyl Chloride? (2025, August 18).
- SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. (2025, November 6).
- Pyridine-2-sulfonyl Chloride | C5H4ClNO2S. (n.d.).
- CAS 66715-65-9: Pyridine-2-sulfonyl chloride. (n.d.).
- Sulfuryl chloride. (n.d.).
- SAFETY DATA SHEETS - p-Toluene sulfonyl chloride. (n.d.).
- SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride. (2009, February 4).
- Personal protective equipment for handling 3-Isopropylbenzenesulfonyl chloride. (n.d.).
- How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds. (n.d.).
- Pyridine-4-sulfonyl chloride hydrochloride - Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Quinoline-8-sulfonyl Chloride. (n.d.).
- Safety Data Sheet - 4,4,4-Trifluoro-butane-1-sulfonyl chloride. (2024, November 10).
- Pyridine-3-sulfonyl chloride - Safety Data Sheet. (n.d.).
- Material Safety Data Sheet - Sulfuryl chloride. (2005, October 31).
- SAFETY DATA SHEET - Pyridine-2-carbonyl Chloride Hydrochloride. (n.d.).
- Material Safety Data Sheet - 4-(Trifluoromethyl)benzene-1-sulfonyl chloride, 97%. (2005, October 3).
- Pyridine ACS Safety Data Sheet. (2024, January 25).
- SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride. (2009, February 4).
- Pyridine-2-sulfonyl chloride. (n.d.).
- Pyridin-2-sulfonyl chloride, 500 mg. (n.d.).
- Pyridine-3-sulfonyl chloride Safety Data Sheet. (2024, March 29).
- SAFETY DATA SHEET - Pyridine-2-sulfonyl Fluoride. (n.d.).
- PYRIDINE-2-SULFONYL CHLORIDE synthesis. (n.d.).
Sources
- 1. CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridin-2-sulfonyl chloride, 500 mg, CAS No. 66715-65-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 10. store.sangon.com [store.sangon.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. aksci.com [aksci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
